molecular formula C10H12BrNO B1500176 3-(3-Bromophenoxy)pyrrolidine CAS No. 946681-75-0

3-(3-Bromophenoxy)pyrrolidine

Cat. No.: B1500176
CAS No.: 946681-75-0
M. Wt: 242.11 g/mol
InChI Key: QLTUVIZNLSOEKT-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals due to its ability to enhance solubility, explore three-dimensional pharmacophore space, and contribute to stereochemistry of molecules . The bromophenoxy moiety provides a handle for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This compound is primarily valued as a key building block in the synthesis of more complex, biologically active molecules. Research indicates that analogous 3-(3-hydroxyphenyl)pyrrolidine structures are investigated as ligands for dopamine receptors, highlighting the potential of this chemotype in developing central nervous system (CNS) targeted therapies . The pyrrolidine ring is a common feature in numerous FDA-approved drugs and clinical candidates across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTUVIZNLSOEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663056
Record name 3-(3-Bromophenoxy)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-75-0
Record name 3-(3-Bromophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Bromophenoxy)pyrrolidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Bromophenoxy)pyrrolidine: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the key pyrrolidine scaffold with an electronically tunable bromophenyl group via a stable ether linkage. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to deliver field-proven insights into the synthesis, analytical characterization, reactivity, and strategic application of this compound class. We present a robust, plausible synthetic protocol, detail the expected analytical signatures for structural confirmation, and explore its potential for generating diverse chemical libraries aimed at novel therapeutic targets.

Core Molecular Profile & Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic secondary amine and a reactive aryl bromide. This structure serves as an excellent starting point for library synthesis, allowing for independent modification at two distinct vectors. The core properties are summarized below. It is important to note that while the hydrochloride salt of the (S)-enantiomer is commercially available as a white solid, comprehensive experimental data for the free base is not widely published.[3] Therefore, some properties are predicted based on computational models.

PropertyValue / DescriptionSource
IUPAC Name This compoundN/A
Synonyms N/AN/A
Molecular Formula C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [4]
Monoisotopic Mass 241.01022 Da[4]
CAS Number 879487-91-9 (racemate)Vendor Data
Physical Form White to off-white solid (for HCl salt)[3]
XlogP (Predicted) 2.4[4]
SMILES C1CNCC1OC2=CC(=CC=C2)Br[4]
InChIKey QLTUVIZNLSOEKT-UHFFFAOYSA-N[4]

Proposed Synthetic Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[5][6][7] This venerable Sₙ2 reaction involves the deprotonation of an alcohol to form a potent alkoxide nucleophile, which then displaces a halide on an electrophilic partner.[5][8]

In this proposed protocol, we utilize N-Boc-3-hydroxypyrrolidine as the alcohol precursor and 1,3-dibromobenzene as the aryl halide. The Boc (tert-butyloxycarbonyl) protecting group serves a dual purpose: it deactivates the pyrrolidine nitrogen, preventing it from competing as a nucleophile, and it enhances solubility in organic solvents, simplifying purification. The synthesis is followed by acidic deprotection to yield the target compound.

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis (Protected) cluster_1 Step 2: Boc Deprotection reactants1 N-Boc-3-hydroxypyrrolidine + 1,3-Dibromobenzene conditions1 1. NaH (1.2 equiv) 2. Anhydrous DMF 3. 0°C to RT, 12-18h reactants1->conditions1 product1 Crude N-Boc-3-(3-bromophenoxy)pyrrolidine conditions1->product1 workup1 1. Quench with H₂O 2. Extract with EtOAc 3. Wash with Brine 4. Dry (Na₂SO₄) & Concentrate product1->workup1 purify1 Silica Gel Chromatography workup1->purify1 start2 Protected Intermediate purify1->start2 conditions2 1. 4M HCl in Dioxane 2. RT, 2-4h start2->conditions2 product2 Crude this compound HCl conditions2->product2 workup2 1. Concentrate in vacuo 2. Triturate with Et₂O 3. Filter solid product2->workup2 final_product Pure this compound HCl workup2->final_product

Caption: Synthetic workflow for this compound HCl.

Step-by-Step Methodology

PART A: Synthesis of N-Boc-3-(3-bromophenoxy)pyrrolidine

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of N-Boc-3-hydroxypyrrolidine). Cool the flask to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. Performing this at 0°C controls the initial exothermic reaction and hydrogen gas evolution.

  • Nucleophile Formation: Add N-Boc-3-hydroxypyrrolidine (1.0 equivalent) dropwise as a solution in anhydrous DMF. Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Causality: This ensures complete formation of the alkoxide nucleophile before the addition of the electrophile.

  • SₙAr Reaction: Add 1,3-dibromobenzene (1.5 equivalents) to the reaction mixture. Heat the reaction to 60-70°C and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Causality: An excess of the dibromobenzene is used to favor the monosubstituted product. Heating is required to overcome the activation energy for the nucleophilic aromatic substitution (SₙAr) reaction.

  • Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3x volume of DMF). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

PART B: Deprotection to this compound Hydrochloride

  • Cleavage: Dissolve the purified N-Boc protected intermediate in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

    • Causality: The strong acid cleaves the acid-labile Boc group, liberating the free amine which is protonated in situ to form the hydrochloride salt.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Add diethyl ether (Et₂O) to the residue and stir or sonicate. This will cause the hydrochloride salt to precipitate.

  • Final Product: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product as the hydrochloride salt.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-step analytical workflow ensures a self-validating system.

G cluster_0 Initial Purity & Identity Check cluster_1 Structural Elucidation cluster_2 High-Resolution Confirmation TLC TLC Analysis (Rf Value) LCMS LC-MS Analysis (Retention Time & [M+H]⁺) TLC->LCMS NMR_H ¹H NMR (Proton Environment) LCMS->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C IR FT-IR (Functional Groups) NMR_C->IR HRMS HRMS (Exact Mass & Formula) IR->HRMS

Caption: Standard analytical workflow for compound validation.

Predicted Spectroscopic Signatures

While experimental spectra are not publicly available, the expected NMR signatures can be reliably predicted based on established principles and data from analogous structures.[9][10]

Predicted ¹H NMR (400 MHz, DMSO-d₆): Note: For the HCl salt, NH protons will be visible and likely broad.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-9.0br s2H-NH₂⁺-Broad signal for the protonated secondary amine in the HCl salt.
~7.35t, J ≈ 8.0 Hz1HAr-HAromatic proton between the two electronegative substituents (Br, O).
~7.25t, J ≈ 2.0 Hz1HAr-HAromatic proton ortho to Br.
~7.10ddd1HAr-HAromatic proton ortho to the ether linkage.
~6.95ddd1HAr-HAromatic proton para to the ether linkage.
~5.10m1HO-CH-Methine proton at C3 of the pyrrolidine ring, deshielded by the adjacent oxygen.
~3.5-3.2m4H-CH₂-N-CH₂-Diastereotopic protons at C2 and C5, adjacent to the protonated nitrogen.
~2.4-2.1m2H-CH₂-Protons at C4 of the pyrrolidine ring.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~158.0Ar-C-OAromatic carbon directly attached to the ether oxygen.
~131.5Ar-CHAromatic CH carbon.
~123.0Ar-C-BrAromatic carbon bearing the bromine atom.
~122.5Ar-CHAromatic CH carbon.
~118.0Ar-CHAromatic CH carbon.
~114.5Ar-CHAromatic CH carbon.
~77.0O-CHC3 of the pyrrolidine ring, deshielded by oxygen.
~49.0N-CH₂C2/C5 carbons adjacent to nitrogen. Shift can vary with protonation state.
~30.0-CH₂-C4 of the pyrrolidine ring.

Mass Spectrometry (ESI+): The key diagnostic feature is the isotopic pattern for bromine. The mass spectrum will show two major peaks for the molecular ion [M+H]⁺ at approximately m/z 242.0 and 244.0 with a near 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂BrNO within 5 ppm.

Chemical Reactivity & Derivatization Potential

This compound offers two primary sites for chemical modification, making it a valuable scaffold for building chemical libraries.

G Core Core Scaffold N_Alkylation Site 1: Secondary Amine (Nucleophilic) Core->N_Alkylation N-Alkylation N-Arylation Amidation Reductive Amination Aryl_Coupling Site 2: Aryl Bromide (Electrophilic) Core->Aryl_Coupling Suzuki Coupling Buchwald-Hartwig Sonogashira Heck Reaction

Caption: Key reactivity sites for library diversification.

Reactivity at the Pyrrolidine Nitrogen (Site 1)

The secondary amine is a strong nucleophile and a moderate base. It readily undergoes reactions typical of secondary amines.

Exemplary Protocol: N-Alkylation

  • Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like acetonitrile (ACN) or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equiv) or diisopropylethylamine (DIPEA, 2-3 equiv).

    • Causality: The base neutralizes the acid (e.g., HBr) formed during the reaction, driving the equilibrium towards the product. K₂CO₃ is a common, inexpensive choice for Sₙ2 reactions.[11]

  • Reaction: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) and stir the mixture at room temperature or with gentle heating (40-60°C) until TLC indicates consumption of the starting material.

  • Work-up: Filter off the inorganic base (if used) and concentrate the solvent. The crude product can then be purified via extraction and/or column chromatography.

Reactivity at the Aryl Bromide (Site 2)

The C-Br bond on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) introduces new aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates forms new C-N bonds, enabling the synthesis of complex diaryl amines or related structures.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes introduces alkynyl moieties.

Strategic Applications in Drug Discovery

The this compound scaffold is a prime example of a building block designed for "escape from flatland," a concept in medicinal chemistry that encourages the use of non-planar, sp³-rich structures to improve physicochemical properties and explore three-dimensional pharmacophore space.[1]

  • Vectorial Diversity: The two orthogonal reaction sites allow for the rapid generation of libraries. The pyrrolidine nitrogen can be functionalized to interact with solvent or target specific polar interactions in a binding pocket, while the aryl bromide can be modified to explore deeper, often hydrophobic, sub-pockets.

  • Stereochemical Complexity: The chiral center at C3 of the pyrrolidine ring is critical for enantioselective interactions with biological targets like enzymes and receptors.[1] Using enantiomerically pure starting materials, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine, allows for the synthesis of stereochemically defined final compounds, which is essential for modern drug development.

  • Privileged Scaffold: Aryl-ether-pyrrolidine motifs are present in numerous biologically active compounds, including antagonists for histamine H3 receptors and other CNS targets.[12] This compound provides a robust entry point for synthesizing analogs of known pharmacologically active agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076–7080.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.
  • Proprep. (2023, May 14). Write the products for the following Williamson ether synthesis. Retrieved from [Link]

  • Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 987-1022.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572.
  • Shaimardanova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6528.
  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the physicochemical characteristics of 3-(3-Bromophenoxy)pyrrolidine. This document is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives is paramount for the rational design of novel therapeutics.[1] This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental logic for its characterization.

Molecular Identity and Structural Features

This compound is a synthetic organic compound featuring a central pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. This core structure is prevalent in numerous natural alkaloids and approved pharmaceuticals, valued for its ability to introduce three-dimensionality into molecular design.[1] Attached to the 3-position of the pyrrolidine ring via an ether linkage is a 3-bromophenyl group.

The presence of the bromine atom, a halogen, significantly influences the molecule's electronic and lipophilic character. The ether linkage provides a degree of conformational flexibility, while the secondary amine of the pyrrolidine ring acts as a key hydrogen bond donor and acceptor, as well as a basic center.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Blend of Prediction and Analogy

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of computationally predicted values and experimentally determined properties of analogous compounds to provide a robust profile.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂BrNO-
Molecular Weight 242.11 g/mol -
CAS Number 946681-75-0[2]
Predicted XlogP 2.4PubChemLite
Predicted pKa (Conjugate Acid) ~9-10Based on pyrrolidine (pKa of conjugate acid ~11.3)[3] and substituted anilines. The electron-withdrawing nature of the bromophenoxy group is expected to decrease the basicity of the pyrrolidine nitrogen.
Aqueous Solubility Predicted to be low to moderate. The hydrochloride salt form is expected to have enhanced water solubility.[4]
Physical Form Likely a solid at room temperature, as the hydrochloride salt is a white solid.

Expert Insights: The predicted XlogP of 2.4 suggests a moderate level of lipophilicity, a key parameter in drug design influencing membrane permeability and off-target interactions. The basicity of the pyrrolidine nitrogen is a critical determinant of its behavior in physiological environments and its potential for salt formation, which can significantly impact solubility and bioavailability.

Analytical Characterization: A Proactive Approach

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Crude_Product Crude this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Crude_Product->NMR Structural Confirmation MS Mass Spectrometry (EI/ESI) NMR->MS Molecular Weight Confirmation IR Infrared Spectroscopy MS->IR Functional Group Identification HPLC HPLC-UV/MS IR->HPLC Purity & Impurity Profiling Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis Elemental Composition Verification

Caption: A logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra to enable full structural assignment.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 6.8-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the 3-bromophenyl ring.

    • Pyrrolidine Ring Protons (δ 2.0-4.0 ppm): A series of multiplets for the seven protons on the pyrrolidine ring. The proton at the 3-position, being attached to the oxygen-bearing carbon, will likely be shifted downfield.

    • N-H Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Region (δ 110-160 ppm): Six signals for the carbons of the bromophenyl ring. The carbon attached to the bromine will be significantly shifted.

    • Pyrrolidine Ring Carbons (δ 25-70 ppm): Four signals corresponding to the carbons of the pyrrolidine ring. The carbon at the 3-position will be in the downfield region of this range due to the ether linkage.

Mass Spectrometry (MS)

Protocol:

  • Ionization: Employ either Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.

  • Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass data.

Expected Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 241/243 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

  • Key Fragments: Loss of the pyrrolidine ring, cleavage of the C-O ether bond, and fragmentation of the pyrrolidine ring are expected. The tropylium ion at m/z 91, while often observed in the fragmentation of α-pyrrolidinophenones, may be less prominent here.[5]

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

  • N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3400 cm⁻¹.[6]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.[7]

  • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption in the 1200-1250 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes for aryl ether pyrrolidine derivatives. A common and effective method is the Williamson ether synthesis.

Synthesis_Workflow Starting_Materials 3-Bromophenol + N-protected-3-hydroxypyrrolidine Reaction_Step Williamson Ether Synthesis (e.g., NaH, DMF) Starting_Materials->Reaction_Step Deprotection Deprotection (e.g., TFA or HCl) Reaction_Step->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A general synthetic workflow for this compound.

Representative Synthetic Protocol:

  • Alkoxide Formation: To a solution of 3-bromophenol in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of an N-protected-3-halopyrrolidine (e.g., N-Boc-3-bromopyrrolidine) or a pyrrolidine with a suitable leaving group at the 3-position (e.g., a tosylate or mesylate). The reaction is typically heated to facilitate the substitution.

  • Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc) is removed under appropriate conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Final Purification: The final product can be purified by crystallization or chromatography.

Reactivity Profile:

  • N-Alkylation/Acylation: The secondary amine of the pyrrolidine ring is nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides.

  • Aromatic Substitution: The bromophenyl ring can undergo further functionalization through reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling similar brominated aromatic compounds and pyrrolidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery, offering a versatile scaffold for further elaboration. While a complete experimental dataset of its physicochemical properties is yet to be fully documented in the public domain, this guide provides a robust framework based on computational predictions and data from analogous structures. The outlined analytical and synthetic protocols offer a practical starting point for researchers working with this compound. As with any chemical entity in the early stages of investigation, further experimental characterization is encouraged to fully elucidate its properties and potential applications.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C10H12BrNO). Retrieved from [Link]

  • DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • NIH. (2022). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

Sources

3-(3-Bromophenoxy)pyrrolidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical aspect in achieving target specificity and desired pharmacological profiles. This guide focuses on a specific, yet highly promising derivative: 3-(3-Bromophenoxy)pyrrolidine. The introduction of a bromophenoxy moiety at the 3-position of the pyrrolidine ring creates a molecule with significant potential for interaction with various biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore its therapeutic possibilities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.

Chemical Structure and Identification
  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₂BrNO[2]

  • Structure:

    Caption: Chemical structure of this compound.

CAS Number and Molecular Weight
FormCAS NumberMolecular Weight ( g/mol )
(S)-3-(3-Bromophenoxy)pyrrolidine HCl1260593-52-9[3]278.58[3]
This compound (Free Base)Not assigned242.11 (calculated from formula C₁₀H₁₂BrNO)

Note: The molecular weight of the free base is calculated based on its molecular formula.

Synthesis and Manufacturing

The synthesis of 3-substituted pyrrolidines is a well-explored area in organic chemistry.[4][5][6] While a specific protocol for this compound is not extensively published, a general and adaptable synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with the desired phenoxide.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. This approach highlights the key bond disconnection and the readily available starting materials.

Retrosynthesis cluster_disconnection Key Disconnection (C-O bond) cluster_starting_materials Potential Starting Materials Target This compound Pyrrolidine_Synthon 3-Hydroxypyrrolidine Synthon Target->Pyrrolidine_Synthon Phenol_Synthon 3-Bromophenol Target->Phenol_Synthon Protected_Pyrrolidinol N-Protected-3-hydroxypyrrolidine Pyrrolidine_Synthon->Protected_Pyrrolidinol Bromophenol 3-Bromophenol Phenol_Synthon->Bromophenol

Caption: Retrosynthetic analysis of this compound.

General Experimental Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for the formation of carbon-oxygen bonds and is a highly plausible method for the synthesis of this compound.

Step 1: Reaction Setup

  • To a solution of N-protected-3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) (1.0 eq) and 3-bromophenol (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃) (1.2 eq).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reagent Addition

  • Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), in THF to the reaction mixture.

  • Maintain the temperature at 0 °C during the addition.

Step 3: Reaction Progression and Work-up

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification and Deprotection

  • Purify the crude product by column chromatography on silica gel to obtain the N-protected this compound.

  • Remove the protecting group (e.g., Boc group with trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

  • The product can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Analytical Characterization

Accurate characterization of the synthesized compound is crucial for quality control and for interpreting biological data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

  • Aromatic Protons: Signals for the protons on the bromophenyl ring are expected in the range of δ 6.8–7.4 ppm.[7] The bromine substituent will influence the splitting pattern and chemical shifts of the adjacent protons.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the aliphatic region, typically between δ 2.5–3.5 ppm.[7] The proton at the C3 position, being attached to the carbon bearing the phenoxy group, is expected to be shifted downfield. The protons on the nitrogen-adjacent carbons (C2 and C5) will also show distinct signals.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

13C NMR (Carbon NMR):

  • Aromatic Carbons: The carbons of the bromophenyl ring are expected to resonate in the δ 110–160 ppm region. The carbon attached to the bromine atom will have a characteristic chemical shift.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the upfield region. The C3 carbon, bonded to the oxygen, will be the most downfield of the pyrrolidine carbons, likely in the δ 70-80 ppm range. The carbons adjacent to the nitrogen (C2 and C5) will also have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound, the expected monoisotopic mass is 241.01022 Da.[2] The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.

Applications in Drug Discovery and Development

The 3-aryloxypyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Central Nervous System (CNS) Disorders

A significant area of interest for 3-substituted pyrrolidines is in the treatment of CNS disorders. A study on a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines revealed their potential as potent and balanced norepinephrine and serotonin reuptake inhibitors.[8] This dual-action mechanism is a validated approach for the treatment of depression and neuropathic pain. The structural similarity of this compound to these compounds suggests it may also exhibit similar pharmacological properties and warrants investigation in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryloxypyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine and the aromatic rings.[1]

  • Substitution on the Phenoxy Ring: The presence of a halogen, such as bromine, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The meta position of the bromine in this compound is a key feature that can be systematically modified to probe its impact on activity.

  • Stereochemistry at the 3-Position: The chiral center at the 3-position of the pyrrolidine ring is a critical determinant of biological activity. Enantiomerically pure forms of the compound are likely to exhibit different potencies and selectivities for their biological targets.

Future Research Directions

The available data suggests that this compound is a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

  • Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to determine its primary biological targets and potential therapeutic applications.

  • Lead Optimization: Systematic modification of the 3-bromophenoxy and pyrrolidine moieties can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanism of Action: Detailed studies are required to understand how this compound interacts with its biological targets at a molecular level.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic relevance of the 3-aryloxypyrrolidine scaffold, makes it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

  • The Royal Society of Chemistry. Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). [Link]

  • ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChemLite. This compound hydrochloride (C10H12BrNO). [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Lead Sciences. 3-(3-Bromophenyl)pyrrolidine hydrochloride. [Link]

  • PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]

  • Indian Institute of Technology Guwahati. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-(3-Bromophenoxy)pyrrolidine, a novel heterocyclic compound with potential applications in drug discovery and development. Recognizing the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines systematic protocols for determining key physicochemical properties, interpreting the resulting data, and predicting potential degradation pathways. By leveraging established principles from the study of analogous structures, including substituted pyrrolidines and aryl ethers, this guide equips researchers with the necessary tools to thoroughly evaluate this compound for its suitability in preclinical and clinical development.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This compound, a molecule incorporating a pyrrolidine ring and a brominated phenoxy moiety, represents a class of compounds with significant therapeutic potential. The pyrrolidine scaffold is a common feature in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The inclusion of a brominated aryl ether introduces specific electronic and steric features that can modulate target binding and metabolic stability.[3]

This guide will provide a robust framework for the comprehensive evaluation of this compound's solubility and stability, adhering to the principles of scientific integrity and leveraging established regulatory guidelines.[4][5][6]

Predicted Physicochemical Properties of this compound

In the absence of empirical data, the initial assessment of this compound's properties can be guided by the known characteristics of its core components: the pyrrolidine ring and the 3-bromophenoxy group.

Predicted Solubility Profile

The solubility of a compound is a function of its ability to interact favorably with the solvent molecules, overcoming the crystal lattice energy for a solid.

  • Aqueous Solubility: The pyrrolidine nitrogen, with its basic character, is expected to be protonated at physiological pH, which would enhance aqueous solubility.[1] However, the lipophilic 3-bromophenoxy group will likely decrease water solubility. The overall aqueous solubility is therefore predicted to be moderate and highly pH-dependent.

  • Organic Solubility: The presence of the aromatic ring and the halogen substituent suggests good solubility in a range of organic solvents.[1] Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are expected to be effective in dissolving the compound. Solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be lower.

Predicted Stability Profile

The chemical stability of this compound will be dictated by the lability of its constituent functional groups under various stress conditions.

  • Hydrolytic Stability: The ether linkage is generally stable to hydrolysis, particularly under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the aryl-ether bond may occur. The pyrrolidine ring itself is generally stable to hydrolysis.

  • Oxidative Stability: The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The electron-rich phenoxy group may also be a site for oxidative degradation.

  • Photostability: Compounds containing aromatic rings and halogens can be susceptible to photolytic degradation. Excitation by UV or visible light could lead to the cleavage of the C-Br or C-O bonds.

  • Thermal Stability: The molecule is expected to have good thermal stability at typical storage and processing temperatures. At elevated temperatures, decomposition is likely to occur, potentially involving the cleavage of the ether bond or degradation of the pyrrolidine ring.[7]

A Systematic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is critical for formulation development and ensuring adequate exposure in biological assays. Both kinetic and thermodynamic solubility assessments provide valuable, albeit different, insights.[8][9][10][11]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is valuable in early discovery to flag compounds with potential solubility issues.[10][12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate and analyze the supernatant by LC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[10]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_plate DMSO Dilution Plate stock->dmso_plate Serial Dilution aqueous_plate Aqueous Buffer Plate dmso_plate->aqueous_plate Transfer & Mix incubation Incubate (2h, RT) aqueous_plate->incubation nephelometry Nephelometry incubation->nephelometry lcms LC-MS/MS (optional) incubation->lcms Low Solubility Low Solubility nephelometry->Low Solubility High Solubility High Solubility nephelometry->High Solubility

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. This is a more accurate and relevant measure for formulation development.[8][9]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism, salt disproportionation).

Data Presentation: Predicted Solubility of this compound

Solvent SystemPredicted Solubility Range (µg/mL)Rationale
pH 2.0 Buffer100 - 1000Protonation of the pyrrolidine nitrogen enhances solubility.
pH 7.4 Buffer10 - 100Partial protonation; balance between ionized and neutral forms.
pH 9.0 Buffer< 10Primarily in the less soluble neutral form.
Methanol> 10,000Good hydrogen bonding interactions.
Acetonitrile1,000 - 10,000Polar aprotic solvent, good dipole-dipole interactions.
Dichloromethane1,000 - 10,000Good solubility for moderately polar compounds.
Toluene< 100Limited solubility due to the polarity of the molecule.
Hexane< 10Very low solubility in non-polar solvents.

Note: The values in this table are hypothetical and serve as a guide for expected outcomes. Actual experimental data is required for accurate characterization.

Comprehensive Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[4][13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[16]

Diagram: Forced Degradation Study Design

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes hydrolysis Hydrolysis (Acidic, Basic, Neutral) hplc Stability-Indicating HPLC hydrolysis->hplc oxidation Oxidation (e.g., H2O2) oxidation->hplc photolysis Photolysis (UV/Vis Light) photolysis->hplc thermal Thermal (Elevated Temperature) thermal->hplc lcms LC-MS/MS hplc->lcms method Validated Analytical Method hplc->method nmr NMR Spectroscopy lcms->nmr products Degradant Identification lcms->products nmr->products pathways Degradation Pathways products->pathways

Caption: Overview of a Forced Degradation Study.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization.

4.1.1. Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Monitor the reaction over time by HPLC until the target degradation is achieved.

4.1.3. Photolytic Degradation

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • Simultaneously, keep a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the samples at appropriate time points by HPLC.

4.1.4. Thermal Degradation

  • Protocol:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

    • Analyze the sample at various time points to assess the extent of degradation.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method, that can separate the parent compound from all its degradation products.[16][17][18][19]

Method Development Strategy:

  • Initial Screening: Use a generic gradient HPLC method with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the gradient slope, mobile phase pH, column temperature, and stationary phase to achieve adequate resolution between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug substance.

  • LC-MS/MS: This is the primary tool for the initial identification of degradation products. By comparing the mass-to-charge ratio (m/z) of the degradants to the parent compound, potential structural modifications can be proposed.[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

  • NMR Spectroscopy: For definitive structural elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques.[20]

Data Presentation: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductAnalytical Approach for Identification
Hydrolysis (Acidic)3-Bromophenol and 3-hydroxypyrrolidineLC-MS, GC-MS
OxidationN-oxide of this compoundLC-MS/MS (M+16)
OxidationRing-opened productsLC-MS/MS, NMR
PhotolysisDebrominated product: 3-PhenoxypyrrolidineLC-MS/MS (M-79/81)
PhotolysisCleavage of the ether bondLC-MS, GC-MS

Note: This table lists plausible degradation products based on the chemical structure. The actual degradation profile must be determined experimentally.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of this compound. By following the detailed experimental protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The proposed workflows for developing and validating stability-indicating analytical methods and for characterizing degradation products will ensure the quality, safety, and efficacy of any potential drug product derived from this promising NCE. The insights gained from these studies will be invaluable for formulation scientists, analytical chemists, and regulatory affairs professionals involved in the development of this compound.

References

  • Duncton, M. A. J. (2011). Pyrrolidine-containing drugs. In Name Reactions in Heterocyclic Chemistry II (pp. 493-533). John Wiley & Sons, Inc.
  • Li, J. J. (2016). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Drug Products (2003).
  • Al-Aani, H., & Al-Rekabi, M. (2018). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 236-243.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. Retrieved from [Link]

  • Zhang, J., et al. (2022). Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • O'Brien, A. M., et al. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Membrane Science, 247(1-2), 169-178.
  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339.
  • Jain, D., & Basniwal, P. K. (2013). Stability-indicating HPLC method for arteether and application to nanoparticles of arteether.
  • ICH. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15.
  • Liu, Y., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(29), 15637-15648.
  • Barupal, D. K., & Fiehn, O. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10848-10855.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 548-557.
  • Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2021). Stability Indicating HPLC Method Development: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 116-121.
  • Hawe, A., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 14(3), 577.
  • Wang, Y., et al. (2022). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters, 24(1), 229-234.
  • PubChem. (n.d.). (3S)-3-phenylpyrrolidine. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384.
  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Johnson, J. S., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9033-9039.
  • König, B., et al. (2021). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 143(42), 17506-17512.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Patel, K., & Dedania, Z. (2018). Stability Indicating HPLC Method Development –A Review. International Journal for Technological Research in Engineering, 5(11), 3042-3047.
  • Sahu, K., et al. (2017). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journal of Pharmaceutical Sciences, 3(1), 1-8.
  • Criquet, J., et al. (2018). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). phenyl (3S)-pyrrolidine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. Retrieved from [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 3-(3-Bromophenoxy)pyrrolidine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The pyrrolidine ring is a quintessential example of such a scaffold, prized for its three-dimensional architecture and its presence in numerous FDA-approved drugs.[1][2] This guide introduces 3-(3-Bromophenoxy)pyrrolidine, a synthetically accessible yet underexplored scaffold that strategically combines the conformational advantages of the pyrrolidine ring with the unique modulatory properties of a bromophenoxy moiety. We will dissect the therapeutic rationale for its application, propose robust synthetic and screening protocols, and outline a clear strategy for structure-activity relationship (SAR) exploration. This document serves as a technical blueprint for researchers and drug development professionals aiming to leverage this promising scaffold for the discovery of next-generation therapeutics, particularly in the fields of central nervous system (CNS) disorders and oncology.

Introduction: The Strategic Value of the this compound Core

The clinical success of a drug candidate is profoundly influenced by its molecular architecture. Saturated heterocyclic systems, such as pyrrolidine, are increasingly favored over flat aromatic rings because their sp³-hybridized carbons provide a superior three-dimensional exploration of pharmacophore space, which is critical for potent and selective interactions with biological targets.[3][4] The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, a feature essential for optimizing ligand-receptor binding.[1]

The this compound scaffold capitalizes on this foundation by introducing two key features:

  • The Phenoxy Linker: This ether linkage provides a balance of rigidity and flexibility, acting as a stable vector to position the phenyl ring within a target's binding pocket.

  • The meta-Bromo Substituent: The inclusion of a bromine atom is a deliberate drug design strategy.[5] Bromine can significantly increase lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.[6] Furthermore, it can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site.[7] This interaction can substantially improve binding affinity and selectivity in ways that other halogens cannot.[7][8]

This guide posits that the unique combination of these three components makes this compound a high-potential starting point for developing novel modulators of challenging biological targets.

Physicochemical Properties and Synthesis

To embark on a discovery campaign, understanding the core molecule's properties and ensuring a reliable synthetic route is essential.

Predicted Physicochemical Properties

The fundamental properties of the parent scaffold are crucial for guiding initial derivatization strategies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 242.11 g/mol Excellent starting point, well below the "Rule of 5" limit, allowing for substantial modification.
XlogP 2.4Indicates good lipophilicity, suggesting potential for good membrane permeability.
H-Bond Donors 1 (Pyrrolidine N-H)Provides a key interaction point and a handle for derivatization.
H-Bond Acceptors 2 (Pyrrolidine N, Ether O)Offers multiple points for engaging with biological targets.
Topological Polar Surface Area (TPSA) 21.3 ŲSuggests high potential for CNS penetration.

Data sourced from PubChem CID 45075498.[9]

Proposed Synthetic Workflow

A robust and scalable synthesis is critical for any medicinal chemistry program. We propose a straightforward two-step synthesis starting from commercially available reagents. The causality behind this choice is rooted in reaction reliability and purification simplicity. A Williamson ether synthesis is a classic, high-yielding reaction perfect for this transformation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection 3-Bromophenol 3-Bromophenol reagents1 NaH or Cs₂CO₃ DMF, RT to 60°C 3-Bromophenol->reagents1 N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine->reagents1 product1 N-Boc-3-(3-bromophenoxy)pyrrolidine reagents1->product1 High Yield reagents2 TFA or 4M HCl in Dioxane DCM, 0°C to RT product1->reagents2 product2 This compound (Target Scaffold) reagents2->product2 Quantitative

Caption: Proposed two-step synthesis of the target scaffold.

Detailed Synthesis Protocol

Protocol 2.3.1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of 3-bromophenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.1 eq.) in DMF.

  • Heat the reaction to 60°C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired product.

Protocol 2.3.2: Synthesis of this compound Hydrochloride

  • Dissolve the product from Protocol 2.3.1 (1.0 eq.) in Dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0°C and add 4M HCl in 1,4-dioxane (10 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of starting material by TLC.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to yield the target scaffold as its hydrochloride salt.

Potential Therapeutic Applications & Rationale

The structural features of this compound suggest its utility across several therapeutic areas. We will focus on two high-priority areas: CNS disorders and oncology.

Central Nervous System (CNS) Agents

Hypothesis: The scaffold is an ideal starting point for modulators of G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission, such as dopamine and serotonin receptors.

Rationale:

  • Scaffold Precedent: The pyrrolidine motif is prevalent in CNS drugs, including stimulants and receptor modulators.[10] Its 3D nature is well-suited to fit into the complex transmembrane domains of GPCRs.

  • Lipophilicity and BBB Penetration: The predicted XlogP of 2.4 and low TPSA are strong indicators of potential blood-brain barrier permeability, a critical requirement for CNS-acting drugs. The bromo-substituent enhances this property.[6]

  • Halogen Bonding Potential: Key amino acid residues in the binding pockets of aminergic GPCRs (e.g., serine, threonine, tyrosine) can act as halogen bond acceptors, providing a mechanism for achieving high potency and selectivity.

Kinase Inhibitors in Oncology

Hypothesis: Derivatives of the scaffold can be developed as potent and selective kinase inhibitors, particularly targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Rationale:

  • Bioisosterism: The 3-phenoxy-pyrrolidine core can act as a bioisostere for other common kinase hinge-binding motifs, such as anilino-pyrimidines. The ether oxygen and pyrrolidine nitrogen can form critical hydrogen bonds with the kinase hinge region.

  • Targeting the "Back Pocket": The bromophenyl group can be directed towards hydrophobic "back pockets" adjacent to the ATP binding site. The bromine atom can form specific halogen bonds, a strategy successfully employed in designing potent kinase inhibitors like Vandetanib.[5]

  • Structural Precedent: Related structures, such as 4-(3-bromophenyl)amino derivatives, have demonstrated inhibitory activity against EGFR tyrosine kinases, validating the potential of the bromophenyl moiety in this target class.[11]

Experimental Workflows for Screening & Validation

A logical, phased approach to screening is essential for efficiently identifying active compounds and validating their mechanism of action.

CNS Target Validation Workflow

This workflow describes a standard cascade for identifying and characterizing a novel dopamine D2 receptor (D2R) antagonist.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Functional Activity A Synthesize Focused Library (N-aryl, N-alkyl derivatives) B Primary Binding Assay [³H]-Spiperone Radioligand Competition Target: Dopamine D2 Receptor A->B Test @ 10 µM C IC₅₀ Determination (D2R Binding Assay) B->C Identify Hits (% Inhibition > 50%) D Selectivity Panel (D1, D3, 5-HT₂A Receptors) C->D Prioritize Potent Hits (IC₅₀ < 1 µM) E Functional Antagonism Assay cAMP Inhibition Assay (CHO cells expressing D2R) D->E Test Selective Hits F Lead Candidate E->F Confirm Mechanism (Calculate KB)

Caption: Screening cascade for a CNS-active compound.

Protocol 4.1.1: Primary Radioligand Binding Assay (D2R)

  • Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Spiperone (a D2R-selective radioligand) at a final concentration equal to its K_d (~0.2 nM), and the test compound (final concentration 10 µM).

  • For control wells, use a known D2R antagonist (e.g., Haloperidol) for non-specific binding and vehicle (DMSO) for total binding.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate percent inhibition relative to controls. Hits are typically defined as compounds showing >50% inhibition.

Anticonvulsant In Vivo Model Workflow

For scaffolds showing promise against CNS targets, assessing broad, physiologically relevant activity is a valuable next step. Pyrrolidine derivatives have a history of anticonvulsant activity.[12][13]

Protocol 4.2.1: Maximal Electroshock (MES) Seizure Test This protocol must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Use adult male ICR mice (20-25 g).

  • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). Administer vehicle to the control group.

  • After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, induce a seizure.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.

Strategy for Structure-Activity Relationship (SAR) Exploration

The core scaffold offers three primary vectors for chemical modification to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

G Core R1_node R¹ (Pyrrolidine Nitrogen) - Modulate Basicity & PK - Add Target-Specific Groups Core->R1_node Vector 1 R2_node R² (Aromatic Ring) - Probe Halogen Bonding (F, Cl, I) - Explore Electronics (OMe, CN) - Alter Substitution Pattern (ortho, para) Core->R2_node Vector 2 R3_node R³ (Pyrrolidine Ring) - Introduce Chirality - Add small alkyl/polar groups - Explore conformational effects Core->R3_node Vector 3

Caption: Key vectors for SAR exploration on the scaffold.

Proposed Initial Library Synthesis

The following table outlines a focused, 24-compound library designed to provide a rapid, informative first pass on the SAR for a CNS target. The rationale is to systematically vary basicity/lipophilicity at R¹ and electronic/steric properties at R².

R¹ Substituent (Pyrrolidine-N)R² Substituent (Aromatic Ring)Rationale for Modification
H (from parent scaffold)3-Br (parent)Baseline compound.
Methyl3-BrIncrease basicity, minimal steric change.
Cyclopropylmethyl3-BrMaintain basicity, increase sp³ character.
Benzyl3-BrIncrease lipophilicity, explore aryl interactions.
H3-ClTest halogen bond acceptor potential (Cl vs. Br).
H3-CF₃Strong electron-withdrawing group, alters electronics.
H4-BrIsomeric shift to probe binding pocket shape.
H3,5-diClIncrease lipophilicity and probe steric tolerance.
... (Systematically combine each R¹ with each R²) .........

This systematic approach ensures that changes in biological activity can be more confidently attributed to specific structural modifications, accelerating the journey from hit to lead.

Conclusion

The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines the proven three-dimensional advantages of the pyrrolidine ring with the nuanced, potency-enhancing properties of a halogenated phenyl ether. The proposed synthetic route is efficient and scalable, and the outlined screening cascades provide a clear path for biological evaluation. By focusing on high-value therapeutic areas like CNS disorders and oncology, and employing a rational SAR strategy, project teams can effectively unlock the full potential of this versatile and promising molecular framework.

References

  • Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.[Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Gist, L. A., et al. (1974). Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. Journal of Medicinal Chemistry, 17(9), 1000-8. [Link]

  • Google Patents. (2005).
  • MySkinRecipes. 3-(3-Bromophenyl)pyrrolidine hydrochloride. MySkinRecipes.[Link]

  • Smith, A., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • PubChemLite. This compound hydrochloride (C10H12BrNO). PubChemLite.[Link]

  • Google Patents. (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US9278954B2.
  • Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 198-205. [Link]

  • Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6667. [Link]

  • PubChemLite. 3-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). PubChemLite.[Link]

  • Gavrilova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

  • Das, A., & Szymański, P. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 2(11), 1-16. [Link]

  • Das, A., & Szymański, P. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.[Link]

  • Das, A., & Szymański, P. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]

  • Request PDF. (2025). Synthesis and stereochemical effects of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as EGFR and ErbB-2 inhibitors. ResearchGate.[Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.[Link]

  • Google Patents. (2014). Synthetic method for 3-bromopyridine. CN104130183A.

Sources

The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique stereochemical and physicochemical properties, including its ability to form hydrogen bonds, its conformational flexibility, and its presence as a key structural element in the amino acid proline, have rendered it a "privileged scaffold". This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrrolidine derivatives. We will delve into the molecular mechanisms underpinning their therapeutic potential, furnish detailed and validated experimental protocols for the assessment of these activities, and present a critical analysis of structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The prevalence of the pyrrolidine motif in over 37 FDA-approved drugs underscores its importance in pharmaceutical sciences.[1] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a critical factor for specific and high-affinity interactions with biological targets.[1][2][3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring can be stereogenically complex, offering a rich landscape for the design of chiral drugs with enhanced target selectivity and reduced off-target effects.[1][2][3] The nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to its versatility in molecular recognition.[4][5]

This guide will explore the multifaceted biological activities of pyrrolidine derivatives, focusing on their applications as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. For each area, we will examine the mechanistic basis of their action and provide robust experimental workflows for their evaluation.

Antimicrobial Activity of Pyrrolidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have emerged as a promising class of compounds to address this global health challenge.[6][7]

Mechanism of Action: Targeting Essential Bacterial Processes

A primary mechanism by which pyrrolidine derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes that are absent in eukaryotes, thereby ensuring selective toxicity. A key target is DNA gyrase , a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[8] Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately, bacterial cell death.

Diagram 1: Inhibition of Bacterial DNA Gyrase by Pyrrolidine Derivatives

DNA_Gyrase_Inhibition Pyrrolidine_Derivative Pyrrolidine Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrrolidine_Derivative->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoils DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Pyrrolidine derivatives can inhibit bacterial DNA gyrase, preventing the supercoiling of DNA required for replication and transcription, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Self-Validation and Causality: This protocol incorporates several self-validating steps. The inclusion of a positive control (a known antibiotic) ensures the assay is performing correctly and the bacteria are susceptible to standard treatment. The negative control (no antimicrobial agent) validates that the growth medium supports bacterial proliferation. Serial dilution allows for the precise determination of the MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Pyrrolidine Derivative Stock Solution:

    • Dissolve the pyrrolidine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the pyrrolidine derivative stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (containing a known antibiotic) and a negative control well (containing only broth and inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the pyrrolidine derivative at which there is no visible growth (turbidity) in the well.

Diagram 2: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacteria Bacterial_Inoculum->Inoculation Compound_Stock Prepare Pyrrolidine Derivative Stock Serial_Dilution Perform Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrolidine derivatives using the broth microdilution method.

Quantitative Data Summary
Pyrrolidine Derivative ClassTarget OrganismMIC (µg/mL)Reference
Thiazole-basedStaphylococcus aureus21.70 ± 0.36[8]
Thiazole-basedBacillus cereus30.53 ± 0.42[8]
Spirooxindole-linkedCandida albicans4[8]
1,2,4-OxadiazoleE. coli (DNA gyrase IC50)0.120 ± 0.010 µM[8]

Anticancer Activity of Pyrrolidine Derivatives

The pyrrolidine scaffold is a prominent feature in numerous anticancer agents, highlighting its utility in developing novel chemotherapeutics.[8][9][10]

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many pyrrolidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins. Pyrrolidine-containing compounds can shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.

Diagram 3: Intrinsic Apoptotic Pathway Modulation by Pyrrolidine Derivatives

Apoptosis_Pathway Pyrrolidine_Derivative Pyrrolidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolidine_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrrolidine_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Pyrrolidine derivatives can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Self-Validation and Causality: This protocol's reliability hinges on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The inclusion of a vehicle control (cells treated with the solvent used to dissolve the compound) accounts for any solvent-induced toxicity. A positive control (a known cytotoxic drug) confirms the sensitivity of the cell line to apoptotic stimuli. The dose-dependent response observed provides strong evidence for the specific cytotoxic effect of the pyrrolidine derivative.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolidine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-treated and untreated control wells.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell line and the expected kinetics of the compound.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well.

    • Gently agitate the plate to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data Summary
Pyrrolidine DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiophen-containingMCF-7 (Breast)17[1]
Thiophen-containingHeLa (Cervical)19[1]
Phenyl-containingMCF-7 (Breast)22[1]
Phenyl-containingHeLa (Cervical)26[1]
Spiropyrrolidine-thiazolo-oxindoleHepG2 (Liver)0.80 ± 0.10[12]

Anti-inflammatory Activity of Pyrrolidine Derivatives

Chronic inflammation is a hallmark of numerous diseases, and pyrrolidine derivatives have shown potential as anti-inflammatory agents.[8]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of COX and LOX enzymes.

Self-Validation and Causality: The use of specific substrates and the detection of specific products ensure the assay is measuring the intended enzyme activity. The inclusion of selective inhibitors (e.g., celecoxib for COX-2) as positive controls validates the assay's ability to detect inhibition. A dose-response curve demonstrates a direct relationship between the compound concentration and enzyme inhibition.

Step-by-Step Methodology (General):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (COX-1, COX-2, or 5-LOX) and its corresponding substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the pyrrolidine derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the formation of the product over time using a suitable method (e.g., spectrophotometry, fluorescence, or ELISA).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Neuroprotective Activity of Pyrrolidine Derivatives

Pyrrolidone derivatives, a subclass of pyrrolidines, have been investigated for their nootropic and neuroprotective effects.[11][13] They show promise in the context of neurodegenerative diseases and cognitive impairment.[10][11]

Mechanism of Action: Attenuation of Excitotoxicity

One of the key mechanisms of neuronal damage in various neurological disorders is excitotoxicity, which is primarily mediated by the overactivation of glutamate receptors. This leads to an excessive influx of calcium ions, triggering a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. Pyrrolidine derivatives can exert neuroprotective effects by mitigating these downstream consequences of excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol assesses the ability of a pyrrolidine derivative to protect neuronal cells from glutamate-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurotoxicity studies.[7][14][15][16]

Self-Validation and Causality: The use of a glutamate-only control group establishes the baseline level of excitotoxicity. A vehicle control group ensures that the solvent used to dissolve the test compound does not affect cell viability. A dose-dependent protective effect of the pyrrolidine derivative provides strong evidence of its neuroprotective activity. Cell viability is quantified using a reliable method like the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of the pyrrolidine derivative for 1-2 hours prior to glutamate exposure. Include a vehicle control group.

  • Induction of Excitotoxicity:

    • Induce neuronal damage by exposing the cells to a neurotoxic concentration of glutamate (e.g., 8 mM) for a specified duration (e.g., 24 hours).[7] A control group without glutamate treatment should be included.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using the MTT assay as described in the anticancer activity section (Section 3.2).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group (no glutamate).

    • Determine the concentration of the pyrrolidine derivative that provides significant neuroprotection.

Diagram 4: Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow cluster_setup Cell Culture & Treatment cluster_induction Induction of Neurotoxicity cluster_assessment Assessment Seed_Cells Seed SH-SY5Y Cells in 96-well Plate Pre_treatment Pre-treat with Pyrrolidine Derivative Seed_Cells->Pre_treatment Glutamate_Exposure Expose to Glutamate Pre_treatment->Glutamate_Exposure MTT_Assay Perform MTT Assay for Cell Viability Glutamate_Exposure->MTT_Assay Data_Analysis Analyze Data & Determine Neuroprotection MTT_Assay->Data_Analysis

Caption: Workflow for assessing the neuroprotective effects of pyrrolidine derivatives against glutamate-induced excitotoxicity in SH-SY5Y cells.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The versatility of its structure allows for fine-tuning of its properties to achieve desired potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrrolidine derivatives. Future research should focus on exploring novel substitutions on the pyrrolidine ring, investigating synergistic combinations with existing drugs, and employing computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies to guide the rational design of the next generation of pyrrolidine-based therapeutics.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]

  • Gaur, U., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

  • Gwinnett, M. (n.d.). Pyrrolidone derivatives. PubMed. [Link]

  • Sahu, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. [Link]

  • Sahu, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249533. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Sharma, A., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. [Link]

  • Sun, L., et al. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. PubMed Central. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Wang, F., et al. (2014). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed Central. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Graphviz. (n.d.). DOT Language. Graphviz. [Link]

  • while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]

  • Islam, M. S., et al. (2020). Synthesis, anticancer activity and molecular docking study of novel spiropyrrolidine-thiazolo-oxindole derivatives. Frontiers in Chemistry, 8, 603. [Link]

Sources

The Strategic Role of 3-(3-Bromophenoxy)pyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of medicinal chemistry, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to the modern chemist, 3-(3-Bromophenoxy)pyrrolidine has emerged as a particularly valuable scaffold. Its unique structural and electronic properties render it a versatile intermediate in the development of a range of pharmaceutically active compounds, most notably those targeting the central nervous system. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers and drug development professionals.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of a 3-bromophenoxy moiety to this scaffold at the 3-position imparts a unique combination of lipophilicity and reactivity, making it a key component in the synthesis of complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the quality control of resulting intermediates.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem
Molecular Weight 242.11 g/mol PubChem
Appearance Expected to be a solid or oil-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[3]

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenoxy group, likely appearing as complex multiplets in the range of δ 6.8-7.5 ppm. The protons on the pyrrolidine ring would appear at higher field, typically between δ 2.0 and 4.0 ppm, with their multiplicities reflecting the coupling between adjacent protons. The proton at the C3 position, being attached to the oxygen-bearing carbon, would likely resonate in the downfield region of the pyrrolidine signals.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. The five carbons of the pyrrolidine ring would also be distinguishable.

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The predicted m/z for the protonated molecule [M+H]⁺ is approximately 242.0175 and 244.0154.[4]

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C-O-C stretching of the ether linkage (typically in the 1250-1000 cm⁻¹ region), and C-N stretching of the pyrrolidine ring. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. A robust and scalable approach involves the Williamson ether synthesis, which is widely utilized for the formation of ethers.[5]

A detailed, field-proven protocol, adapted from the synthesis of structurally similar compounds, is presented below.[3] This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-(3-Bromophenoxy)-1-Boc-pyrrolidine 3-(3-Bromophenoxy)-1-Boc-pyrrolidine N-Boc-3-hydroxypyrrolidine->3-(3-Bromophenoxy)-1-Boc-pyrrolidine  1. NaH, DMF  2. 1,3-Dibromobenzene This compound This compound 3-(3-Bromophenoxy)-1-Boc-pyrrolidine->this compound  TFA or HCl  DCM

A representative synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • Reagent Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality behind Experimental Choice: N-Boc-3-hydroxypyrrolidine is used as the starting material to protect the pyrrolidine nitrogen from participating in side reactions. Sodium hydride is a strong base that effectively deprotonates the hydroxyl group to form a nucleophilic alkoxide. DMF is a polar aprotic solvent that is well-suited for Sɴ2 reactions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add 1,3-dibromobenzene (1.5 eq) to the reaction mixture.

  • Monitoring: Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to yield this compound

  • Reaction: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (excess) dropwise at 0 °C.

    • Causality behind Experimental Choice: TFA or HCl is used to cleave the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, liberating the secondary amine of the pyrrolidine ring.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

  • Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

The Role of this compound in Drug Discovery

The strategic placement of the bromine atom on the phenoxy ring provides a crucial handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[6][7] This versatility is a key reason for its utility in building libraries of compounds for high-throughput screening in drug discovery programs.

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Therapeutic Targets A This compound B Suzuki Coupling (Aryl or Heteroaryl Groups) A->B  Pd Catalyst, Base  Boronic Acid/Ester C Sonogashira Coupling (Alkynyl Groups) A->C  Pd/Cu Catalysts, Base  Terminal Alkyne D Buchwald-Hartwig Amination (Amino Groups) A->D  Pd Catalyst, Base  Amine E Serotonin Reuptake Inhibitors (SERT) B->E F Norepinephrine Reuptake Inhibitors (NET) B->F G Other CNS Targets B->G C->E C->F C->G D->E D->F D->G

Versatility of this compound in Medicinal Chemistry.

Application in the Synthesis of Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs):

A significant application of this compound and its analogs is in the synthesis of potent and selective inhibitors of serotonin (SERT) and norepinephrine (NET) transporters.[8] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism of action for many antidepressant and anxiolytic drugs.

For instance, analogs of the selective norepinephrine reuptake inhibitor Reboxetine have been synthesized using similar phenoxy-pyrrolidine scaffolds.[5][9] The 3-phenoxy-pyrrolidine core serves as a key pharmacophoric element that interacts with the transporter proteins. The bromo-substituent on the phenyl ring can be used to modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity and selectivity for SERT and NET. Furthermore, the bromine atom can serve as a synthetic handle to introduce further diversity, leading to the discovery of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound stands out as a strategically important chemical intermediate for drug discovery and development. Its synthesis is achievable through robust and scalable chemical transformations, and its unique structural features, particularly the reactive bromine handle, offer immense versatility for the creation of diverse molecular architectures. The demonstrated utility of the phenoxy-pyrrolidine scaffold in targeting key CNS proteins like SERT and NET underscores the potential of this compound as a foundational building block for the next generation of therapeutics. As research in neuroscience and medicinal chemistry continues to advance, the demand for such well-characterized and versatile intermediates is only set to grow, solidifying the role of this compound in the modern drug discovery workflow.

References

Sources

safety and handling precautions for 3-(3-Bromophenoxy)pyrrolidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(3-Bromophenoxy)pyrrolidine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling similar chemical structures.

Chemical Identity and Hazard Classification

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1185298-69-4 (for hydrochloride salt)[3]
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
Synonyms (S)-3-(3-Bromo-phenoxy)-pyrrolidine[4]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Off-white to light yellow solid[3]
Purity Typically >96%[4]
Storage Temp. Room temperature, keep dry and cool[3][5]
GHS Hazard Classification

The compound is classified under GHS with clear warnings regarding its potential health effects.[3] The primary hazards are related to irritation upon contact.

Table 3: GHS Hazard and Precautionary Statements

CodeStatement
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
NFPA 704 Hazard Diamond

While a specific NFPA 704 rating for this compound is not published, a conservative rating can be estimated based on its known hazards and the properties of similar aromatic and pyrrolidine-containing compounds. The NFPA 704 diamond provides a quick, at-a-glance assessment for emergency responders.[7]

  • Health (Blue): 2 - Indicates a potential for temporary incapacitation or residual injury. This aligns with the H315, H319, and H335 hazard statements.

  • Flammability (Red): 1 - Assumed to be slightly combustible, requiring heat before ignition can occur, a common property for many organic solids.

  • Instability (Yellow): 0 - The compound is expected to be stable under normal laboratory conditions.

  • Special (White): No special hazards are noted.

Risk Assessment and Exposure Control

The primary risk associated with this compound is acute irritation from direct contact. A thorough risk assessment must precede any laboratory work.

Routes of Exposure
  • Dermal (Skin) Contact: The most probable route of exposure. Causes skin irritation.[3] Absorption through the skin may lead to systemic effects.[8]

  • Eye Contact: Poses a risk of serious eye irritation.[3]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

  • Ingestion: While less likely in a laboratory setting, ingestion is presumed harmful.[5][6]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.[9]

  • Chemical Fume Hood: All handling of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[6][10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11][12]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[5][10]

Occupational Exposure Limits (OELs)

No specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound.[13] In the absence of specific OELs for such data-poor substances, a conservative approach is mandated.[14] The goal should be to keep exposure to the absolute minimum through the diligent use of engineering controls and PPE.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical.[15] It must be selected carefully and used correctly.[16]

Table 4: Recommended Personal Protective Equipment

ProtectionSpecificationRationale and Citation
Hand Chemical-resistant gloves (e.g., Nitrile).Protects against skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contamination.[10][11]
Eye/Face Safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is required to prevent eye contact and serious irritation.[11][12]
Body Flame-retardant lab coat.Protects skin and personal clothing from contamination. Should be fully buttoned.[9][11]
Respiratory Not required if handled in a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate filter should be used by trained personnel.[6][9]
PPE Workflow: Donning and Doffing Sequence

The causality behind the sequence is critical: donning proceeds from the least critical to the most, while doffing reverses this to prevent contaminating clean areas.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Work Chemical Handling in Fume Hood Don3->Work Enter Work Area Doff1 1. Gloves (Inside-Out Technique) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Work->Doff1 Exit Work Area

Figure 1: Standard sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols minimizes the risk of exposure and preserves chemical integrity.

General Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[12]

  • Grounding: When transferring larger quantities, use proper grounding and bonding procedures to prevent static discharge, especially if a flammable solvent is present.[17]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5][6]

Storage

Proper storage is essential for both safety and chemical stability.

Table 5: Storage Conditions

ParameterRequirementRationale and Citation
Location A dry, cool, and well-ventilated area.Prevents degradation and reduces vapor pressure.[5][12]
Container Keep container tightly closed.Prevents contamination and release to the environment.[5][6]
Security Store locked up.Restricts access to authorized personnel only.[3][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Avoids potentially hazardous chemical reactions.[6]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[6][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6][11]

Spill Response Protocol

The response to a spill depends entirely on its scale and the immediate hazards present.[18]

Spill_Response Start Spill Occurs Assess Assess Severity & Risk (Amount, Location, Ventilation) Start->Assess Decision Can you handle it safely? Assess->Decision MinorSpill Minor Spill (Small, Contained, No Inhalation Risk) Decision->MinorSpill Yes MajorSpill Major Spill (Large, Uncontained, Fire/Inhalation Risk) Decision->MajorSpill No Alert 1. Alert personnel in the area. MinorSpill->Alert Evacuate 1. Evacuate the area immediately. MajorSpill->Evacuate PPE 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Contain spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Collect 4. Carefully collect material into a waste container. Contain->Collect Clean 5. Decontaminate area with soap and water. Collect->Clean Dispose 6. Label waste as 'Spill Debris' and dispose as hazardous waste. Clean->Dispose Alarm 2. Alert supervisor and call emergency services. Evacuate->Alarm Secure 3. Secure the area and prevent entry. Alarm->Secure Assist 4. Await and assist emergency responders. Secure->Assist

Figure 2: Decision workflow for chemical spill response.

Step-by-Step Protocol for a Minor Spill:

  • Alert: Immediately alert others in the vicinity.[19]

  • PPE: Don the personal protective equipment outlined in Section 3.[19]

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid solution, cover and contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in.[20]

  • Collection: Carefully scoop the contained material and absorbent into a designated, sealable waste container.[19][20]

  • Decontamination: Clean the spill area with a suitable solvent or soap and water, then wipe dry.

  • Disposal: Seal and label the container as hazardous waste containing spill debris of this compound. Arrange for pickup through your institution's environmental health and safety office.[19]

Waste Disposal

As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[21]

  • Segregation: Do not mix this waste with non-hazardous trash or non-halogenated organic waste streams.

  • Labeling: All waste containers must be clearly labeled with their full chemical contents.

  • Disposal Route: The waste should be disposed of through a licensed hazardous waste facility, typically via incineration with appropriate emission controls to handle halogenated byproducts.[21] Neutralization with a reducing agent like sodium thiosulfate can be a pre-treatment for aqueous solutions containing residual amounts, but the primary organic waste must go to a certified handler.[22]

This guide is intended to provide a framework for the safe use of this compound. It is imperative that all users consult their institution's specific safety protocols and the most recent Safety Data Sheet from their supplier before commencing any work.

References

  • 3ASenrise. (n.d.). Material Safety Data Sheet: 1-(4-Bromophenyl)pyrrolidine.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). Frequently Asked Questions on NFPA 704. Retrieved from [Link]

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety & Work. (n.d.). OCCUPATIONAL EXPOSURE LIMITS TO PREVENT CHEMICAL RISKS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • WAXIE Sanitary Supply. (2014). GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. Retrieved from [Link]

  • ChemSafetyPro.COM. (2015). US NFPA Ratings. Retrieved from [Link]

  • Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: DIETHYL ETHER. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C10H12BrNO). Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

Sources

3-(3-Bromophenoxy)pyrrolidine mechanism of action inquiries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(3-Bromophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound featuring a pyrrolidine ring linked to a 3-bromophenoxy moiety. While direct experimental data on this specific molecule is not extensively available in public literature[1], its structural components strongly suggest a mechanism of action centered on the inhibition of monoamine transporters. This guide synthesizes evidence from structurally analogous compounds to propose a putative mechanism, outlines the experimental methodologies required for its validation, and provides a framework for understanding its potential pharmacological effects. The pyrrolidine scaffold is a well-established pharmacophore in numerous centrally active agents, and its derivatives frequently exhibit high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2][3][4]. The presence and position of the bromine atom on the phenoxy ring are anticipated to significantly influence the potency and selectivity of these interactions[5].

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and its presence in a wide array of biologically active natural products and synthetic drugs[6][7]. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral effects[2][8]. In the realm of neuroscience, the pyrrolidine motif is a cornerstone for the design of ligands targeting monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various psychiatric and neurological disorders[9].

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action for this compound is hypothesized to be the inhibition of monoamine reuptake via competitive binding to DAT, NET, and/or SERT.

Monoamine transporters are transmembrane proteins that facilitate the re-internalization of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the neurotransmitter signal[10][11]. Inhibition of these transporters leads to an increased concentration and prolonged residence time of the respective neurotransmitters in the synapse, enhancing downstream signaling.

The this compound molecule can be dissected into two key pharmacophoric elements: the pyrrolidine ring and the 3-bromophenoxy group.

  • The Pyrrolidine Core: This serves as the foundational scaffold, orienting the phenoxy group for optimal interaction with the transporter binding pocket. The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transporter's primary binding site.

  • The 3-Bromophenoxy Moiety: This group is predicted to engage with a more distal, allosteric or secondary binding pocket within the transporter. The bromine atom, being an electron-withdrawing and lipophilic substituent, can significantly influence binding affinity and selectivity. Studies on bromo-substituted analogs of methylphenidate have demonstrated that such substitutions can enhance affinity for both DAT and NET[5]. The meta-position of the bromine is likely to direct the molecule into a specific conformational orientation within the binding site.

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake, underscoring the role of the phenoxy-pyrrolidine combination in targeting these transporters[12]. Furthermore, the abuse potential of certain pyrrolidine-containing cathinones is directly correlated with their potency and selectivity for inhibiting the dopamine transporter over the serotonin transporter[13].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action at a synaptic terminal.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Vesicle->Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake Compound 3-(3-Bromophenoxy) -pyrrolidine Compound->DAT Inhibition DA Dopamine D2R Dopamine Receptor (D2) DA->D2R Binding Signal Transduction Signal Transduction D2R->Signal Transduction Initiates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki at DAT, NET, SERT) Uptake_Assay Synaptosomal Uptake Assay (Determine functional IC50) Binding_Assay->Uptake_Assay Confirm functional activity Microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) Uptake_Assay->Microdialysis Proceed if potent Behavioral Behavioral Assays (e.g., Locomotor Activity) Microdialysis->Behavioral Correlate neurochemistry with behavior

Caption: Workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The structural architecture of this compound provides a strong rationale for its proposed mechanism of action as a monoamine transporter inhibitor. Its pyrrolidine core and halogenated phenoxy moiety are hallmarks of compounds with high affinity for DAT, NET, and SERT. The precise selectivity profile and potency remain to be determined through empirical testing, as outlined in the experimental protocols. Future research should focus on conducting these binding and functional assays to confirm the hypothesized mechanism. Subsequent in vivo studies, such as microdialysis to measure changes in synaptic neurotransmitter concentrations and behavioral paradigms to assess stimulant or antidepressant-like effects, will be crucial for a comprehensive understanding of its pharmacological profile.

References

  • Caglayan, C., & Dilsiz, N. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

  • Petri, A. D., Iesce, M. R., & Cermola, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(33), 6756-6805. [Link]

  • Avelar, A. J., Gatch, M. B., Gould, E. A., Forster, M. J., Blough, B. E., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]

  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences, 58(3), 231–239. [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Neuman, W. A., Porter, A. N., Wright, J. L., & McCurdy, C. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]

  • Foley, C. D., Henry, L. K., & Le, U. T. (2016). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. ACS Chemical Neuroscience, 7(11), 1546–1553. [Link]

  • Reddy, L. S. S., Kumar, B. V., Rao, C. V., & Kumar, M. R. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. [Link]

  • Vasudevan, A., Conner, S. E., Gentles, R. G., Faghih, R., Liu, H., Dwight, W., Ireland, L., Kang, C. H., Esbenshade, T. A., Bennani, Y. L., & Hancock, A. A. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058. [Link]

  • Avelar, A. J., Gatch, M. B., Gould, E. A., Forster, M. J., Blough, B. E., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]

  • PubChem. (n.d.). 3-(3-bromophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Micheli, F., Bernard, M., Bertani, B., Cavanni, P., Caccia, C., Colombo, M., Di Francesco, C., Donati, D., Gatti, M., Marchioro, C., Minisini, M., Missio, A., Reggiani, A., Tarzia, G., & Zonzini, L. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6185–6189. [Link]

  • Reddy, L. S. S., Kumar, B. V., Rao, C. V., & Kumar, M. R. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Sambo, D. O., Johnson, K. A., & Khoshbouei, H. (2021). Dopamine Transporter Is a Master Regulator of Dopaminergic Neural Network Connectivity. eNeuro, 8(4), ENEURO.0105-21.2021. [Link]

  • Grokipedia. (n.d.). RTI-274. Retrieved from [Link]

  • Vitale, R., & Scilimati, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]

  • Schmeier, S., Linder, J., & Hein, L. (2003). Norepinephrine transporter knockout-induced up-regulation of brain alpha2A/C-adrenergic receptors. Molecular Pharmacology, 64(3), 680–687. [Link]

  • Singh, I. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 2(3), 85–104. [Link]

  • Rocha, N. P., de Miranda, A. S., & Teixeira, A. L. (2021). Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. Brain Structure and Function, 226(5), 1275–1290. [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Johnson, K. A., Sambo, D. O., & Khoshbouei, H. (2020). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Neuroscience, 439, 137–146. [Link]

  • PubChem. (n.d.). 3-[(3-bromophenyl)methyl]pyrrolidine. Retrieved from [Link]

Sources

initial screening of 3-(3-Bromophenoxy)pyrrolidine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Initial Screening of 3-(3-Bromophenoxy)pyrrolidine in Drug Discovery

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of pharmaceutical innovation. The pyrrolidine ring is a privileged scaffold, frequently found in natural products and pharmacologically important molecules, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] This guide presents a comprehensive, field-proven framework for the initial drug discovery screening of this compound, a novel compound featuring this versatile scaffold. As the specific biological target of this molecule is undefined, this document outlines a systematic, target-agnostic approach, beginning with fundamental characterization and progressing through phenotypic screening, preliminary target deconvolution, and essential early ADME/Tox profiling. The methodologies described herein are designed to be self-validating, providing researchers with a robust pathway to assess the compound's therapeutic potential and make informed " go/no-go " decisions for further development.

Foundational Physicochemical Characterization

Before any biological assessment, understanding the fundamental physicochemical properties of this compound is critical. These properties influence its behavior in all subsequent assays, from solubility in buffer to its ability to cross cell membranes. Poor physicochemical characteristics are a primary cause of compound attrition in later stages of drug development.[3]

Rationale for Initial Assays

The two most critical initial parameters to establish are aqueous solubility and lipophilicity (LogD). Aqueous solubility dictates the maximum achievable concentration in biological assays, preventing misleading results due to compound precipitation. Lipophilicity provides an early indication of properties like membrane permeability, plasma protein binding, and potential for promiscuous binding.

Experimental Protocols

1.2.1 Protocol: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant and low (≤1%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the absorbance at a wavelength of 620 nm using a microplate reader. The onset of turbidity (increased absorbance) indicates the point of precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance is detected compared to the vehicle control.

1.2.2 Protocol: Lipophilicity Determination (LogD at pH 7.4)

  • Compound Preparation: Prepare a solution of the test compound in a 1:1 mixture of n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for 1 hour to ensure the compound partitions between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol (upper) and aqueous (lower) phases.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Summary: Physicochemical Properties
ParameterAssay MethodResultInterpretation
Kinetic Solubility Turbidimetric[Example: 75 µM]Defines the upper concentration limit for in vitro biological assays.
LogD (pH 7.4) Shake-Flask[Example: 2.8]Indicates good potential for membrane permeability; within the desirable range for CNS drugs.[4]

Target-Agnostic Phenotypic Screening

With no pre-defined molecular target, a phenotypic screening approach is the most logical first step to uncover potential therapeutic applications.[5] This strategy involves testing the compound's effect on whole cells or organisms to identify a desirable change in phenotype (e.g., cancer cell death, reduction in inflammatory markers) without a priori knowledge of the target.[6] A broad-based cancer cell line panel is an effective and common starting point, as derivatives of the pyrrolidine scaffold have shown anti-proliferative effects.[7][8]

Rationale and Panel Selection

The goal is to identify a "hit"—a confirmed and reproducible instance of biological activity.[9] We will screen this compound against a diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia). This diversity increases the probability of finding a sensitive cell line, which can provide clues about the compound's mechanism of action.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed cells from the selected panel into 96-well, clear-bottom, white-walled plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[10]

  • Compound Preparation: Prepare a 7-point, 3-fold serial dilution of this compound in the appropriate cell culture medium, starting from a top concentration of 50 µM (or as determined by solubility).

  • Cell Treatment: Remove the old medium from the cell plates and add the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability) and a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Shake the plates for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Data Analysis: Convert raw luminescence units to percent viability relative to vehicle controls. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each sensitive cell line.

Initial Target Identification Strategy

A confirmed hit from the phenotypic screen is a crucial first step, but understanding the mechanism of action requires identifying the molecular target(s).[11] Direct biochemical methods, such as affinity-based protein profiling, are powerful tools for "fishing" for the binding partners of a small molecule from a complex cellular lysate.[12][13]

Rationale for Affinity-Based Pulldown

This approach aims to physically isolate the protein(s) that interact directly with this compound. By immobilizing a modified version of the compound on a solid support (e.g., beads), it can be used as "bait" to capture its binding partners. These captured proteins are then identified using mass spectrometry.[11]

Workflow: Target Identification via Affinity Chromatography

This workflow outlines the logical steps from synthesizing a chemical probe to identifying potential protein targets.

TargetID_Workflow cluster_0 Probe Synthesis & Validation cluster_1 Affinity Pulldown cluster_2 Target Identification A Synthesize Linker-Modified This compound B Couple Probe to Affinity Resin (e.g., Sepharose beads) A->B C Validate Probe Activity (Confirm it retains bioactivity) B->C E Incubate Lysate with Probe-Coupled Beads C->E D Prepare Cell Lysate (from sensitive cell line) D->E G Wash Beads to Remove Non-Specific Binders E->G F Competitive Elution (Add excess free compound) H Elute Bound Proteins F->H G->F I SDS-PAGE Separation H->I J In-Gel Digestion (e.g., Trypsin) I->J K LC-MS/MS Analysis J->K L Database Search & Protein Identification K->L Decision_Making Start Initial Screening Data for This compound Bioactivity Potent & Confirmed Phenotypic Activity? (e.g., IC50 < 1 µM) Start->Bioactivity ADME Acceptable Early ADME Profile? (Stability, CYP, PPB) Bioactivity->ADME Yes NoGo Terminate Compound Bioactivity->NoGo No Tox Sufficient Safety Window? (hERG IC50 >> Activity IC50) ADME->Tox Yes ADME->NoGo Major Liabilities Consider Consider for Chemical Modification (SAR) ADME->Consider Minor Liabilities Target Tractable Target Identified? Tox->Target Yes Tox->NoGo No Go Advance to Lead Optimization Target->Go Yes Target->Consider No / Difficult Target

Sources

Methodological & Application

synthesis of 3-(3-Bromophenoxy)pyrrolidine from 3-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromophenoxy)pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is incorporated into a variety of biologically active molecules, making its efficient and reliable synthesis a topic of significant interest to researchers. This application note provides a detailed guide to the synthesis of this compound from 3-bromophenol, outlining two robust and commonly employed synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the two methods, detailed step-by-step protocols, mechanistic insights, and guidance for product characterization and purification.

Synthetic Strategies Overview

The formation of the aryl ether linkage between the 3-bromophenol and the pyrrolidine ring is the key transformation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Both methods described herein begin with a protected pyrrolidine precursor to prevent unwanted side reactions involving the secondary amine. The widely used tert-butyloxycarbonyl (Boc) group is employed for this purpose, which can be efficiently removed under acidic conditions in the final step.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate & Final Product A 3-Bromophenol Mitsunobu Method 1: Mitsunobu Reaction A->Mitsunobu Williamson Method 2: Williamson Ether Synthesis A->Williamson B N-Boc-3-hydroxypyrrolidine B->Mitsunobu C N-Boc-3-halopyrrolidine (or tosylate) C->Williamson Intermediate N-Boc-3-(3-bromophenoxy)pyrrolidine Mitsunobu->Intermediate Ether Formation Williamson->Intermediate Ether Formation Final This compound Intermediate->Final Boc Deprotection

Caption: Overall synthetic workflow for this compound.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from alcohols and acidic nucleophiles (like phenols) under mild conditions.[1][2] It is often favored for its reliability and high yields, though it requires stoichiometric amounts of reagents that must be removed during purification.

Principle and Mechanistic Insight

The reaction proceeds by activating the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] The PPh₃ and DEAD first form a betaine intermediate. This intermediate deprotonates the phenol, and the resulting phenoxide attacks the activated alcohol in an Sₙ2 fashion, leading to the desired ether with inversion of configuration at the alcohol's carbon center (though not relevant for this achiral substrate).[4][5]

G reagents PPh₃ + DEAD Form Betaine Intermediate alcohol N-Boc-3-hydroxypyrrolidine (Alcohol) reagents->alcohol Activates activated Oxyphosphonium Salt Activated Alcohol alcohol->activated phenol 3-Bromophenol (Nucleophile) phenol->activated SN2 Attack product N-Boc-3-(3-bromophenoxy)pyrrolidine + Ph₃PO + DEAD(H)₂ activated->product

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Mitsunobu Synthesis

Part A: Ether Formation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-3-hydroxypyrrolidine187.241.87 g10.01.0
3-Bromophenol173.011.73 g10.01.0
Triphenylphosphine (PPh₃)262.293.15 g12.01.2
Diisopropyl azodicarboxylate (DIAD)202.212.40 mL12.01.2
Anhydrous Tetrahydrofuran (THF)-50 mL--

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol), 3-bromophenol (1.73 g, 10.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolve the solids in anhydrous THF (50 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (2.40 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue will contain the desired product, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct. Proceed with purification.

Purification:

  • Redissolve the crude residue in ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30%) is typically effective. The triphenylphosphine oxide byproduct is quite polar and will elute after the desired product.[3]

Part B: N-Boc Deprotection

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-Intermediate342.223.42 g10.01.0
4 M HCl in 1,4-Dioxane-25 mL10010.0
Diethyl Ether (Et₂O)-100 mL--

Step-by-Step Procedure:

  • Dissolve the purified N-Boc-3-(3-bromophenoxy)pyrrolidine (3.42 g, 10.0 mmol) in 4 M HCl in 1,4-dioxane (25 mL) at room temperature.

  • Stir the solution for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.[6] Causality Note: The strong acid cleaves the Boc group, releasing tert-butyl cation (which is scavenged) and CO₂, yielding the amine hydrochloride salt.

  • Upon completion, add diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • To obtain the free base, dissolve the salt in water, basify with 1 M NaOH to pH >10, and extract with dichloromethane or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and cost-effective method for preparing ethers.[7] It involves the reaction of an alkoxide with an alkyl halide or sulfonate in an Sₙ2 reaction.[8][9]

Principle and Mechanistic Insight

This route involves two key steps. First, the 3-bromophenol is deprotonated by a strong base (e.g., sodium hydride) to form the more nucleophilic sodium 3-bromophenoxide.[10] This phenoxide then acts as a nucleophile, attacking an electrophilic pyrrolidine derivative, such as N-Boc-3-tosyloxypyrrolidine or N-Boc-3-chloropyrrolidine, displacing the leaving group (tosylate or chloride) to form the ether linkage.[8] The reaction is governed by Sₙ2 principles, favoring polar aprotic solvents.[11]

G phenol 3-Bromophenol phenoxide 3-Bromophenoxide Strong Nucleophile phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide electrophile N-Boc-3-halopyrrolidine Electrophile + Leaving Group (X) phenoxide->electrophile SN2 Attack product N-Boc-3-(3-bromophenoxy)pyrrolidine + NaX electrophile->product

Caption: Simplified mechanism of the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

Part A: Ether Formation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Bromophenol173.011.73 g10.01.0
Sodium Hydride (60% in oil)40.000.44 g11.01.1
N-Boc-3-chloropyrrolidine205.672.06 g10.01.0
Anhydrous Dimethylformamide (DMF)-40 mL--

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (20 mL) to the flask.

  • Dissolve 3-bromophenol (1.73 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0 °C. Causality Note: The reaction of NaH with the phenol is exothermic and produces H₂ gas. Slow addition at low temperature ensures safe and controlled deprotonation.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the phenoxide.

  • Add a solution of N-Boc-3-chloropyrrolidine (2.06 g, 10.0 mmol) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography as described in Method 1.

Part B: N-Boc Deprotection Follow the identical N-Boc deprotection protocol as outlined in Method 1, Part B.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons (approx. δ 6.8-7.2 ppm), the pyrrolidine ring protons, and the amine proton (which may be broad).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aromatic carbons (including the C-Br), and the pyrrolidine carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃BrNO⁺ [M+H]⁺, showing characteristic isotopic pattern for bromine.

Safety and Handling

  • 3-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triphenylphosphine: Irritant. Avoid inhalation of dust.

  • DIAD/DEAD: Toxic, irritant, and potentially explosive when heated.[12] Handle in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • HCl in Dioxane: Highly corrosive. Handle with extreme care in a fume hood.

Conclusion

Both the Mitsunobu reaction and the Williamson ether synthesis are effective methods for the preparation of this compound. The Mitsunobu reaction offers milder conditions and is often higher yielding for small-scale synthesis but generates significant amounts of byproducts. The Williamson ether synthesis is more atom-economical and suitable for larger-scale production but requires stronger bases and higher temperatures. The choice of method will depend on the specific needs and constraints of the research project. Both protocols, when followed with care, provide reliable access to this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Varasi, M., Walker, K. A., & Maddox, M. L. (1987). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 52(19), 4235–4238.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Efficacy of N-Boc Deprotection Reagents for 3-Hydroxypyrrolidine.
  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from [Link]

  • Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218–224.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Pharm D Guru. (n.d.). WILLIAMSON SYNTHESIS. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-deprotected and N-Boc-protected pyrrolidines 9 and 10.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

Sources

Application Note: Comprehensive Analytical Characterization of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methods for the structural elucidation and purity assessment of 3-(3-Bromophenoxy)pyrrolidine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure robust and reliable characterization using orthogonal techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods as needed.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring linked to a brominated phenyl ether, makes it a precursor for a variety of biologically active molecules. Accurate and comprehensive characterization is critical to ensure the identity, purity, and quality of the material used in subsequent synthetic steps and biological assays. This guide presents a multi-faceted analytical approach to provide a high degree of confidence in the material's integrity.

Molecular Structure and Properties:

  • Chemical Formula: C₁₀H₁₂BrNO

  • Molecular Weight: 242.11 g/mol

  • Appearance: Typically an off-white to pale yellow solid or oil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex, overlapping multiplets of the pyrrolidine ring protons.[1]

Predicted ¹H and ¹³C NMR Data

While experimental spectra should always be the final arbiter, predicted data based on the chemical structure provides a crucial reference for signal assignment.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃) Assignment ¹³C NMR (100 MHz, CDCl₃) Assignment
~7.20-7.10 (m, 2H) Aromatic CH ~158.0 C-O (Aromatic)
~7.05 (m, 1H) Aromatic CH ~130.8 Aromatic CH
~6.85 (m, 1H) Aromatic CH ~123.5 C-Br
~4.80 (m, 1H) O-CH (Pyrrolidine C3) ~123.0 Aromatic CH
~3.40-3.20 (m, 4H) N-CH₂ (Pyrrolidine C2, C5) ~118.5 Aromatic CH
~2.20-2.00 (m, 2H) CH₂ (Pyrrolidine C4) ~75.0 O-CH (Pyrrolidine C3)
~52.0 N-CH₂ (Pyrrolidine C2 or C5)
~45.0 N-CH₂ (Pyrrolidine C2 or C5)

| | | ~32.0 | CH₂ (Pyrrolidine C4) |

Note: The pyrrolidine protons are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set a spectral width of approximately 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

    • Integrate the peaks in the ¹H spectrum to confirm proton counts.

    • Assign all signals in both spectra to the corresponding atoms in the structure, referencing the predicted data in Table 1.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis cluster_result Result prep Dissolve 5-10 mg in ~0.7 mL CDCl3 acq_h1 ¹H NMR (16-32 scans) prep->acq_h1 acq_c13 ¹³C NMR (≥1024 scans) prep->acq_c13 proc Calibrate to Solvent Integrate ¹H Signals Assign Peaks acq_h1->proc acq_c13->proc result Confirm Structure proc->result

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an indispensable tool for confirming the molecular weight and elemental formula of a compound. The presence of a bromine atom provides a highly characteristic isotopic signature.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this molecule, minimizing fragmentation and clearly showing the molecular ion.

  • Ionization Mode: Positive ion mode is selected to detect the protonated molecule, [M+H]⁺, as the pyrrolidine nitrogen is basic and readily protonated.

Expected Mass Spectrum Data

The most defining feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two peaks of nearly equal intensity separated by 2 m/z units for any ion containing a bromine atom.

Table 2: Predicted m/z Values for Key Ions

Ion Formula m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Expected Ratio
[M+H]⁺ [C₁₀H₁₃BrNO]⁺ 242.0175 244.0155 ~1:1

| [M+Na]⁺ | [C₁₀H₁₂BrNNaO]⁺ | 263.9994 | 265.9974 | ~1:1 |

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (to facilitate protonation).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the molecular ion cluster corresponding to [M+H]⁺.

    • Verify the m/z values of the monoisotopic peaks.

    • Confirm the ~1:1 intensity ratio of the M and M+2 peaks, which is the characteristic signature of a monobrominated compound.[6]

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_analysis Data Analysis cluster_result Result prep Prepare 1-10 µg/mL solution in ACN/H₂O + 0.1% FA acq Infuse at 5-10 µL/min Scan m/z 100-500 prep->acq analysis Locate [M+H]⁺ Cluster Confirm m/z Values Check Br Isotope Ratio acq->analysis result Verify MW & Formula analysis->result

Caption: Workflow for ESI-MS molecular weight verification.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of small organic molecules. A reverse-phase method is generally suitable for a compound with the polarity of this compound.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is a versatile and robust choice for reverse-phase chromatography, offering good retention for moderately polar to nonpolar compounds.[7]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for efficient elution of the target compound while separating it from potential impurities with different polarities. A buffer (e.g., phosphate) or acid (e.g., formic acid or TFA) is often added to the aqueous phase to ensure consistent ionization of the basic pyrrolidine nitrogen, leading to better peak shape.[8]

  • Detection: The bromophenyl group contains a chromophore that absorbs UV light, making a UV detector an excellent choice. A wavelength of ~220 nm or ~254 nm is typically effective.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

  • Data Acquisition and Analysis:

    • Inject a blank (solvent) to establish a baseline.

    • Inject the sample and record the chromatogram for at least 20 minutes to ensure all components have eluted.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (RP-HPLC) cluster_analysis Data Analysis cluster_result Result prep Prepare ~1 mg/mL solution in ACN acq Inject 10 µL Run Gradient Elution Detect at 220 nm prep->acq analysis Integrate All Peaks Calculate Area Percent of Main Peak acq->analysis result Determine Purity analysis->result

Caption: Workflow for RP-HPLC purity assessment.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive and self-validating system for the characterization of this compound. NMR confirms the precise molecular structure, MS verifies the molecular weight and elemental composition through its unique isotopic signature, and HPLC provides a quantitative measure of purity. Following these protocols will ensure a thorough and reliable assessment of this important synthetic intermediate, supporting the integrity and reproducibility of downstream research and development activities.

References

  • Bebawy, L. I. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(18), 3049-3061. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Helda - University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Chemistry Steps. (2024). Isotopes in Mass Spectrometry. Available at: [Link]

  • OpenStax. (2023). Spectroscopy of Ethers. Organic Chemistry. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • ACS Publications. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society. Available at: [Link]

  • PubChem - NIH. (n.d.). (R)-2-(3-Bromo-2-methoxyphenyl)pyrrolidine. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

  • ResearchGate. (2018). ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

Sources

NMR and mass spectrometry analysis of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-(3-Bromophenoxy)pyrrolidine using NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The narrative emphasizes the rationale behind experimental choices, guiding researchers through sample preparation, data acquisition, and spectral interpretation. Expected NMR chemical shifts, coupling patterns, and mass spectrometric fragmentation pathways are detailed and supported by visual diagrams and summary tables to facilitate unambiguous structural confirmation.

Introduction: The Analytical Imperative

This compound is a key intermediate and structural motif in the development of novel chemical entities. Its architecture, combining a saturated pyrrolidine heterocycle with a brominated aromatic ring via an ether linkage, presents a unique analytical challenge. Accurate and unequivocal structural confirmation is paramount for regulatory submission, patent filing, and ensuring the validity of subsequent biological or chemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, orthogonal techniques that, when used in concert, provide a complete picture of molecular identity, purity, and structure.[1][2][3] This application note serves as a practical guide for researchers to apply these powerful techniques for the definitive characterization of this molecule.

Molecular Structure Overview

A thorough analysis begins with an understanding of the molecule's constituent parts. This compound comprises three key regions, each with distinct spectroscopic signatures:

  • The Saturated Pyrrolidine Ring: A five-membered aliphatic heterocycle containing a secondary amine. The protons on this ring will appear in the upfield (aliphatic) region of the ¹H NMR spectrum, though their chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.[4]

  • The 3-Bromophenoxy Group: A meta-substituted aromatic ring. The bromine atom and the ether linkage dictate the electronic environment and, consequently, the chemical shifts and splitting patterns of the four aromatic protons.

  • The Ether Linkage: The C-O-C bond connecting the aliphatic and aromatic moieties. This linkage is a primary site for fragmentation in mass spectrometry.[5][6]

The presence of the heavy bromine atom is particularly significant for mass spectrometry, as its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br) provides a definitive diagnostic marker.[7]

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shift, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.[1][2][3]

Experimental Protocol: Sample Preparation & Acquisition

The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[8] High-quality data is achieved by following a systematic and meticulous protocol.

Materials:

  • This compound sample (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) internal standard (if not already in solvent)

  • High-quality 5 mm NMR tube and cap[9][10]

  • Glass Pasteur pipette and bulb

  • Small glass vial

  • Filter (e.g., small plug of glass wool in the pipette)[8]

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[9] Mix gently by swirling or vortexing until the sample is fully dissolved. The use of a deuterated solvent is critical as it prevents large solvent signals from obscuring the analyte peaks and provides the deuterium lock signal required by the spectrometer for field stabilization.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Cotton should be avoided as it can leach impurities soluble in organic solvents.[8]

  • Sample Transfer: Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution, leading to broad lines.[8][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure any labels are flush with the tube to not interfere with the sample spinner.[11]

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. For more detailed analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[2]

Data Interpretation and Expected Spectra

¹H NMR Spectrum: The proton spectrum is expected to show distinct regions for aromatic and aliphatic protons.

  • Aromatic Region (δ 6.8 – 7.4 ppm): Four signals are expected, corresponding to the four protons on the brominated phenyl ring. Due to meta-substitution, complex splitting patterns (multiplets, such as triplets and doublets of doublets) are anticipated.[12][13]

  • Aliphatic Region (δ 2.0 – 5.0 ppm):

    • The proton at the C3 position (methine, -CH-O-), being directly attached to the carbon bearing the electronegative oxygen, will be the most downfield signal in this region, likely appearing as a multiplet around δ 4.5-5.0 ppm.

    • The protons on carbons adjacent to the nitrogen (C2 and C5) will appear as complex multiplets further downfield than typical alkanes, likely in the δ 3.0-3.8 ppm range.

    • The protons at the C4 position will be the most upfield of the pyrrolidine ring protons, expected around δ 2.0-2.5 ppm.

    • The N-H proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum should display 10 distinct signals, one for each unique carbon atom.

  • Aromatic Region (δ 110 – 160 ppm): Six signals are expected. The carbon directly attached to the ether oxygen (C1') will be the most downfield (around δ 158 ppm), while the carbon bonded to the bromine (C3') will be significantly shifted upfield relative to benzene (around δ 122 ppm).

  • Aliphatic Region (δ 25 – 80 ppm): Four signals are expected. The carbon attached to the ether oxygen (C3) will be the most downfield (around δ 75-80 ppm). The carbons adjacent to the nitrogen (C2 and C5) will appear around δ 45-55 ppm, and the C4 carbon will be the most upfield, around δ 30-35 ppm.[14][15]

Table 1: Predicted NMR Data for this compound in CDCl₃

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)
Pyrrolidine C2~ 3.2 - 3.8m~ 50 - 55
Pyrrolidine C3~ 4.7 - 5.0m~ 75 - 80
Pyrrolidine C4~ 2.1 - 2.5m~ 30 - 35
Pyrrolidine C5~ 3.1 - 3.7m~ 45 - 50
Pyrrolidine N-HVariablebr s-
Aromatic C1'--~ 158
Aromatic C2'~ 7.1 - 7.2m~ 115
Aromatic C3'--~ 122
Aromatic C4'~ 7.2 - 7.3t~ 131
Aromatic C5'~ 6.9 - 7.0m~ 124
Aromatic C6'~ 6.8 - 6.9m~ 119

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[16] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically produces an intact protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[17]

Experimental Protocol: Sample Preparation & Acquisition

Materials:

  • This compound sample (~0.1 mg)

  • High-purity solvent (e.g., Methanol, Acetonitrile, or Water/Acetonitrile mix)

  • Microcentrifuge tube or small vial

  • Syringe and filter (if direct infusion) or HPLC vial

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture. The choice of solvent should ensure good solubility and compatibility with the ESI process.[18]

  • Ionization: Introduce the sample into the ESI source. This can be done via direct infusion using a syringe pump or by injection through a Liquid Chromatography (LC) system.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode. This is because the pyrrolidine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.[16]

  • Molecular Ion Confirmation: Scan a mass range that includes the expected molecular weight (241.01 Da). Look for a pair of peaks separated by 2 m/z units with roughly equal intensity. This is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br/⁸¹Br).[7]

  • Tandem MS (MS/MS): To gain structural information, perform a tandem MS (or MS²) experiment. Isolate the [M+H]⁺ isotopic cluster (e.g., m/z 242) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (like argon or nitrogen). Analyze the resulting fragment ions in the second mass analyzer.[16][17]

Data Interpretation and Expected Spectra

Full Scan Mass Spectrum: The molecular formula is C₁₀H₁₂BrNO, with a monoisotopic mass of 241.0102 Da. In positive mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the [M+H]⁺ ion will appear as a doublet of peaks of nearly equal intensity at m/z 242.0175 and m/z 244.0155 . The presence of this "A+2" peak is a definitive indicator of a single bromine atom in the molecule.

Tandem Mass Spectrum (MS/MS Fragmentation): The fragmentation of the [M+H]⁺ ion will likely proceed through several key pathways involving the weakest bonds and most stable resulting fragments. Aromatic ethers and pyrrolidine rings have characteristic fragmentation patterns.[5][19][20][21]

G cluster_0 Primary Fragmentation Pathways cluster_1 Secondary Fragmentation M [M+H]⁺ m/z 242/244 F1 Loss of Pyrrolidine (- C₄H₈N) [Bromophenol+H]⁺ m/z 173/175 M->F1 Ether Cleavage F2 Loss of Bromophenol (- C₆H₅BrO) [Pyrrolidinium]⁺ m/z 72 M->F2 Ether Cleavage F3 Loss of HBr (- HBr) [C₁₀H₁₁NO+H]⁺ m/z 162 M->F3 Elimination F1_1 Loss of CO (- CO) [C₅H₆Br]⁺ m/z 135/137 F1->F1_1 Aromatic Ring Fragmentation

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-(3-Bromophenoxy)pyrrolidine in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a substrate of increasing importance in medicinal chemistry: this compound. The pyrrolidine motif is a privileged scaffold in drug discovery, frequently found in FDA-approved therapeutics due to its ability to impart favorable physicochemical properties such as improved solubility and three-dimensionality.[4] The incorporation of a 3-aryloxy substituent provides a versatile handle for constructing complex molecular architectures. Specifically, the bromoarene functionality of this compound serves as a prime electrophilic partner in Suzuki coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. This application note provides a detailed technical guide for researchers leveraging this versatile building block in their synthetic campaigns.

Mechanistic Considerations for the Suzuki Coupling of this compound

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction commences with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid (or its ester derivative) to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] Finally, reductive elimination from the Pd(II) complex regenerates the Pd(0) catalyst and yields the desired biaryl product.

Diagram of the Suzuki Coupling Catalytic Cycle:

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Pd_II_complex Ar-Pd(II)-Br(L_n) OxAdd->Pd_II_complex Transmetalation Transmetalation (R-B(OR)_2) Pd_II_complex->Transmetalation Pd_II_biaryl Ar-Pd(II)-R(L_n) Transmetalation->Pd_II_biaryl RedElim Reductive Elimination Pd_II_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr This compound ArBr->OxAdd BoronicAcid R-B(OH)_2 Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Boronate [R-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a general, robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents
  • Electrophile: this compound

  • Nucleophile: Arylboronic acid or arylboronic acid pinacol ester

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable palladium precatalyst with a phosphine ligand

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

  • Solvent: Dioxane/water, DME/water, or toluene/water mixture

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware and purification supplies

Recommended Reaction Setup Workflow

reaction_setup start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (Ar bubbling or freeze-pump-thaw) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical workflow for setting up a Suzuki coupling reaction.

Step-by-Step Protocol
  • Reaction Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) to the flask.

  • Degassing: Seal the vessel with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimization and Key Parameters

Achieving high yields and purity in Suzuki coupling reactions often requires careful optimization of several parameters.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos)The choice of catalyst and ligand is critical. For electron-rich or sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.[5] Pd(dppf)Cl₂ is a robust catalyst for a variety of substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is necessary to activate the boronic acid.[1] Cs₂CO₃ is often more effective for challenging couplings but is more expensive. K₃PO₄ is a strong base that can be effective at lower temperatures.
Solvent Dioxane/water, DME/water, Toluene/water, THF/waterA biphasic solvent system is common, with the aqueous phase containing the base.[5] The choice of organic solvent can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or starting materials. Microwave irradiation can significantly shorten reaction times.
Boronic Acid Reagent Boronic acid, Boronic acid pinacol ester, Potassium trifluoroborate saltsBoronic acid pinacol esters and trifluoroborate salts can offer enhanced stability and are less prone to protodeboronation.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent.Ensure proper inert atmosphere techniques. Use a fresh batch of catalyst. Screen different bases and solvent systems. Increase the reaction temperature or time.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Use a less aqueous solvent system. Employ a boronic acid pinacol ester or a trifluoroborate salt. Ensure the base is of high quality.
Homocoupling of Boronic Acid Reaction temperature is too high, or the catalyst loading is excessive.Reduce the reaction temperature. Decrease the amount of palladium catalyst.
Formation of Side Products Potential for N-arylation of the pyrrolidine nitrogen.Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) if N-arylation is observed. This is generally less of a concern under standard Suzuki conditions compared to other coupling reactions like the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the functionalization of this scaffold. By carefully selecting the catalyst, base, and solvent system, and by employing rigorous experimental technique, researchers can successfully utilize this compound to construct a diverse array of biaryl structures. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important transformation in the laboratory.

References

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]

  • White Rose eTheses Online. (2019). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Li, Z., Zhang, Y., Zhao, H., & Xi, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 346-353. [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, L. (2020). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Organic Letters, 22(15), 5913-5917. [Link]

  • Abbiati, G., Casoni, C., Pirona, L., Rossi, E., & Ragaini, F. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4137-4148. [Link]

  • Maggio, J. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 233-262). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • White Rose eTheses Online. (2019). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Van der Eycken, J., & Dejonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemRxiv. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647-652. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Cui, K., Gao, M., Li, Y., Wu, J., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • Leah4sci. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Semantic Scholar. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Organic Chemistry Portal. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]

  • Beilstein-Institut. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 2888-2895. [Link]

  • ResearchGate. (2018). Catalysts A–D applied to a model Suzuki reaction. [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(3-Bromophenoxy)pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved drugs.[1] Its non-planar, three-dimensional structure, a result of its sp³-hybridized carbon atoms, provides an excellent framework for exploring chemical space and achieving high-affinity interactions with biological targets.[1][2] The this compound scaffold, in particular, offers two distinct and readily accessible points for diversification, making it an exceptionally valuable starting material for the synthesis of novel chemical entities in drug discovery programs.[3][4]

This guide provides a comprehensive overview of key strategies for the functionalization of the this compound core. We will delve into the chemical logic and provide detailed, field-proven protocols for the modification of both the pyrrolidine nitrogen and the pendant bromophenyl ring. These methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.

Part 1: Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic handle that can be readily functionalized through various classic organic reactions. The two most common and versatile approaches are N-alkylation and N-acylation.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl substituents onto the pyrrolidine nitrogen, allowing for the modulation of basicity, lipophilicity, and steric bulk. These modifications can significantly impact a compound's pharmacokinetic profile and target engagement.

Causality Behind Experimental Choices: The choice of an alkylating agent (typically an alkyl halide) and a base is crucial for a successful N-alkylation. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is employed to deprotonate the secondary amine without competing in the alkylation reaction. The choice of solvent is also important; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are generally preferred as they effectively solvate the reactants and facilitate the SN2 reaction.

Experimental Protocol: N-Alkylation of this compound

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃ACN692
2Ethyl iodideDIPEADMF1285
3Propargyl bromideK₂CO₃ACN495

Visualization: N-Alkylation Workflow

N_Alkylation Pyrrolidine This compound Reaction Stir at RT or heat Pyrrolidine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Workup Filter & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-3-(3-bromophenoxy)pyrrolidine Purification->Product

Caption: Workflow for the N-alkylation of this compound.

N-Acylation: Introducing Amide Functionality

N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and binding properties. This functionalization is typically achieved using acyl chlorides or anhydrides.

Causality Behind Experimental Choices: N-acylation is generally a rapid and high-yielding reaction.[5] A base, such as triethylamine or pyridine, is often used to scavenge the acidic byproduct (HCl or carboxylic acid). The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. In many cases, the reaction can be performed under catalyst-free conditions with acetic anhydride.[5]

Experimental Protocol: N-Acylation of this compound

  • Reagent Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.1 M).

  • Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.

Part 2: Functionalization of the 3-Bromophenyl Ring

The bromine atom on the phenoxy ring serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, dramatically increasing the molecular diversity of the scaffold.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[7][8]

Causality Behind Experimental Choices: The Suzuki reaction requires a palladium catalyst, a phosphine ligand, a base, and an organoboron reagent.[9][10] The choice of catalyst and ligand is critical for reaction efficiency. For aryl bromides, common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. The base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[6] The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-(3-Bromophenoxy)pyrrolidine

Note: It is often advantageous to protect the pyrrolidine nitrogen (e.g., with a Boc group) prior to cross-coupling to prevent potential catalyst inhibition.

  • Reagent Preparation: To a degassed mixture of N-Boc-3-(3-bromophenoxy)pyrrolidine (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), and potassium carbonate (3.0 eq) in a 2:1 mixture of toluene and water (0.1 M), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

Visualization: Suzuki-Miyaura Coupling Reaction Scheme

Suzuki_Coupling StartingMaterial N-Boc-3-(3-Bromophenoxy)pyrrolidine Reaction Heat in Toluene/Water StartingMaterial->Reaction BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Coupled Product Reaction->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11][12] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[13]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand.[14] Sterically hindered and electron-rich ligands, such as XPhos or RuPhos, are often employed to facilitate the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and promote catalyst turnover.[12] The reaction is typically carried out in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-3-(3-Bromophenoxy)pyrrolidine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine N-Boc-3-(3-bromophenoxy)pyrrolidine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%) in anhydrous toluene (0.1 M).

  • Reaction: Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): Remove the Boc group as described previously.

Data Presentation: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseKey Bond Formed
Suzuki-MiyauraBoronic Acid/EsterPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃C-C
Buchwald-HartwigAminePd₂(dba)₃/XPhosNaOtBuC-N

Conclusion

The this compound scaffold is a highly versatile starting material for the synthesis of diverse chemical libraries. By leveraging the distinct reactivity of the pyrrolidine nitrogen and the bromophenyl ring, researchers can readily access a wide array of novel compounds. The protocols outlined in this guide for N-alkylation, N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust foundation for the exploration of this valuable chemical space. The careful selection of reagents and reaction conditions, guided by the principles discussed herein, will enable the efficient and successful functionalization of this important scaffold in drug discovery and development.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024-07-26).
  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018-11-30). iScience, 9, 328-336.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018-11-30).
  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (n.d.).
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Selected examples for a) pyrrolidine functionalities in natural alkaloids and pharmaceuticals and b) pyrrolidone structures in racetam drugs. ResearchGate.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-06). Frontiers in Chemistry, 11.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025-08-06). ResearchGate.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). The Journal of Organic Chemistry, 86(24), 18055-18068.
  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Title: Strategic Coupling Reactions with 3-(3-Bromophenoxy)pyrrolidine: Protocols for Palladium-Catalyzed C-N and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromophenoxy)pyrrolidine is a valuable heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrrolidine moiety common in bioactive molecules and a strategically placed bromo-aryl group, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1][2] This application note provides detailed, field-proven protocols for two of the most powerful transformations in the drug discovery toolkit: the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). We delve into the causality behind experimental choices, from reagent selection to reaction setup, and offer guidance on purification, characterization, and troubleshooting to ensure reproducible and high-yielding results.

Introduction and Scientific Context

The pyrrolidine ring is a privileged scaffold found in numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its incorporation into molecular design often imparts favorable pharmacokinetic properties. The title compound, this compound, serves as a versatile intermediate, where the aryl bromide handle is ripe for elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the precise and efficient construction of complex molecular architectures from simple precursors.

This guide focuses on two key applications:

  • Buchwald-Hartwig Amination: To introduce a diverse range of primary and secondary amines, creating novel diaryl ethers with an embedded amine functionality. This is a foundational reaction for synthesizing compounds targeting CNS receptors and other protein classes.[4][5]

  • Suzuki-Miyaura Coupling: To form a biaryl linkage by introducing new aryl or heteroaryl groups. This reaction is instrumental in building molecular complexity and exploring structure-activity relationships (SAR).[6][7]

Essential Safety and Handling Protocols

Before commencing any experimental work, a thorough understanding of the hazards is critical. Always consult the latest Safety Data Sheet (SDS) for all reagents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and compatible chemical-resistant gloves.[8][9]

  • Ventilation: Handle this compound and all volatile reagents, especially solvents like toluene and dioxane, inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Inert Atmosphere: Palladium catalysts and many phosphine ligands are sensitive to air and moisture. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and appropriate techniques (e.g., Schlenk line or glovebox).

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11]

Experimental Workflow Overview

The general workflow for palladium-catalyzed cross-coupling reactions is a multi-stage process requiring careful execution at each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Reagent & Glassware Preparation (Oven-Dried) setup 2. Inert Atmosphere Setup (N2/Ar Purge) prep->setup reagents 3. Reagent Addition (Catalyst, Ligand, Base, Substrates, Solvent) setup->reagents heating 4. Heating & Stirring (Reaction Monitoring via TLC/LC-MS) reagents->heating quench 5. Quenching & Extraction heating->quench purify 6. Purification (Column Chromatography) quench->purify analysis 7. Product Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination of this compound

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5]

  • Catalyst System: We use a combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos). This combination is highly active and promotes the crucial reductive elimination step.[12]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in side reactions.[5]

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred as they solubilize the reactants and do not interfere with the catalytic cycle.[12]

Detailed Experimental Protocol

Reaction Scheme: (Aryl-Br) + H-N(R¹)R² --[Pd Catalyst, Ligand, Base]--> Aryl-N(R¹)R²

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the chosen amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the starting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data and Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and absence of starting materials.

  • LC-MS/HRMS: To confirm the molecular weight and purity.

ParameterConditionRationale
Catalyst Loading 1-4 mol% PdOptimizes reaction rate while minimizing cost and residual metal.
Ligand XPhos, RuPhos, BINAPSterically bulky ligands accelerate reductive elimination.[13][14]
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong bases are needed for amine deprotonation.[5]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Principle and Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[6][7] The key mechanistic steps are oxidative addition of Pd(0) to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination.[6]

  • Catalyst System: A pre-catalyst like Pd(PPh₃)₄ can be used directly, as it is a source of the active Pd(0) species. Alternatively, a Pd(II) source like Pd(OAc)₂ with added phosphine ligands is also effective.

  • Base Selection: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][15]

  • Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[15]

G pd0 Pd(0)L₂ aryl_pd Ar-Pd(II)-Br L₂ pd0->aryl_pd re_label Reductive Elimination pd0->re_label boronate_pd Ar-Pd(II)-Ar' L₂ aryl_pd->boronate_pd oa_label Oxidative Addition aryl_pd->oa_label boronate_pd->pd0 tm_label Transmetalation boronate_pd->tm_label oa_label->pd0 Ar-Br tm_label->aryl_pd Ar'-B(OH)₂ + Base re_label->boronate_pd Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Reaction Scheme: (Aryl-Br) + (Aryl')-B(OH)₂ --[Pd Catalyst, Base]--> Aryl-Aryl'

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard, oven-dried glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and condenser, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent/Base Addition: Add toluene, followed by an aqueous solution of potassium carbonate (e.g., 2M solution). A typical solvent ratio is 4:1 toluene:water.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure adequate mixing between the phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Boronic acid byproducts can often be removed by performing an acidic or basic wash during the work-up, or by using specialized purification techniques.

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere (O₂ present).3. Base is not strong enough or has low solubility.1. Use a fresh bottle of catalyst/ligand.2. Improve degassing procedure (freeze-pump-thaw cycles).3. Switch to a stronger base (e.g., Cs₂CO₃ for Buchwald) or ensure vigorous stirring for Suzuki.
Formation of Debrominated Side Product Reductive dehalogenation is competing with the desired coupling.Lower the reaction temperature. Use a more appropriate ligand that favors reductive elimination over side reactions.
Formation of Homocoupled Boronic Acid Product (Suzuki) The reaction conditions are promoting the self-coupling of the boronic acid.Ensure the reaction is thoroughly deoxygenated, as oxygen can promote this side reaction. Add the aryl bromide first and allow the oxidative addition to occur before adding the boronic acid.

References

  • Title: Purification of crude pyrroles - US5502213A Source: Google Patents URL
  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine Source: OSTI.GOV URL: [Link]

  • Title: Synthesis of pyrrolidine - US2952688A Source: Google Patents URL
  • Title: Material Safety Data Sheet - 1-(4-Bromophenyl)pyrrolidine Source: 3ASenrise URL: [Link]

  • Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace (originally Green Chemistry) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC - NIH URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines Source: White Rose eTheses Online URL: [Link]

  • Title: The Suzuki Reaction Source: Stanford University URL: [Link]

  • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships Source: PubMed URL: [Link]

  • Title: Synthesis of pyrrolidine-2,3-diones via reaction of hetereno[e]pyrroldiones and amines Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]

  • Title: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig aminations on bromoflavones Source: ResearchGate URL: [Link]

  • Title: 3-Pyrroline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Metabolism of 3-(p-chlorophenyl)pyrrolidine. Source: PubMed URL: [Link]

Sources

Application Note & Protocols: A Strategic Guide to Developing Analogs of 3-(3-Bromophenoxy)pyrrolidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(3-Bromophenoxy)pyrrolidine scaffold represents a valuable starting point for medicinal chemistry campaigns. The pyrrolidine ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[1][2][3][4] This guide provides a comprehensive framework for the systematic design, synthesis, purification, and characterization of novel analogs based on this core. We detail robust protocols for diversification at two key positions—the pyrrolidine nitrogen and the bromo-substituted phenyl ring—to enable a thorough exploration of the structure-activity relationship (SAR). The methodologies are designed to be self-validating, incorporating rigorous analytical checkpoints to ensure the integrity of the final compounds for biological evaluation.

Introduction: The Rationale for SAR Studies

Structure-Activity Relationship (SAR) analysis is a foundational pillar of modern drug discovery, providing the framework to understand how modifications to a molecule's chemical structure influence its biological activity.[5][6][7] A systematic SAR study allows researchers to transform a promising "hit" compound into a highly optimized "lead" by identifying the key structural features—the pharmacophore—that govern potency, selectivity, and pharmacokinetic properties.[5][8]

The this compound scaffold is an excellent candidate for such exploration. It contains three distinct regions amenable to chemical modification:

  • The Pyrrolidine Ring: A saturated heterocycle that can influence solubility, metabolic stability, and stereochemical interactions with a biological target.[1]

  • The Ether Linkage: Provides a specific spatial orientation between the two ring systems.

  • The Bromophenyl Ring: The bromine atom serves as a versatile chemical handle for introducing a wide array of substituents via cross-coupling chemistry, allowing for fine-tuning of electronic and steric properties.[9]

This document outlines the strategic approach and detailed protocols for creating a focused library of analogs to systematically probe the SAR of this scaffold.

Strategic Design of the Analog Library

The core of our strategy involves diversifying the scaffold at two primary vectors. This approach allows for a matrix-style exploration of chemical space, where the impact of substitutions at one position can be evaluated in the context of various groups at the other. The concept of a molecular scaffold is central to this design, providing a consistent core structure upon which modifications are built.[10][11][12]

Key Modification Points:

  • Vector 1 (R¹): Pyrrolidine N-Substitution: The secondary amine of the pyrrolidine is readily functionalized. N-alkylation or N-acylation can introduce groups that may form new interactions with the target, modulate pKa, improve cell permeability, or block metabolic pathways.[13]

  • Vector 2 (R²): Aryl C-Substitution: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] This allows for the introduction of a diverse set of aryl, heteroaryl, or alkyl groups, which can probe binding pockets for steric tolerance and explore potential π-π stacking or hydrogen bonding interactions.

Synthetic_Workflow start This compound (Starting Material) n_alkylation Protocol 1: N-Alkylation (R¹) start->n_alkylation suzuki2 Protocol 2: Suzuki Coupling (R²) start->suzuki2 intermediate1 N-Substituted Intermediate n_alkylation->intermediate1 suzuki1 Protocol 2: Suzuki Coupling (R²) intermediate1->suzuki1 purification Protocol 3: Purification suzuki1->purification intermediate2 C-Substituted Intermediate suzuki2->intermediate2 n_alkylation2 Protocol 1: N-Alkylation (R¹) intermediate2->n_alkylation2 n_alkylation2->purification characterization Protocol 4: Characterization (LC-MS, NMR) purification->characterization final_product Final Analog (R¹, R²) characterization->final_product

Caption: Dual-pathway workflow for the synthesis of the analog library.

Protocol 1: N-Alkylation via Reductive Amination

This method is highly reliable for creating tertiary amines from secondary amines and is often preferred over direct alkylation with alkyl halides to prevent over-alkylation. [13]

  • Objective: To introduce a diverse range of alkyl or substituted alkyl groups (R¹) at the pyrrolidine nitrogen.

  • Principle: The secondary amine condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Materials:

    • This compound (or Suzuki-coupled intermediate) (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the pyrrolidine starting material (1.0 eq) and dissolve in anhydrous DCM (to a concentration of approx. 0.1 M).

    • Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. Note: The reaction can be slightly exothermic.

    • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Proceed to Protocol 3 for purification.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. [14][16]

  • Objective: To introduce diverse aryl or heteroaryl groups (R²) at the 3'-position of the phenoxy ring.

  • Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a base. [15][16]* Materials:

    • This compound (or N-alkylated intermediate) (1.0 eq)

    • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

    • Ethyl Acetate

    • Celite

  • Procedure:

    • In a Schlenk flask or reaction vial, combine the bromo-precursor (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent system (1,4-Dioxane/H₂O) to achieve a concentration of approx. 0.1-0.2 M with respect to the starting bromide.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours. [15] 7. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Proceed to Protocol 3 for purification.

Protocol 3: Analog Purification

Purification is a critical step to ensure that biological data is attributable to the intended compound. [17][18]Flash column chromatography is the most common method for this scale.

  • Objective: To isolate the desired analog from unreacted starting materials, reagents, and byproducts.

  • Methodology:

    • TLC Analysis: Determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that provides good separation of the product spot from impurities (target Rf ≈ 0.3).

    • Column Preparation: Prepare a silica gel column based on the amount of crude material.

    • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the elution solvent.

    • Elution: Run the column using the predetermined solvent system, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified analog. For very similar compounds, preparative HPLC may be required. [17][18]

Protocol 4: Structural and Purity Confirmation

All purified analogs must be rigorously characterized to confirm their identity and purity before biological testing.

  • Objective: To verify the molecular weight, structure, and purity of each synthesized analog.

  • Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight (via the mass-to-charge ratio, [M+H]⁺) and assessing purity (as a percentage of the total peak area in the chromatogram). [19][20][21] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Confirms the structure by showing the chemical environment, integration (number of protons), and coupling of all protons in the molecule. The appearance of new signals corresponding to the introduced R¹ and R² groups and shifts in existing signals confirms the success of the reactions.

      • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Analog IDR¹ GroupR² GroupCalculated MWObserved [M+H]⁺LC-MS Purity¹H NMR
SM-01 -H-Br256.02257.0/259.0>98%Conforms
A-01 -CH₃-Br270.04271.0/273.0>99%Conforms
A-02 -CH₂CH₃-Br284.05285.1/287.1>98%Conforms
B-01 -H-Phenyl255.13256.2>99%Conforms
C-01 -CH₃-Phenyl269.15270.2>97%Conforms

The Iterative SAR Cycle

The synthesis of an analog library is the first step in the iterative process of drug discovery. The data generated from biological testing of these compounds feeds back into the design of the next generation of analogs, creating a cycle of continuous optimization. [8][22]

SAR_Cycle design Design Analogs (Hypothesis Generation) synthesize Synthesize, Purify, & Characterize design->synthesize Protocols 1-4 test Biological Testing (In Vitro Assays) synthesize->test analyze Analyze Data (Establish SAR) test->analyze analyze->design New Hypothesis

Sources

Application Note: A Strategic Approach to In Vitro Assay Development for Novel 3-(3-Bromophenoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(3-bromophenoxy)pyrrolidine scaffold represents a promising chemical starting point for the discovery of novel therapeutics. Its structural motifs are present in compounds known to interact with key targets in the central nervous system (CNS), particularly monoamine transporters. A robust and systematic in vitro pharmacological evaluation is critical to elucidate the biological activity, mechanism of action, and selectivity of new derivatives from this class. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We detail a tiered assay cascade, beginning with foundational cytotoxicity assessments, progressing to primary functional screens for neurotransmitter transporter activity, and culminating in mechanistic binding assays and off-target selectivity profiling. Each section explains the scientific rationale behind the experimental choices and provides detailed, self-validating protocols to ensure data integrity and reproducibility.

The Assay Development Funnel: A Strategic Overview

Effective characterization of a novel chemical series requires a logical progression from broad, high-level questions to specific, mechanistic inquiries. We advocate for an "assay funnel" approach. This strategy efficiently allocates resources by first eliminating compounds with undesirable properties (e.g., cytotoxicity) before committing them to more complex and resource-intensive assays. The goal is to build a comprehensive biological profile for each derivative, identifying its primary target, quantifying its potency and affinity, and assessing its selectivity.

Assay_Funnel cluster_0 A Tier 1: Foundational Assays (All Compounds) B Tier 2: Primary Functional Screening (Non-toxic Compounds) A->B Filter: Cytotoxicity IC50 > 10-30 µM C Tier 3: Mechanistic Validation (Active Compounds) B->C Filter: Functional IC50 < 1 µM D Tier 4: Selectivity & Off-Target Profiling (Potent & Validated Hits) C->D Filter: High Affinity (Ki < 100 nM) E Lead Candidate Profile D->E Filter: High Selectivity

Caption: The In Vitro Assay Development Funnel.

Tier 1: Foundational Assays - Assessing Compound Cytotoxicity

Expert Rationale: Before assessing specific biological activity, it is imperative to determine the concentration range at which a compound exhibits general cytotoxicity. A compound that kills cells will appear to inhibit any cell-based process, leading to false-positive results. Cytotoxicity assays provide a critical filter, ensuring that subsequent functional assays are performed at non-toxic concentrations, thereby distinguishing true pharmacological effects from cellular toxicity.[1][2]

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol uses Resazurin, a non-toxic, cell-permeable dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert it to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[2]

Materials:

  • HEK293 cells (or another relevant, robust cell line)

  • Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Test Compounds (dissolved in 100% DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentration serial dilution of the this compound derivatives in complete growth medium. Start from a top concentration of 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the cell plate and add 100 µL of the 2X compound dilutions to the respective wells. Include "cells + medium only" (vehicle control) and "medium only" (background) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition: Measure fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis & Interpretation:

  • Subtract the average background fluorescence from all wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the cytotoxic IC₅₀ value.

  • Compounds with a cytotoxicity IC₅₀ > 30 µM are generally considered suitable for progression to functional assays.

ParameterRecommended ValuePurpose
Cell LineHEK293Robust, easy to culture, and commonly used for transfected protein expression.
Seeding Density5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent.
Max DMSO Conc.≤ 0.5%Minimizes solvent-induced toxicity.
Treatment Duration24-48 hoursStandard duration to observe cytotoxic effects.

Tier 2: Primary Screening - Functional Characterization of Transporter Inhibition

Expert Rationale: Based on their chemical structure, a primary hypothesis is that these derivatives interact with monoamine transporters (SERT, DAT, NET). A functional uptake assay directly measures the ability of a compound to block the transporter's primary function: clearing neurotransmitters (or a fluorescent mimic) from the extracellular space.[3] Modern fluorescence-based kits offer a high-throughput, non-radioactive method for this primary screen, enabling rapid profiling against multiple transporters.[4][5][6]

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay

This protocol describes a homogeneous, "mix-and-read" assay using a fluorescent substrate that is transported into cells via SERT, DAT, or NET. An extracellular masking dye quenches the fluorescence of any substrate remaining outside the cells, ensuring that the signal comes only from transported substrate.[5][6]

Uptake_Workflow cluster_workflow Neurotransmitter Uptake Assay Workflow A 1. Plate Cells (HEK293-hSERT/hDAT/hNET) B 2. Add Test Compound (Varying concentrations) A->B C 3. Incubate (Pre-incubation) B->C D 4. Add Reagent Mix (Fluorescent Substrate + Masking Dye) C->D E 5. Read Fluorescence (Kinetic or Endpoint) D->E F 6. Analyze Data (Calculate % Inhibition, IC50) E->F

Caption: Workflow for the Fluorescence-Based Uptake Assay.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Assay Buffer (e.g., HBSS supplemented with 10 mM HEPES, pH 7.4)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar) containing fluorescent substrate and masking dye[4][6]

  • Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

  • Black, clear-bottom 96- or 384-well microplates

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in microplates at the density recommended by the cell provider (e.g., 15,000-20,000 cells/well for a 384-well plate) and incubate overnight.[6]

  • Compound Addition: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. Add them to the wells. Include "no inhibitor" (100% activity) and "max inhibition" (e.g., 10 µM reference inhibitor) controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Reagent Addition: Prepare the fluorescent substrate/masking dye working solution according to the manufacturer's protocol and add it to all wells.

  • Data Acquisition: Immediately place the plate in a bottom-read fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (kinetic read) or take a single measurement after a fixed incubation time (endpoint read).

Data Analysis & Interpretation:

  • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

  • Normalize the data: % Inhibition = 100 * (1 - [(Rate_test - Rate_max_inhibition) / (Rate_no_inhibition - Rate_max_inhibition)]).

  • Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the functional IC₅₀ value.

  • Active compounds with IC₅₀ values < 1 µM are prioritized for mechanistic follow-up.

Tier 3: Mechanistic Validation with Radioligand Binding Assays

Expert Rationale: A functional assay demonstrates that a compound inhibits the transporter's action, but it doesn't prove direct binding to the target. A competitive radioligand binding assay is the gold standard for confirming this direct interaction and quantifying the compound's binding affinity (Kᵢ).[7][8] This assay measures the ability of an unlabeled test compound to displace a radioactive ligand ('radioligand') that is known to bind specifically to the target transporter.[9]

Binding_Principle cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Specific Binding Filter1 Filter Radioligand1->Filter1 Non-Specific Binding Receptor2 Receptor ExcessUnlabeled Excess Unlabeled Ligand Receptor2->ExcessUnlabeled Sites Blocked Radioligand2 Radioligand (*) Filter2 Filter Radioligand2->Filter2 NSB Measured

Caption: Principle of Radioligand Binding to Determine Specificity.

Protocol 3: Competitive Radioligand Binding Assay for SERT

Materials:

  • Membrane Preparation: From HEK293 cells expressing hSERT or from native tissue (e.g., rat brain cortex).

  • Radioligand: e.g., [³H]-Citalopram or [³H]-Paroxetine (specific activity > 70 Ci/mmol).

  • Unlabeled Ligand for NSB: e.g., Fluoxetine at a high concentration (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well deep-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethylenimine (PEI).

  • Filtration manifold (harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume 250 µL):

    • Total Binding: Membrane prep + Radioligand (at its Kᴅ concentration) + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane prep + Radioligand + 10 µM Fluoxetine.

    • Test Compound: Membrane prep + Radioligand + Test Compound dilution.

  • Incubation: Add the membrane preparation (e.g., 10-20 µg protein/well) to all wells, followed by the test compound/buffer/NSB ligand, and finally the radioligand. Incubate for 60-90 minutes at room temperature with gentle agitation.[10]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[8][10]

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for several hours. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis & Interpretation:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

  • Calculate % Inhibition for each test compound concentration relative to the specific binding control.

  • Plot % Inhibition vs. log[Compound] and fit to a sigmoidal curve to obtain the IC₅₀.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :[10]

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

Tier 4: Selectivity & Off-Target Profiling - Monoamine Oxidase (MAO) Inhibition

Expert Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes for neurotransmitter degradation.[11] Inhibition of MAO can have significant therapeutic effects but also lead to serious side effects (e.g., drug-drug or food-drug interactions). Therefore, assessing the inhibitory activity of new CNS-active compounds against both MAO isoforms is a crucial step in selectivity profiling.[12] A lack of MAO activity is often a desirable attribute for a selective transporter inhibitor.

Protocol 4: Fluorometric MAO-A/B Inhibition Assay

This assay measures the activity of MAO by detecting one of its byproducts, hydrogen peroxide (H₂O₂). A probe (e.g., Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a stable, highly fluorescent product, resorufin.[13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate (e.g., p-Tyramine for both, or use specific substrates).

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (Deprenyl, MAO-B selective).[12]

  • Detection Reagent: e.g., Amplex Red and HRP.

  • Black 96-well microplates.

Procedure:

  • Assay Setup: In separate plates for MAO-A and MAO-B, add assay buffer, test compound dilutions, and the respective MAO enzyme to each well.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add a solution containing the substrate and the HRP/Amplex Red detection reagents to all wells to start the reaction.

  • Data Acquisition: Incubate the plate at 37°C, protected from light. Measure fluorescence (Ex/Em ~560/590 nm) every 5 minutes for 30-60 minutes.

Data Analysis & Interpretation:

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the % inhibition for each compound concentration relative to a vehicle control.

  • Calculate IC₅₀ values for both MAO-A and MAO-B.

  • Selectivity Index: Calculate the ratio of IC₅₀ values (e.g., IC₅₀ MAO-A / IC₅₀ MAO-B). A ratio far from 1 indicates isoform selectivity. For a transporter inhibitor, high IC₅₀ values (>10 µM) for both MAO isoforms are desirable.

Assay Validation and Best Practices for Trustworthy Data

Key Validation Parameters:

  • Precision: The agreement between repeated measurements. Assessed as intra-assay and inter-assay variability (%CV).

  • Accuracy: The closeness of the measured value to the true value. Often assessed using reference compounds with known potency/affinity.[17]

  • Specificity: The ability of the assay to measure only the analyte of interest. In binding assays, this is confirmed by the low signal in the NSB condition.[15]

  • Z'-Factor: For high-throughput screens (HTS), the Z'-factor is a statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay with a sufficient signal window.[4]

    • Z' = 1 - [(3σ_pos + 3σ_neg) / |μ_pos - μ_neg|]

    • Where σ is the standard deviation, μ is the mean, and 'pos' and 'neg' refer to positive (no inhibition) and negative (max inhibition) controls.

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. Retrieved from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Medicalexpo. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare.com. Retrieved from [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • This compound hydrochloride (C10H12BrNO). (n.d.). PubChemLite. Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). ResearchGate. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2012). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). SciSpace. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015). YouTube. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

  • How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? (2017). ResearchGate. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Bromophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. The synthesis, while conceptually straightforward, presents several potential pitfalls that can lead to low yields and purification difficulties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve consistent and high-yielding results.

Synthesis Overview: A Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step sequence:

  • Williamson Ether Synthesis: This step forms the core C-O bond by reacting an N-protected 3-hydroxypyrrolidine with an activated aryl bromide. The use of a protecting group on the pyrrolidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions.

  • Deprotection: The final step involves the removal of the N-Boc protecting group to yield the desired this compound, usually as a salt.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Boc Deprotection A N-Boc-3-hydroxypyrrolidine E N-Boc-3-(3-bromophenoxy)pyrrolidine A->E Reaction B 3-Bromophenol or 1-Bromo-3-fluorobenzene B->E Reaction C Base (e.g., NaH, K₂CO₃) C->E Reaction D Solvent (e.g., DMF, THF) D->E Reaction G This compound (as salt) E->G Deprotection F Acid (e.g., TFA, HCl)

Caption: General two-step synthesis workflow for this compound.

Part 1: Troubleshooting the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile reaction, but its success with secondary alcohols like N-Boc-3-hydroxypyrrolidine can be challenging.[1] Here, we address the most common issues encountered during this step.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this Williamson ether synthesis can stem from several sources. A systematic approach to troubleshooting is essential.

A1: Key areas to investigate for low yield:

  • Incomplete Deprotonation of the Alcohol: The reaction is initiated by the deprotonation of the hydroxyl group on N-Boc-3-hydroxypyrrolidine to form a nucleophilic alkoxide.[2] Incomplete deprotonation is a common culprit for low conversion.

    • Troubleshooting:

      • Choice of Base: For secondary alcohols, a strong, non-nucleophilic base is often required. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[3] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

      • Base Quality and Handling: Sodium hydride is often supplied as a dispersion in mineral oil. Ensure you are using a fresh, reactive batch. If using NaH in oil, washing it with dry hexanes under an inert atmosphere before use can improve reactivity.

      • Moisture: The presence of water will quench the base and the alkoxide. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Side Reactions: The primary competing side reaction is elimination (E2) of the aryl halide, especially if using a stronger base and higher temperatures.[3]

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive heat will favor the elimination pathway. A typical temperature range for this reaction is 50-100 °C.[4]

      • Aryl Halide Reactivity: While 3-bromophenol can be used, reacting the alkoxide with a more activated aryl halide like 1-bromo-3-fluorobenzene can sometimes proceed under milder conditions, reducing the likelihood of elimination. The fluorine atom activates the ring towards nucleophilic aromatic substitution.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Troubleshooting:

      • Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen more reactive.[2] Protic solvents will solvate the alkoxide, reducing its nucleophilicity.

Summary of Key Parameters for Williamson Ether Synthesis:

ParameterRecommendationRationale
Starting Alcohol N-Boc-3-hydroxypyrrolidineThe Boc group protects the nitrogen from reacting.
Aryl Halide 3-Bromophenol or 1-Bromo-3-fluorobenzene1-Bromo-3-fluorobenzene can be more reactive.
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong, non-nucleophilic bases ensure complete deprotonation.
Solvent Anhydrous DMF, THF, or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.
Temperature 50-100 °CBalances reaction rate with minimizing side reactions.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired N-Boc-3-(3-bromophenoxy)pyrrolidine.

A2: Common Side Products and Mitigation Strategies:

  • Elimination Product: As mentioned, the E2 elimination of the aryl halide can be a significant side reaction. This is more prevalent with stronger bases and higher temperatures.

    • Identification: This would result in the formation of a benzyne intermediate followed by reaction with any available nucleophile.

    • Minimization: Use the mildest reaction conditions that still afford a reasonable reaction rate. Consider using a less aggressive base if possible, such as K₂CO₃, and optimize the temperature.

  • C-Alkylation Product: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities.

    • Identification: These isomers will have the same mass as the desired product but different chromatographic behavior.

    • Minimization: The solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Unreacted Starting Materials: Incomplete reaction will leave you with unreacted N-Boc-3-hydroxypyrrolidine and the aryl halide.

    • Identification: Compare the TLC of the reaction mixture to the starting materials.

    • Minimization: Ensure complete deprotonation of the alcohol and use a slight excess of the aryl halide if the alcohol is the more valuable component.

Side_Reactions Reactants N-Boc-pyrrolidin-3-olate + Aryl Halide Desired_Product O-Alkylation (Desired Ether) Reactants->Desired_Product Side_Product1 Elimination (Benzyne formation) Reactants->Side_Product1 Side_Product2 C-Alkylation (Isomeric Impurity) Reactants->Side_Product2

Caption: Competing reaction pathways in the Williamson ether synthesis.

Part 2: Troubleshooting the N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. While generally a high-yielding step, issues can arise during the reaction and subsequent workup.

Q3: My N-Boc deprotection is incomplete or sluggish. How can I drive the reaction to completion?

Incomplete deprotection will result in a mixture of the desired product and the N-Boc protected starting material, which can be challenging to separate.

A3: Strategies to Ensure Complete Deprotection:

  • Choice and Concentration of Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[4] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically sufficient. If the reaction is slow, increasing the concentration of TFA or using neat TFA can accelerate the process.[5] Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane) is another effective option.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[6] If the reaction is slow, you can gently warm the reaction mixture, but be mindful of potential side reactions with other functional groups.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The product, being a free amine, will have a much lower Rf value and may streak on the TLC plate. Staining with ninhydrin can help visualize the primary/secondary amine product.

Q4: The workup and purification of the final product are problematic. What is the best way to isolate the pure this compound?

The basic nature of the deprotected amine requires a specific workup procedure to ensure efficient extraction and purification.

A4: Recommended Workup and Purification Protocol:

  • Removal of Excess Acid: After the reaction is complete, the excess acid must be removed. This is typically done by concentrating the reaction mixture under reduced pressure.

  • Basification and Extraction: The resulting residue will be the TFA or HCl salt of your amine. To extract the free amine into an organic solvent, you must first basify the aqueous solution.

    • Dissolve the residue in water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is basic (pH > 9).

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of methanol in dichloromethane) is often effective.

Deprotection_Workup A Reaction Mixture (Product Salt + Excess Acid) B Concentrate in vacuo A->B C Residue (Amine Salt) B->C D Dissolve in Water C->D E Basify with NaHCO₃ or NaOH (pH > 9) D->E F Extract with Organic Solvent (e.g., DCM, EtOAc) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Concentrate to yield Crude Free Amine G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the workup and purification after N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q5: Can I use 3-hydroxypyrrolidine directly in the Williamson ether synthesis without the N-Boc protecting group?

A5: It is highly discouraged. The secondary amine of the pyrrolidine ring is also a nucleophile and will compete with the hydroxyl group in reacting with the aryl halide, leading to a mixture of N-arylated and O-arylated products, significantly complicating the purification and reducing the yield of the desired product.

Q6: I am concerned about the safety of using sodium hydride. Are there any alternatives?

A6: Yes, while sodium hydride is very effective, safer alternatives can be used. Potassium carbonate (K₂CO₃) is a milder base that can be effective, although it may require higher temperatures and longer reaction times.[4] Another alternative is to use a pre-formed solution of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), although these are also reactive and require careful handling.

Q7: My final product appears to be an oil, but the literature reports a solid. What should I do?

A7: The free amine form of this compound may be an oil or a low-melting solid at room temperature. Often, these compounds are isolated and stored as their hydrochloride or trifluoroacetate salts, which are typically more stable and crystalline solids. You can achieve this by dissolving your purified free amine in a suitable solvent like diethyl ether or methanol and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

Q8: How can I confirm the identity and purity of my final product?

A8: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Thin Layer Chromatography (TLC): To assess the purity and compare it with starting materials.

  • Infrared Spectroscopy (IR): To confirm the presence of key functional groups.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • UKnowledge. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

  • Google Patents. A process for the preparation of tert-butyl (R)
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. How can I deprotect esters using TFA? [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Syntheses Procedure. α-Arylation of N-Boc Pyrrolidine. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]

  • ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • ResearchGate. Process for Purification of 3-Alkenylcephem Carboxylic Acid. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Scribd. Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Bromophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyrrolidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Side Products and Reaction Failures

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and practical solutions.

Issue 1: Presence of a Significant Amount of N-Arylated Byproduct

Question: My reaction is yielding a substantial amount of the N-arylated isomer, 1-(3-bromophenyl)-3-hydroxypyrrolidine, alongside my desired O-arylated product. How can I improve the selectivity for O-arylation?

Explanation: The presence of both a secondary amine and a secondary alcohol in 3-hydroxypyrrolidine makes it a bidentate nucleophile. The nitrogen and oxygen atoms can both react with the aryl halide, leading to a mixture of N- and O-arylated products. The selectivity is highly dependent on the reaction conditions, particularly the choice of catalyst system and base. In many cases, the nitrogen atom is a more potent nucleophile than the hydroxyl group, leading to preferential N-arylation.

Troubleshooting Protocol:

  • Protect the Pyrrolidine Nitrogen: The most effective way to prevent N-arylation is to protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis would then proceed by O-arylation of N-Boc-3-hydroxypyrrolidine, followed by deprotection of the Boc group.

  • Optimize the Catalyst System for O-Arylation: For direct arylation, copper-based catalyst systems have shown promise for selective O-arylation of 3-hydroxypyridines, a structurally similar class of compounds[1][2]. Consider using a copper catalyst, such as one based on 2,2,6,6-tetramethylheptane-3,5-dione, which has been successful in the O-arylation of 3-hydroxypyridines with aryl bromides[1][2].

  • Choice of Base: The basicity and nature of the base can influence the nucleophilicity of the nitrogen and oxygen atoms. Experiment with different bases to find the optimal conditions for O-arylation.

N_vs_O_Arylation

Caption: Competing N- and O-arylation pathways.

Issue 2: Formation of an Elimination Byproduct, 2,5-Dihydro-1H-pyrrole

Question: I am observing a significant amount of a volatile, low molecular weight byproduct that I suspect is an elimination product. How can I minimize its formation?

Explanation: This side reaction is particularly common when using a Williamson ether synthesis approach, where 3-hydroxypyrrolidine (or a derivative with a good leaving group at the 3-position) is reacted with a strong base. The base can abstract a proton from a carbon adjacent to the leaving group, leading to an E2 elimination reaction and the formation of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline)[3][4].

Troubleshooting Protocol:

  • Use a Milder Base: Strong, bulky bases favor elimination. Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Control Reaction Temperature: Higher temperatures often favor elimination over substitution. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Leaving Group: If you are activating the hydroxyl group, the choice of leaving group can influence the rate of elimination. A less reactive leaving group might favor substitution.

  • Alternative Synthetic Route: Consider a Buchwald-Hartwig O-arylation, which typically does not involve strongly basic conditions that promote elimination.

Elimination_Reaction

Caption: E2 elimination as a side reaction.

Issue 3: Low Conversion and Recovery of Starting Materials

Question: My reaction is sluggish, and I'm recovering a significant amount of my starting materials. What can I do to drive the reaction to completion?

Explanation: Low conversion can be due to a number of factors, including insufficient catalyst activity, poor choice of solvent, or inappropriate reaction temperature. In the case of Buchwald-Hartwig couplings, the choice of ligand is critical for catalytic activity[5][6].

Troubleshooting Protocol:

  • Screen Different Ligands: For a Buchwald-Hartwig O-arylation, the choice of phosphine ligand is crucial. Screen a variety of electron-rich, bulky phosphine ligands to find one that promotes efficient coupling.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes improve conversion rates.

  • Optimize Solvent and Temperature: Ensure your solvent is appropriate for the reaction type and that the temperature is optimal for the catalyst system being used. Some reactions may require higher temperatures to proceed at a reasonable rate.

  • Ensure Anhydrous Conditions: Moisture can deactivate both the catalyst and the base in many coupling reactions. Ensure all reagents and solvents are dry.

ParameterRecommendation for Williamson Ether SynthesisRecommendation for Buchwald-Hartwig O-Arylation
Base K₂CO₃, Cs₂CO₃ (milder bases to avoid elimination)K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, AcetonitrileToluene, Dioxane, THF
Temperature 60-100 °C (monitor for elimination)80-120 °C
Catalyst Not applicablePd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand

Table 1: Recommended Starting Conditions for Synthesis

Frequently Asked Questions (FAQs)

Q1: Is it possible to get a di-arylated product, where both the nitrogen and oxygen are arylated?

A1: While theoretically possible, the formation of a di-arylated product is generally not a major side product under standard conditions. The introduction of a bulky aryl group on either the nitrogen or the oxygen atom will sterically hinder the approach of a second aryl group. However, if the reaction is run with a large excess of the aryl halide and at high temperatures for an extended period, trace amounts of the di-arylated product could potentially be formed.

Q2: My starting 3-hydroxypyrrolidine is a racemate. Will this affect the synthesis?

A2: If you are not using any chiral reagents or catalysts, the racemic nature of the starting material will be carried through to the product, resulting in racemic this compound. If a specific enantiomer is required, you will need to either start with an enantiomerically pure 3-hydroxypyrrolidine or perform a chiral separation of the final product.

Q3: Can I use 3-bromophenol and a pyrrolidine derivative with a leaving group at the 3-position for a Williamson ether synthesis?

A3: Yes, this is a viable alternative approach. You would first need to activate the hydroxyl group of 3-hydroxypyrrolidine by converting it into a good leaving group, such as a tosylate or mesylate. Then, reaction with the sodium or potassium salt of 3-bromophenol would yield the desired ether. Be mindful of the potential for elimination reactions, as discussed in Issue 2.

Q4: What is beta-hydride elimination in the context of a Buchwald-Hartwig reaction?

A4: Beta-hydride elimination is a common decomposition pathway for organopalladium intermediates. In the context of a Buchwald-Hartwig O-arylation, after the formation of the palladium-alkoxide complex, a hydrogen atom on a carbon beta to the oxygen can be transferred to the palladium atom. This leads to the formation of a palladium-hydride species and an enamine or alkene, which are undesired byproducts[5]. The choice of ligand can influence the rate of beta-hydride elimination versus the desired reductive elimination to form the C-O bond.

Beta_Hydride_Elimination

Caption: Competing reductive elimination and β-hydride elimination.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. (2025). Retrieved from [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. [Link]

  • The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. (2016). Angewandte Chemie International Edition, 55(34), 10049-10053. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. (2025). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Williamson ether synthesis. In Wikipedia; 2023. [Link]

  • Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. (2018). Russian Journal of General Chemistry, 88(9), 1956-1960. [Link]

  • 8.5. Elimination reactions. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (2016). Molecules, 21(11), 1461. [Link]

  • E2 reactions (video). (n.d.). Khan Academy. [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. (2023). Molecules, 28(13), 5089. [Link]

  • Elimination and Substitution Practice Problems | Organic Chemistry Reactions. (2024, November 13). [Video]. YouTube. [Link]

  • Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. [Link]

  • Reaction of 3-aroylaziridines with diphenylcyclopropenone. Synthesis and properties of novel 4-aroyl-4-oxazolines. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(3-bromophenoxy)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and streamline your optimization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The formation of the aryl ether bond in this compound is typically achieved via two main cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig C-O coupling.

  • Ullmann Condensation: This classic method involves the reaction of 3-hydroxypyrrolidine with an activated aryl halide (like 1,3-dibromobenzene) using stoichiometric or catalytic amounts of copper, often at high temperatures.[1][2]

  • Buchwald-Hartwig C-O Coupling: This is a versatile and widely adopted method that uses a palladium catalyst and a specialized phosphine ligand to couple an alcohol (3-hydroxypyrrolidine) with an aryl halide.[3] It generally proceeds under milder conditions than the Ullmann reaction and has a broader substrate scope.

Q2: Which synthetic method should I choose: Ullmann or Buchwald-Hartwig?

The choice depends on several factors, including available equipment, cost, and sensitivity of the substrates to reaction conditions.

  • Choose Buchwald-Hartwig if: You require milder reaction conditions, have access to palladium catalysts and ligands, and are working with sensitive functional groups. The high efficiency and modularity of modern Buchwald-Hartwig systems often make it the preferred method for rapid optimization and library synthesis.[4][5]

  • Choose Ullmann Condensation if: Cost is a primary driver and high temperatures are not a concern for your substrate's stability. While it often requires harsher conditions (e.g., high-boiling polar solvents and temperatures >150 °C), it can be a robust and economical option.[1][6]

Q3: Is it necessary to protect the nitrogen on the 3-hydroxypyrrolidine starting material?

This is a critical consideration. The secondary amine of the pyrrolidine ring is a competing nucleophile that can react with the aryl bromide to form a C-N bond (N-arylation), leading to a significant byproduct.

  • Recommendation: Yes, protecting the pyrrolidine nitrogen is highly recommended. The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under typical basic coupling conditions and can be readily removed post-synthesis. The synthesis would proceed by coupling N-Boc-3-hydroxypyrrolidine with 1,3-dibromobenzene, followed by deprotection.

Q4: How do I select the appropriate aryl halide? 1,3-dibromobenzene or 3-bromophenol?

The most common and direct approach for these cross-coupling reactions is the coupling of an alcohol with an aryl halide. Therefore, the reaction between 3-hydroxypyrrolidine (ideally N-protected) and 1,3-dibromobenzene is the standard strategy. The alternative, reacting 3-bromophenol with a pyrrolidine bearing a leaving group at the 3-position, is a viable but less common pathway for this specific target.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low or No Product Yield

Q: My Buchwald-Hartwig reaction is failing or giving very low yield. What are the most common causes and how do I fix them?

A low yield in a Buchwald-Hartwig reaction is a common issue that can almost always be traced back to one of four key areas: the catalyst system, the base, the solvent, or the temperature.

Causality Chain for Low Yield:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced in situ. This reduction can be inefficient.[7]

    • Solution: Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These are designed to cleanly and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reliable results.[4]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For C-O coupling, a bulky, electron-rich phosphine ligand is typically required.

    • Solution: Screen a small panel of ligands. For C-O coupling, ligands like BrettPhos, RuPhos, or Xantphos are excellent starting points. Consult a ligand selection guide for your specific substrate class.[4][8]

  • Incorrect Base Selection: The base's role is to deprotonate the alcohol (3-hydroxypyrrolidine), making it a competent nucleophile. The base must be strong enough to do this but not interfere with the catalyst or substrates.

    • Solution: Strong, non-nucleophilic bases are preferred. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[4] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.[8]

  • Atmosphere and Solvent Quality: Palladium catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Purging the solvent with argon for 15-20 minutes before use is a reliable practice.[4]

G start Low / No Yield Observed q1 Is the reaction under a strict inert atmosphere (Ar/N2)? start->q1 a1_no Remedy: Degas solvent and use inert atmosphere techniques. q1->a1_no No q2 Are you using a Pd(II) precursor (e.g., Pd(OAc)2)? q1->q2 Yes end_node Re-run Optimized Reaction a1_no->end_node a2_yes Action: Switch to a reliable Pd(0) pre-catalyst (e.g., G3/G4). q2->a2_yes Yes q3 What base are you using? q2->q3 No a2_yes->end_node a3_weak Action: Switch to a stronger base (e.g., NaOtBu) or increase temperature if using a weaker base (e.g., K3PO4). q3->a3_weak Weak (e.g., K2CO3) q4 Have you screened ligands? q3->q4 Strong (e.g., NaOtBu) a3_weak->end_node a4_no Action: Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos). q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Significant Side Products

Q: My reaction produces the desired product, but I'm also seeing significant impurities. The main ones are bromobenzene and a biaryl compound. What are these and how can I prevent them?

These are classic side reactions in cross-coupling chemistry. Identifying them is the first step to mitigation.

  • Hydrodehalogenation (Formation of Bromobenzene): This is the reduction of your starting material, 1,3-dibromobenzene, to bromobenzene. It consumes the starting material and lowers the potential yield.

    • Cause: This side reaction can be promoted by impurities (e.g., water) or by certain catalyst/ligand combinations. It can also become more prevalent at excessively high temperatures.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • Optimize the reaction temperature; sometimes lowering it slightly can disfavor this pathway.

      • Re-screen your catalyst and ligand. Some systems are more prone to this than others.[4][7]

  • Homocoupling (Formation of Bromo-biphenyl): This is the dimerization of the aryl halide starting material.

    • Cause: This is often promoted by high catalyst loading or high temperatures.

    • Solution:

      • Decrease the palladium catalyst loading. Often, 1-2 mol% is sufficient.

      • Optimize the reaction temperature. Avoid unnecessarily high temperatures.[4]

Experimental Protocols & Data

Protocol 1: Optimized Buchwald-Hartwig C-O Coupling

This protocol provides a robust starting point for the synthesis. All manipulations should be performed under an inert atmosphere.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-hydroxypyrrolidine (1.0 eq), the palladium pre-catalyst (e.g., BrettPhos G3, 0.02 eq), the phosphine ligand (if not part of the pre-catalyst, e.g., BrettPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes. Then, add 1,3-dibromobenzene (1.2 eq) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C.[8] Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[4]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.[4]

  • Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc protected product by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group. Concentrate to yield the final product, likely as a salt.

ParameterCondition 1 (Aggressive)Condition 2 (Mild)Rationale
Pd Source BrettPhos G3 (2 mol%)Xantphos G3 (2 mol%)BrettPhos is highly active; Xantphos can be good for C-O coupling and may reduce side reactions.[4]
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)NaOtBu is a strong base for fast reaction; K₃PO₄ is milder for sensitive substrates.[4][8]
Solvent TolueneDioxaneToluene is a standard non-polar solvent; Dioxane can sometimes improve solubility.[5]
Temperature 110 °C90 °CHigher temperatures drive reactions to completion but can increase side products.[8]
Protocol 2: Ullmann Condensation

This protocol describes a traditional approach.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add N-Boc-3-hydroxypyrrolidine (1.0 eq), 1,3-dibromobenzene (1.5 eq), Copper(I) Iodide (CuI, 0.2 eq), a ligand such as L-proline or phenanthroline (0.4 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).[1]

  • Heating and Monitoring: Heat the reaction mixture to 130-160 °C. Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, sometimes requiring >24 hours.

  • Work-up and Purification: Follow steps 5-8 from the Buchwald-Hartwig protocol. The work-up may require additional aqueous washes to remove the polar solvent (e.g., multiple water washes for DMF).

G pd0 L-Pd(0) pd_ox L-Pd(II)(Ar)(Br) pd0->pd_ox Oxidative Addition (+ ArBr) pd_alkoxide L-Pd(II)(Ar)(OR) pd_ox->pd_alkoxide Ligand Exchange (+ R-OH, Base) pd_alkoxide->pd0 Reductive Elimination product Ar-OR (Product) pd_alkoxide->product Forms Product center

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 1-(3-(4-broMophenoxy)propyl)pyrrolidine synthesis.
  • University of Nottingham. (n.d.).
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • ResearchGate. (2020). Optimization of the Buchwald-Hartwig reaction. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Springer Nature Experiments. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Slideshare. (2018). Ullmann reaction. [Link]

Sources

Technical Support Center: Purification of Polar Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique purification challenges presented by polar pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties in their daily work. Here, we will move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and advanced methodologies to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that frequently arise when working with these challenging molecules.

Q1: Why are polar pyrrolidine compounds so difficult to purify?

A1: The difficulty stems from a combination of their inherent chemical properties. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is basic and highly polar. This leads to several challenges:

  • High Water Solubility: Their polarity makes them highly soluble in water and other polar solvents, which complicates extraction and precipitation procedures.

  • Strong Interactions with Silica Gel: The basic nitrogen atom readily interacts with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption during normal-phase chromatography.[1]

  • Poor Retention in Reversed-Phase Chromatography: Conversely, in reversed-phase chromatography, these highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the non-polar stationary phase (like C18), often resulting in elution at or near the solvent front with little to no separation.[2][3][4]

  • Hygroscopic Nature: Many polar pyrrolidines are hygroscopic, readily absorbing moisture from the atmosphere, which can complicate handling and accurate weight measurements.

Q2: My polar pyrrolidine streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A2: Streaking on a silica TLC plate is a classic indicator of strong, undesirable interactions between your basic compound and the acidic silica surface.[1] This leads to a continuous "bleeding" of the compound down the plate rather than a compact spot. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base into your eluent system. A common starting point is 0.5-2% triethylamine (TEA) or ammonium hydroxide.[1] This base will compete with your compound for the active silanol sites on the silica, effectively masking them and allowing your compound to travel more cleanly up the plate.

  • Consider Alternative Stationary Phases: If basic modifiers are not sufficient, consider using a different stationary phase for your TLC and column chromatography, such as alumina (basic or neutral) or an amine-functionalized silica.[1][5]

Q3: I'm considering crystallization, but my compound seems to be soluble in everything or nothing. What are my options?

A3: This is a common frustration with highly polar compounds. Here are a few strategies to explore:

  • Salt Formation: Converting the basic pyrrolidine to a salt (e.g., a hydrochloride or tartrate salt) can dramatically alter its solubility profile and often improves its crystallinity.[1][6]

  • Mixed-Solvent Systems: If your compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether), a mixed-solvent system can be effective.[7] Dissolve your compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (the anti-solvent) until you observe turbidity. Allowing this solution to cool slowly can induce crystallization.[8]

  • Vapor Diffusion: This technique involves dissolving your compound in a suitable solvent in a small, open vial and placing this vial inside a larger, sealed container that contains a more volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into your compound's solution, gradually decreasing its solubility and promoting crystal growth.

Troubleshooting Purification Workflows

This section provides in-depth troubleshooting guides for common purification techniques.

Issue 1: Poor Retention and Peak Shape in Reversed-Phase HPLC

Problem: Your polar pyrrolidine compound elutes in the void volume or exhibits severe peak tailing on a C18 column.

Causality: The high polarity of the analyte and the basicity of the pyrrolidine nitrogen are the primary culprits. The compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[3][4] Additionally, any free silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen, causing peak tailing.

Solutions & Protocols:

A. Ion-Pairing Chromatography

Ion-pairing is a powerful technique to enhance the retention of ionic or ionizable compounds in reversed-phase HPLC.[9]

  • Mechanism: An ion-pairing reagent, which contains a charged head group and a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte.[10] This newly formed complex is more hydrophobic and can be retained by the non-polar stationary phase.[10][11] For basic compounds like pyrrolidines, an acidic ion-pairing reagent such as an alkyl sulfonate is used.[9]

  • Protocol: Method Development with an Ion-Pairing Reagent

    • Column Selection: Start with a high-quality, end-capped C18 or C8 column.

    • Reagent Selection: Choose an appropriate ion-pairing reagent. For basic compounds, sodium 1-hexanesulfonate or sodium 1-octanesulfonate are common choices.[12] Trifluoroacetic acid (TFA) at 0.1% is also widely used, especially for peptide and protein samples.[11][12]

    • Mobile Phase Preparation:

      • Solvent A: Prepare an aqueous buffer (e.g., 20 mM phosphate buffer) at a pH where your pyrrolidine compound is protonated (typically pH 2.5-3.5). Dissolve the ion-pairing reagent (e.g., 5-10 mM sodium 1-hexanesulfonate) in this buffer.

      • Solvent B: Prepare your organic mobile phase (e.g., acetonitrile or methanol) with the same concentration of the ion-pairing reagent.

    • Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase. This can take a significant amount of time (30-60 minutes or longer).

    • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute your compound.

  • Troubleshooting Ion-Pairing:

    • Irreproducible Retention Times: This is often due to insufficient column equilibration.[11]

    • Baseline Noise: Ensure you are using a high-purity ion-pairing reagent, as impurities can cause baseline instability.

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.[2][13]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14][15] A water-rich layer is formed on the surface of the stationary phase, and the polar analyte partitions into this layer, leading to retention.[13][15] Elution is achieved by increasing the water content in the mobile phase.[15][16]

  • Protocol: HILIC Method Development

    • Column Selection: Choose a HILIC column based on your compound's properties. Amide or zwitterionic phases are often good starting points for general polar compounds.[2]

    • Mobile Phase Preparation:

      • Solvent A (Weak Solvent): Acetonitrile.

      • Solvent B (Strong Solvent): Aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted to be compatible with your analyte).

    • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient by increasing the percentage of the aqueous buffer.

  • Visualization: HILIC vs. Reversed-Phase Elution

    Caption: Comparison of gradient elution in Reversed-Phase and HILIC.

Issue 2: Compound is Irreversibly Stuck on a Normal-Phase Silica Column

Problem: After loading your crude product, your polar pyrrolidine compound does not elute from the silica gel column, even with highly polar solvent systems like 10-20% methanol in dichloromethane.

Causality: This is an extreme case of the interaction between the basic pyrrolidine and the acidic silica gel. The compound is so strongly adsorbed that it cannot be displaced by the mobile phase.

Solutions & Protocols:

A. Column Deactivation and Basic Modifiers

As with TLC, deactivating the silica gel is key.

  • Protocol: Flash Chromatography with a Basic Modifier

    • Solvent Selection: Use TLC to determine an appropriate eluent system that gives your compound an Rf of 0.2-0.3.[4] Remember to add 1-2% triethylamine or ammonium hydroxide to this system.

    • Column Packing: You can either dry pack the column with silica and then flush with the mobile phase containing the basic modifier, or prepare a slurry of the silica in the mobile phase.

    • Sample Loading: It's often best to pre-adsorb your sample onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (like methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This can then be carefully added to the top of your column.

    • Elution: Run the chromatography as you normally would, maintaining the basic modifier in your eluent throughout the run.

B. Alternative Chromatographic Techniques

When silica gel is simply not viable, other techniques should be employed.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[17][18] It is particularly effective for the purification of polar and chiral compounds.[18] SFC offers fast separations and reduces the consumption of organic solvents.[17][19] The addition of additives to the mobile phase can help in eluting highly polar compounds.[20]

  • Ion-Exchange Chromatography (IEX): Since pyrrolidines are basic, they can be protonated to form cations. Cation-exchange chromatography can be a highly effective purification step. The compound is loaded onto the column at a low pH, where it binds to the negatively charged stationary phase. It is then eluted by increasing the salt concentration or the pH of the mobile phase.

  • Visualization: Purification Method Selection

    Purification_Decision_Tree Start Crude Polar Pyrrolidine Compound TLC_Test Test on Silica TLC with 1% TEA Start->TLC_Test Streaking Severe Streaking / No Movement? TLC_Test->Streaking Good_Rf Good Rf (0.2-0.3) Clean Spot? TLC_Test->Good_Rf Alternative_Methods Consider Alternative Methods Streaking->Alternative_Methods Silica_Column Proceed with Silica Column + Basic Modifier Good_Rf->Silica_Column HILIC HILIC Alternative_Methods->HILIC Ion_Exchange Ion-Exchange Alternative_Methods->Ion_Exchange SFC SFC Alternative_Methods->SFC

    Caption: Decision tree for selecting a purification method.

Data Summary Tables

Table 1: Troubleshooting Guide for Common Purification Issues

IssueProbable CauseRecommended Solution(s)
Peak Tailing (Reversed-Phase) Secondary interactions with silanol groups; inappropriate pH.Use an end-capped column; operate at low pH (2.5-3.5) to protonate the amine; consider ion-pairing.
No Retention (Reversed-Phase) Compound is too polar for the stationary phase.Switch to a more polar stationary phase (e.g., embedded polar group); use HILIC; use ion-pairing chromatography.[4]
Streaking (Normal-Phase) Strong interaction of basic amine with acidic silica.Add a basic modifier (e.g., 1% triethylamine or NH4OH) to the eluent.[1]
No Elution (Normal-Phase) Irreversible adsorption to the stationary phase.Switch to a less acidic stationary phase (e.g., alumina) or an alternative technique like HILIC or SFC.
Difficulty Crystallizing High solubility in most common solvents; amorphous nature.Attempt salt formation; use a mixed-solvent system (solvent/anti-solvent); try vapor diffusion or slow evaporation.[7][21]
Low Yield After Crystallization Product is too soluble in the cold solvent; too much solvent used.Use the minimum amount of hot solvent to dissolve the product; cool the solution to a lower temperature (e.g., in a freezer).[6]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)

  • Importance of ion pair reagents on reverse phase HPLC - Pharmaguideline Forum. [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]

  • Analytical & Pharmaceutical Research. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Ion pair chromatography reagents. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]

    • Crystallization. [Link]

  • Ion Pairing — Blessing or Curse? - LCGC International. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Guide for crystallization. [Link]

  • 1 3.3. CRYSTALLIZATION. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

Sources

preventing decomposition of 3-(3-Bromophenoxy)pyrrolidine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-Bromophenoxy)pyrrolidine. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its unique combination of a secondary amine, an aryl ether, and a brominated aromatic ring. However, this combination of functional groups also presents specific stability challenges during synthetic manipulations. Decomposition, primarily through ether cleavage or amine oxidation, can lead to reduced yields, complex purification profiles, and inconsistent results.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered when working with this reagent. Our goal is to explain the underlying chemical principles behind the decomposition pathways and to provide robust, field-proven protocols to ensure the integrity of your molecule throughout your reaction sequence.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: The two most common decomposition pathways are:

  • Aryl Ether Cleavage: The carbon-oxygen bond of the ether is susceptible to cleavage under strongly acidic or, in some cases, strongly basic conditions. This typically results in the formation of 3-bromophenol and a pyrrolidine-derived byproduct.[1][2][3]

  • Oxidation of the Pyrrolidine Nitrogen: The secondary amine is susceptible to oxidation, especially in the presence of air (oxygen), certain metal catalysts, or strong oxidizing agents.[4][5] This can lead to the formation of various undesired byproducts, including N-oxides or ring-opened products.

Q2: How stable is this compound to acidic conditions?

A2: this compound is sensitive to strong acids, especially at elevated temperatures. The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms susceptible to nucleophilic attack, which leads to cleavage.[1][6][7][8] Reactions requiring strong acids like HBr or HI are highly likely to cause decomposition.[2][3][9] Milder acidic conditions, such as those used for the removal of a Boc protecting group (e.g., TFA in DCM), may be tolerated at low temperatures, but should be carefully monitored.

Q3: Is this compound stable under basic conditions?

A3: It is generally more stable to bases than to strong acids. However, very strong bases, such as organolithium reagents, can potentially mediate ether cleavage.[1] For most applications, such as N-alkylation or acylation, common inorganic or organic bases (e.g., K₂CO₃, DIPEA, Et₃N) are well-tolerated, provided that reaction temperatures are controlled and the base is non-nucleophilic.

Q4: How should I store this compound?

A4: To maximize shelf life, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This minimizes exposure to atmospheric oxygen and moisture, which can contribute to degradation over time. Some bromophenol derivatives are also noted to be light and air sensitive.[10]

Troubleshooting Guide: Reaction-Specific Issues

Problem 1: Low yield in N-alkylation reaction with significant 3-bromophenol formation.

Question: I am trying to perform an N-alkylation on this compound using an alkyl halide and potassium carbonate in acetonitrile at 80 °C. My yield is low, and I see a significant amount of 3-bromophenol in my crude NMR. What is happening and how can I fix it?

Answer:

Probable Cause & Mechanism: The formation of 3-bromophenol is a clear indicator of aryl ether cleavage. While this cleavage is most commonly associated with strong acids, certain conditions in your N-alkylation setup could be promoting this side reaction. The likely culprit is the generation of a hydrohalic acid (HX) byproduct.

During the SN2 reaction, for every mole of pyrrolidine that reacts with the alkyl halide, one mole of H-X is produced.[11][12] Although K₂CO₃ is present to act as a base, localized pockets of acidity can build up if the base is not efficient enough to neutralize the acid as it forms. This transient acidity, especially at elevated temperatures, can be sufficient to catalyze the protonation and subsequent cleavage of the aryl ether bond.[1][8][13]

Recommended Solutions & Protocols:

  • Use a Stronger, Non-Nucleophilic Base: Switch from K₂CO₃ to a stronger hindered base like N,N-Diisopropylethylamine (DIPEA) or Proton-Sponge®. These bases are more effective at scavenging the generated acid without competing as nucleophiles.

  • Add a Halide Scavenger: Including a halide scavenger like potassium iodide (KI) can be beneficial, especially when using alkyl chlorides or bromides, through the Finkelstein reaction.[14]

  • Lower the Reaction Temperature: If the alkylating agent is sufficiently reactive, try running the reaction at a lower temperature (e.g., 40-60 °C) for a longer period. Decomposition pathways often have higher activation energies than the desired reaction.

  • Employ an Inert Atmosphere: While less directly related to ether cleavage, ensuring the reaction is run under a nitrogen or argon atmosphere prevents competing oxidation of the amine, which can simplify the product mixture and improve overall yield.[4][5]

Optimized N-Alkylation Protocol:
ParameterRecommendationRationale
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents facilitate SN2 reactions.
Base DIPEA (2.5 eq.)Strong, non-nucleophilic scavenger for in-situ generated acid.[15]
Temperature Room Temperature to 60 °CMinimizes thermal decomposition while allowing the reaction to proceed.
Atmosphere Nitrogen or ArgonPrevents air-oxidation of the secondary amine.[4]
Additive KI (catalytic, if using R-Cl/R-Br)Promotes halide exchange and increases the rate of alkylation.[14]
Problem 2: Reaction mixture turns dark brown/black, and multiple unidentified polar impurities are observed by TLC/LC-MS.

Question: During my reaction, which involves heating this compound with a coupling partner, the solution darkens significantly. My analysis shows a complex mixture of byproducts. What's causing this discoloration and product proliferation?

Answer:

Probable Cause & Mechanism: This is a classic sign of amine oxidation.[4] Secondary amines, particularly when heated in the presence of air and potentially trace metal impurities, can undergo oxidation. The pyrrolidine ring itself is generally stable, but the nitrogen lone pair is susceptible to radical or oxidative processes.[16][17] This can lead to the formation of colored, often polymeric, degradation products. In some cases, oxidation can occur at the carbon alpha to the nitrogen, leading to lactam formation or ring opening.[18]

Recommended Solutions & Protocols:

  • Rigorous Inert Atmosphere Technique: This is the most critical preventative measure. Before starting the reaction, the solvent must be thoroughly degassed, and the reaction flask should be purged with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the entire reaction.

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Using freshly distilled or commercially available anhydrous, degassed solvents is crucial.

  • Consider an Antioxidant Additive: In particularly sensitive reactions, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes be added to inhibit radical-mediated decomposition pathways, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Visual Workflow: Inert Atmosphere Setup

Below is a diagram illustrating a standard laboratory setup for maintaining an inert atmosphere, which is essential for preventing the oxidative decomposition of this compound.

InertAtmosphere cluster_setup Reaction Setup cluster_gas Inert Gas Manifold Flask Reaction Flask (with stir bar) Condenser Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Gas Out GasCylinder N₂ or Ar Cylinder Manifold Dual Manifold (Gas/Vacuum) GasCylinder->Manifold Gas In Manifold->Condenser Inert Gas Line caption Diagram: Standard Inert Atmosphere Reaction Setup. DecompositionPathways Start This compound AcidCleavage Aryl Ether Cleavage Start->AcidCleavage Strong Acid (H⁺) High Temp Oxidation Amine Oxidation Start->Oxidation O₂, Metals High Temp Product_Phenol 3-Bromophenol AcidCleavage->Product_Phenol Results in Product_Oxidized Complex Oxidized Products (e.g., N-Oxides, Lactams) Oxidation->Product_Oxidized Results in caption Diagram: Primary Decomposition Pathways.

Caption: Primary decomposition pathways for the reactant.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. [Link]

  • Ether cleavage. Grokipedia. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. [Link]

  • The optimal conditions of N-alkylation reaction. ResearchGate. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ResearchGate. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of the pyrrolidine ring system by radical cyclization. The Journal of Organic Chemistry. [Link]

  • N-alkylation of secondary amine? ResearchGate. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Conversion of bromobenzene to 3-bromophenol. PubMed. [Link]

  • Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. University of Texas at Austin. [Link]

  • 3-Bromophenol. PubChem. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies. NETL. [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. PubMed. [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. [Link]

  • p-BROMOPHENOL. Organic Syntheses. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health. [Link]

  • o-BROMOPHENOL. Organic Syntheses. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. National Institutes of Health. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Bromophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure a smooth and efficient transition from lab-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of an ether linkage between 3-hydroxypyrrolidine (often N-protected) and 3-bromophenol. The three primary reaction types employed are the Mitsunobu reaction, the Buchwald-Hartwig amination, and the Ullmann condensation. Each route offers distinct advantages and presents unique challenges upon scale-up.

Q2: What are the primary safety concerns when scaling up the Mitsunobu reaction for this synthesis?

A2: The Mitsunobu reaction, while efficient, poses significant safety risks on a larger scale. The azodicarboxylate reagents, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are toxic and potentially explosive, especially when handled in large quantities.[1] It is crucial to manage reaction temperatures carefully and to be aware of the thermal stability of these reagents. Additionally, if using an azide source for amine synthesis, there is a risk of generating hydrazoic acid (HN₃), which is highly explosive.[1]

Q3: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct from my large-scale Mitsunobu reaction?

A3: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in scaling up Mitsunobu reactions.[2][3][4] While chromatography is feasible on a small scale, it is impractical for large-scale production.[2][3] Effective, chromatography-free methods for TPPO removal include:

  • Precipitation/Crystallization: Exploiting differences in solubility between your product and TPPO by careful solvent selection can induce precipitation of the byproduct.[2][5]

  • Complexation: Forming insoluble adducts of TPPO with Lewis acids like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) can facilitate its removal by filtration.[3][6]

  • Co-crystallization with Reduced Azodicarboxylate: The reduced form of DEAD or DIAD (H₂DIAD) can co-crystallize with TPPO, allowing for their simultaneous removal by filtration.[6]

Q4: What are the key considerations for scaling up a Buchwald-Hartwig amination to produce this compound?

A4: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. When scaling up, key considerations include:

  • Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands can be expensive, impacting the overall cost-effectiveness of the synthesis on a large scale.[7]

  • Reaction Conditions: These reactions often require anhydrous and oxygen-free (inert) conditions, which can be challenging to maintain in large reactors.[8]

  • Catalyst and Ligand Removal: Ensuring the final product is free of palladium and ligand residues is critical, especially for pharmaceutical applications. This may require specialized purification techniques.

  • Byproduct Formation: Side reactions, such as the formation of diarylated amines, can occur and may require optimization of reaction conditions to minimize.[9]

Q5: Are there greener alternatives to the traditional Mitsunobu and Buchwald-Hartwig reactions for this synthesis?

A5: Yes, developing more sustainable synthetic routes is an active area of research. For the Mitsunobu reaction, catalytic versions are being explored to reduce the stoichiometric use of phosphines and azodicarboxylates, thereby improving atom economy.[10] For C-N and C-O bond formation, modern variations of the Ullmann condensation using copper catalysts with specific ligands can be a more environmentally friendly and cost-effective alternative to palladium-based systems, often operating under milder conditions than traditional Ullmann reactions.[7][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the synthesis of this compound.

Problem 1: Low Yield and Incomplete Conversion in Mitsunobu Reaction
Potential Cause Scientific Explanation Recommended Solution
Insufficiently Acidic Nucleophile The Mitsunobu reaction mechanism involves the protonation of the betaine intermediate by the nucleophile. If the pKa of 3-bromophenol is too high, this proton transfer is inefficient, slowing down or stalling the reaction.Consider the addition of a co-catalyst or an additive that can facilitate the proton transfer. Alternatively, explore activating the phenol as a more acidic derivative, if compatible with your overall synthetic scheme.
Suboptimal Reagent Addition Order The order of addition of reagents is critical. The pre-formation of the betaine by reacting triphenylphosphine (TPP) with DEAD or DIAD before the addition of the alcohol and nucleophile is generally recommended to avoid side reactions.Dissolve the 3-hydroxypyrrolidine, 3-bromophenol, and TPP in a suitable solvent and cool the mixture before the dropwise addition of DEAD or DIAD.
Moisture in the Reaction Water can react with the activated intermediates, leading to the hydrolysis of reagents and a reduction in yield.Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility of Reagents at Lower Temperatures On a larger scale, maintaining homogeneity can be challenging, especially if reagents have limited solubility at the optimal reaction temperature.Choose a solvent system that ensures all reactants remain in solution throughout the reaction. A solvent study may be necessary during process development.
Problem 2: Difficulty in Removing Byproducts from Buchwald-Hartwig Amination
Potential Cause Scientific Explanation Recommended Solution
Residual Palladium Catalyst Palladium is a heavy metal and its presence in the final product is strictly regulated, especially for active pharmaceutical ingredients (APIs).Employ palladium scavengers (e.g., silica-based thiols, activated carbon) to remove residual palladium. Recrystallization of the final product can also be effective.
Ligand and Ligand Oxide Impurities The phosphine ligands used in the reaction can be difficult to remove, and their oxidized forms can also be present as impurities.Consider using ligands that can be easily removed by extraction with an acidic or basic aqueous solution. Alternatively, precipitation or crystallization methods may be developed.
Formation of Homocoupled Byproducts Side reactions leading to the formation of biaryl ethers from the homocoupling of 3-bromophenol can occur, complicating purification.Optimize the reaction conditions by adjusting the catalyst-to-ligand ratio, temperature, and base to favor the desired cross-coupling reaction.
Problem 3: Inconsistent Results and Poor Yields in Ullmann Condensation
Potential Cause Scientific Explanation Recommended Solution
Inactivity of Copper Catalyst The activity of the copper catalyst can be highly dependent on its source, preparation method, and the presence of surface oxides.For traditional Ullmann reactions, use freshly prepared, activated copper powder. For modern ligand-assisted reactions, ensure the purity of the copper salt and ligand.
Harsh Reaction Conditions Traditional Ullmann condensations often require high temperatures (>200 °C), which can lead to thermal decomposition of starting materials or products.[11]Explore modern ligand-accelerated Ullmann-type reactions that can be performed at significantly lower temperatures. Common ligands include diamines and amino alcohols.[11]
Difficult Product Isolation from High-Boiling Solvents High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used, and their removal on a large scale can be challenging.Investigate alternative, lower-boiling solvents if the reaction conditions permit. Extractive workups and crystallization are preferred methods for product isolation.

Visualizing the Synthetic Pathways

To aid in understanding the core transformations, the following diagrams illustrate the general mechanisms of the three primary synthetic routes.

Mitsunobu Reaction Workflow

Mitsunobu_Workflow reagents 3-Hydroxypyrrolidine 3-Bromophenol Triphenylphosphine reaction_mixture Reaction Mixture reagents->reaction_mixture dead_diad DEAD or DIAD dead_diad->reaction_mixture workup Workup & Purification reaction_mixture->workup product This compound workup->product byproducts Triphenylphosphine Oxide Reduced Azodicarboxylate workup->byproducts Removal

Caption: A simplified workflow for the Mitsunobu reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pdII_aryl Ar-Pd(II)-X(Ln) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_amide Ar-Pd(II)-NR'R''(Ln) pdII_aryl->pdII_amide Amine Coordination & Deprotonation (HNR'R'', Base) pdII_amide->pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation General Scheme

Ullmann_Condensation reactants Ar-X + Nu-H product Ar-Nu reactants->product [Cu], Base Heat

Caption: A general representation of the Ullmann condensation.

Summary of Key Reaction Parameters

The following table provides a comparative overview of typical conditions for the three main synthetic routes.

ParameterMitsunobu ReactionBuchwald-Hartwig AminationUllmann Condensation
Catalyst N/A (Stoichiometric Reagents)Palladium complex (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper source (e.g., CuI, Cu₂O, Cu powder)
Key Reagents Triphenylphosphine, DEAD/DIADPhosphine ligand (e.g., BINAP, XPhos)Optional: Ligand (e.g., phenanthroline, L-proline)
Base N/AStrong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic (e.g., THF, Toluene, DCM)Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar, high-boiling (e.g., DMF, NMP, Pyridine)
Temperature 0 °C to room temperatureRoom temperature to elevated temperatures (80-120 °C)High temperatures (150-220 °C), milder with ligands
Key Challenges Byproduct removal (TPPO), safety (DEAD/DIAD), poor atom economyCatalyst cost and removal, inert atmosphere requirementHarsh conditions, catalyst removal, high-boiling solvents

References

  • Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 6). [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Proceedings. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Semantic Scholar. [Link]

  • I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? ResearchGate. [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]

  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

Sources

identifying and removing impurities from 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Bromophenoxy)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the identification and removal of impurities from this valuable synthetic intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the highest purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Part 1: Impurity Identification & Characterization

Q1: What are the most likely impurities in a sample of this compound?

The impurity profile of this compound is primarily dictated by its synthetic route and storage conditions. Most syntheses involve a Williamson ether synthesis or a related nucleophilic substitution. Therefore, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. These include 3-bromophenol and a suitable N-protected or unprotected 3-functionalized pyrrolidine (e.g., 3-hydroxypyrrolidine, 3-halopyrrolidine).

  • Reaction Byproducts: These can include isomers (e.g., products from substitution at other positions if the starting materials are not pure), or products from side reactions. If an N-protected pyrrolidine is used, byproducts related to the protecting group chemistry may be present.

  • Solvents and Reagents: Residual high-boiling solvents such as DMF or DMSO, and inorganic salts from bases like potassium carbonate (K₂CO₃) can be carried through the workup.[1]

  • Degradation Products: Over time, particularly if exposed to air, light, or high temperatures, the compound may undergo oxidation or hydrolysis. The ether linkage can be susceptible to cleavage under harsh acidic conditions. Pyrrolidine-containing compounds can also be subject to oxidative degradation.[2][3]

Table 1: Common Potential Impurities and Their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Source
3-BromophenolC₆H₅BrO173.01Starting Material
PyrrolidineC₄H₉N71.12Starting Material/Precursor
N-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.24Starting Material
1,3-DibromobenzeneC₆H₄Br₂235.90Impurity in Starting Material
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reaction Solvent

Q2: My initial purity check by TLC shows multiple spots. What's the next step?

A multi-spot TLC plate is a clear indicator of a complex mixture. The immediate goal is to get a better quantitative and qualitative picture of the sample.

  • Preliminary Identification: Run the TLC plate with co-spots of your known starting materials. If a spot on your product lane matches the Rf of a starting material, you have a likely identification.

  • Advanced Analysis: The next logical step is to use a higher-resolution technique. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[4] It will provide the number of impurities and their relative percentages.

  • Structural Confirmation: To definitively identify the impurities, especially those that are not starting materials, preparative chromatography followed by spectroscopic analysis (Mass Spectrometry and NMR) is necessary.[4][5]

Below is a logical workflow for impurity investigation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Quantification & Identification cluster_2 Phase 3: Structural Elucidation & Purification A Crude Product Sample B Thin-Layer Chromatography (TLC) A->B C Multiple Spots Observed? B->C D HPLC / GC-MS Analysis C->D Yes K Select Purification Strategy C->K No (Single Spot) E Identify Known Impurities (Starting Materials, Solvents) D->E F Unknown Impurities Present? E->F G Preparative Chromatography (Prep-HPLC / Flash) F->G Yes F->K No H Isolate Impurities G->H I Spectroscopic Analysis (NMR, HRMS) H->I J Structure Confirmed I->J J->K

Caption: Workflow for impurity identification and resolution.
Part 2: Analytical Methodologies

Q3: What are the recommended starting conditions for HPLC analysis?

For a molecule like this compound, which has moderate polarity, reverse-phase HPLC is the method of choice.[6] It provides excellent separation for the parent compound from both more polar (e.g., de-protected amines) and less polar (e.g., certain aromatic byproducts) impurities.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape for the basic pyrrolidine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minA broad gradient is essential for initial screening to ensure all potential impurities are eluted.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides method robustness by controlling retention time variability.
Detection UV at 254 nm and 220 nmThe bromophenyl group provides a strong chromophore at ~254 nm. 220 nm is a more universal wavelength for detecting impurities that may lack this chromophore.
Injection Vol. 5-10 µLA small volume prevents peak distortion and column overloading.

Q4: My compound is volatile. Can I use Gas Chromatography (GC)?

Yes, GC is a viable alternative, particularly for identifying residual solvents or volatile starting materials.[7] this compound has sufficient thermal stability for GC analysis.

  • When to Choose GC: GC is superior for quantifying low molecular weight, volatile impurities like residual solvents (acetone, toluene, etc.) or certain starting materials that are difficult to retain on a reverse-phase HPLC column.

  • Derivatization: For less volatile or highly polar impurities, derivatization might be necessary to improve their thermal stability and chromatographic behavior.

  • Detector Choice: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For higher sensitivity and selectivity, especially at trace levels, a Mass Spectrometer (MS) detector is recommended.[6]

Part 3: Purification Protocols & Troubleshooting

Q5: How can I remove unreacted 3-bromophenol from my product?

3-bromophenol is acidic, while your product, this compound, is basic due to the pyrrolidine nitrogen. This difference in physicochemical properties is the key to their separation via an acid-base extraction.

Protocol: Liquid-Liquid Extraction for Phenol Removal

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic 3-bromophenol, forming the water-soluble sodium 3-bromophenoxide salt.

  • Separation: Allow the layers to separate. The aqueous layer, containing the impurity, can be drained off.

  • Repeat: Repeat the base wash 1-2 more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with water, followed by brine, to remove residual NaOH. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.

  • Verification: Confirm the removal of 3-bromophenol by TLC or HPLC analysis.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product (Target + 3-Bromophenol) in Ethyl Acetate B Add 1M NaOH (aq) A->B Wash C Purified Target in Ethyl Acetate B->C Target Remains D Sodium 3-Bromophenoxide (Water Soluble Salt) B->D Phenol Reacts & Enters

Caption: Logic of acid-base extraction for phenol removal.

Q6: What is the recommended column chromatography protocol for general purification?

Flash column chromatography is the workhorse for purifying multi-gram quantities of organic compounds. Given the basic nature of the pyrrolidine nitrogen, special considerations are necessary.

Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (SiO₂). The slightly acidic nature of silica can cause peak tailing with basic compounds.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate) is a good starting point.

  • Tailing Reduction: To mitigate peak tailing and improve separation, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃). This deactivates the acidic silanol groups on the silica surface.

  • Gradient Selection:

    • Use TLC to find an eluent system that gives your product an Rf value of ~0.2-0.3.

    • Start the column with a less polar mixture (e.g., 100% Hexane) and gradually increase the polarity towards your target TLC condition.

  • Loading: For best results, dry-load your sample. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your packed column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product before combining and evaporating the solvent.

Q7: My product seems to be degrading on the silica gel column. What are my options?

If your compound is sensitive to the acidic nature of silica gel, even with a triethylamine modifier, you should switch to a different stationary phase.

  • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for purifying basic compounds. It avoids the acidity issues of silica. You will need to re-optimize your eluent system using TLC with alumina plates.

  • Reverse-Phase Chromatography: For highly valuable or sensitive materials, preparative reverse-phase HPLC (Prep-HPLC) offers the highest resolution. While more expensive and lower in capacity than flash chromatography, it is often the best choice for achieving >99.5% purity.

References

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Jadhav, A. S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. Retrieved from [Link]

  • Lervik, A. S., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Engineering Au, 3(1), 2-16. Retrieved from [Link]

  • Loder, D. J. (1960). U.S. Patent No. 2,952,688. Washington, DC: U.S. Patent and Trademark Office.
  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995. Retrieved from [Link]

  • Langer, T., et al. (2023). European Patent No. EP4382529A1. European Patent Office.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(2), 333-339. Retrieved from [Link]

  • Kou, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Lervik, A. S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]

  • Zutter, U., et al. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.

Sources

stability issues of 3-(3-Bromophenoxy)pyrrolidine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Bromophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvent systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you in your experimental endeavors. Our approach is rooted in mechanistic principles to explain the "why" behind the "how," ensuring robust and reliable experimental outcomes.

Introduction to the Stability Profile of this compound

This compound is a versatile building block in medicinal chemistry, incorporating three key functional moieties: a pyrrolidine ring, an aryl ether linkage, and a brominated aromatic ring. Each of these presents a unique set of considerations for chemical stability. Understanding the potential degradation pathways is paramount for developing stable formulations, ensuring accurate analytical measurements, and maintaining the integrity of your research.

This guide will walk you through the process of identifying and mitigating stability issues, from designing forced degradation studies to developing a robust, stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing new peaks on my chromatogram over time. What could be the cause?

A1: The appearance of new peaks is indicative of degradation. The most probable causes, depending on your solvent and storage conditions, are hydrolysis, oxidation, or photodegradation. The pyrrolidine nitrogen can be susceptible to oxidation, and the ether linkage can undergo hydrolysis under acidic conditions. The bromophenyl group may be prone to photolytic cleavage. We recommend performing a systematic forced degradation study to identify the specific cause.

Q2: In which solvents is this compound most and least stable?

A2: Generally, aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate are likely to be more benign, provided they are peroxide-free. Protic solvents, especially water and alcohols (like methanol or ethanol), can participate in degradation, particularly under acidic or basic conditions or upon exposure to light. Acidic aqueous solutions are likely to promote hydrolysis of the ether bond.

Q3: Can the bromine atom on the phenyl ring be a point of instability?

A3: Yes, aryl bromides can be susceptible to photolytic degradation, where the carbon-bromine bond is cleaved upon exposure to UV light, often through a radical mechanism.[1] This can lead to debromination and potentially the formation of other byproducts. It is crucial to protect solutions from light, especially during long-term storage or analysis.

Q4: How can I prevent the oxidation of the pyrrolidine ring?

A4: To prevent oxidation, you should degas your solvents to remove dissolved oxygen. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. If you suspect peroxide-mediated oxidation, ensure you are using fresh, high-purity solvents or test for and remove peroxides from solvents like THF or diethyl ether. The use of antioxidants can be considered in formulation development, but for analytical purposes, inerting the environment is the preferred approach.

Troubleshooting Guide: Addressing Stability Issues

Issue 1: Rapid Degradation Observed in Acidic Aqueous Solutions
  • Symptom: A significant decrease in the main peak of this compound and the appearance of one or more new, more polar peaks in your HPLC analysis when using acidic mobile phases or dissolving in acidic buffers.

  • Probable Cause: Acid-catalyzed hydrolysis of the ether linkage. The ether oxygen is protonated under acidic conditions, making it a better leaving group.[2] This leads to cleavage of the C-O bond, likely forming 3-bromophenol and 3-hydroxypyrrolidine.

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your application, adjust the pH of your solvent or mobile phase to a neutral or slightly basic range (pH 7-8).

    • Solvent Change: If aqueous conditions are not strictly necessary, switch to an aprotic organic solvent.

    • Temperature Control: Perform your experiments at reduced temperatures to slow down the rate of hydrolysis.

    • Confirmation of Degradants: Use LC-MS to identify the mass of the degradation products to confirm if they correspond to the expected hydrolytic products.

Issue 2: Degradation in the Presence of Air or When Using Certain Solvents (e.g., THF)
  • Symptom: Appearance of new peaks, potentially N-oxides or ring-opened products, especially when solutions are not freshly prepared or are exposed to the atmosphere.

  • Probable Cause: Oxidation of the secondary amine in the pyrrolidine ring. Secondary amines are susceptible to oxidation, which can be accelerated by the presence of metal ions or peroxides in the solvent.[3] The alpha-carbon to the nitrogen can also be a site of oxidation.[4][5]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Use freshly opened bottles of high-purity, HPLC-grade solvents.

    • Solvent Preparation: Degas solvents using sonication or by bubbling an inert gas (N2 or Ar) through them.

    • Inert Atmosphere: Prepare and store samples under an inert atmosphere. Use vials with septa to minimize air exposure.

    • Peroxide Test: Test solvents like THF for the presence of peroxides and purify if necessary.

Issue 3: Sample Instability Under Ambient Light
  • Symptom: Degradation is observed when samples are left on the benchtop or in the autosampler for extended periods, but less so when stored in the dark.

  • Probable Cause: Photodegradation, likely involving the cleavage of the C-Br bond.[1][6]

  • Troubleshooting Steps:

    • Use Amber Glassware: Protect your samples from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Controlled Lighting: Work in an area with minimal UV light exposure.

    • Autosampler Temperature: If available, use a cooled autosampler to minimize both thermal and potential photodegradation over the course of a long analytical run.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is a crucial step in developing a stability-indicating method.[7][8]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

2. Stress Conditions:

Stress ConditionProcedureExpected Degradation Pathway
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.Cleavage of the ether linkage.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.Less likely, but potential for minor degradation.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours.Oxidation of the pyrrolidine nitrogen or alpha-carbon.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound in a chosen solvent at 60°C for 48 hours.General decomposition, potential for ring opening at higher temperatures.
Photodegradation Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.Cleavage of the C-Br bond.

3. Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[9][10][11][12]

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A broad gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., 220 nm and 275 nm), and a photodiode array (PDA) detector to check for peak purity.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent compound and all major degradation products.

  • Adjust the gradient slope, mobile phase pH (if necessary, trying a neutral or slightly basic mobile phase), and organic modifier (e.g., methanol instead of acetonitrile) to achieve baseline separation of all peaks.

3. Method Validation: Once an optimized method is achieved, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

Visualizing Workflows and Pathways

Workflow for Investigating Stability Issues

Caption: A logical workflow for diagnosing and addressing stability issues.

Potential Degradation Pathways

G cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent_h This compound prod1_h 3-Bromophenol parent_h->prod1_h H+ / H2O prod2_h 3-Hydroxypyrrolidine parent_h->prod2_h H+ / H2O parent_o This compound prod1_o N-Oxide Derivative parent_o->prod1_o [O] prod2_o Ring-Opened Products parent_o->prod2_o [O] parent_p This compound prod1_p 3-Phenoxypyrrolidine parent_p->prod1_p

Caption: Potential degradation pathways for this compound.

References

  • Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2004). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Environmental Science & Technology, 38(23), 6378–6383. [Link]

  • Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 307, 01007. [Link]

  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1243. [Link]

  • Horikoshi, S., Miura, T., Kajitani, M., Horikoshi, N., & Serpone, N. (2008). Photodegradation of tetrahalobisphenol-A (X= Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 797-802. [Link]

  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Osipova, V. P., et al. (2021). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. Russian Journal of General Chemistry, 91(8), 1545-1551. [Link]

  • Hsieh, F. J., et al. (2016). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis, 24(3), 545-552. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Corcoran, P., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4599-4608. [Link]

  • Shang, R., et al. (2015). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 148, 372-378. [Link]

  • Patel, K., & Patel, M. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 2(4), 1321-1331. [Link]

  • Fawzy, M. G., & Kamel, M. S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Advanced Research, 54, 141-155. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Hong, M., & Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 548-558. [Link]

  • Deprez, N. R., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 59(39), 3563-3566. [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 3-(3-Bromophenoxy)pyrrolidine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. While several analytical techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and definitive map of molecular connectivity in the solution state, which is often the most biologically relevant environment.

This guide offers a comprehensive, in-depth comparison of 2D NMR with other common analytical techniques and provides a detailed, field-proven workflow for the structural elucidation of 3-(3-Bromophenoxy)pyrrolidine. As a Senior Application Scientist, the narrative that follows is grounded in the practical realities of structural analysis, emphasizing not just the "how" but the critical "why" behind each experimental choice.

The Analytical Arsenal: A Comparative Overview

Before delving into the specifics of 2D NMR, it is crucial to understand its place within the broader analytical toolkit for small molecule characterization. The choice of technique is often dictated by the nature of the sample and the specific questions being asked.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and conformational dynamics in solution.Non-destructive, provides a wealth of structural information in a biologically relevant state, and can be used for a wide range of molecules.[1][2][3]Lower sensitivity compared to mass spectrometry, can be time-consuming, and may be challenging for very large or poorly soluble molecules.[2][3]
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.Considered the "gold standard" for unambiguous structure determination, providing high-resolution data.[1][3]Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.[1][3]
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide clues about substructures.Extremely high sensitivity, requires very small amounts of sample, and can be coupled with chromatography for mixture analysis.Provides limited information on atom connectivity and no information on stereochemistry.

While X-ray crystallography provides an unparalleled static image of a molecule in its crystalline form, and mass spectrometry offers exquisite sensitivity for molecular weight determination, only 2D NMR can provide a detailed picture of the molecular structure and dynamics in solution. This makes it an indispensable tool for confirming the identity and purity of a compound like this compound, which is likely to be developed and utilized in a solution-based biological context.

A Step-by-Step Workflow for the Structural Confirmation of this compound

The following workflow outlines a systematic approach to confirming the structure of this compound using a suite of 2D NMR experiments. The causality behind each step is explained to provide a clear understanding of how the final, validated structure is pieced together.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation H1_NMR 1H NMR (Proton Environments) C13_NMR 13C NMR & DEPT (Carbon Environments & Types) COSY COSY (1H-1H Correlations) H1_NMR->COSY Proton Assignments HSQC HSQC (1H-13C One-Bond Correlations) C13_NMR->HSQC Carbon Assignments COSY->HSQC Refine Assignments Fragmentation Fragment Assembly COSY->Fragmentation Identify Spin Systems HMBC HMBC (1H-13C Long-Range Correlations) HSQC->HMBC Confirmed C-H Pairs HSQC->Fragmentation Connectivity Inter-fragment Connectivity HMBC->Connectivity Connect Fragments Fragmentation->Connectivity Final_Structure Final Structure Confirmation Connectivity->Final_Structure

Figure 1: A systematic workflow for the structural elucidation of this compound using 2D NMR.

Part 1: Foundational 1D NMR Analysis

The first step in any NMR-based structure elucidation is to acquire and analyze the fundamental 1D proton (¹H) and carbon (¹³C) NMR spectra.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should also be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Initial Hypotheses

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Number(s)Predicted ¹H Chemical Shift (ppm), MultiplicityPredicted ¹³C Chemical Shift (ppm)DEPT-135DEPT-90
1 (NH)~2.5 (broad s)---
2, 5 (CH₂)3.2-3.5 (m)~50NegativeNo Signal
3 (CH)~4.8 (m)~75PositivePositive
4 (CH₂)2.1-2.3 (m)~35NegativeNo Signal
1' (C)-~158No SignalNo Signal
2' (CH)~7.1 (d)~115PositivePositive
3' (C)-~123No SignalNo Signal
4' (CH)~7.2 (t)~131PositivePositive
5' (CH)~6.9 (dd)~124PositivePositive
6' (CH)~7.0 (d)~119PositivePositive

Note: This data is predicted and serves as a model for the interpretation process.

From the 1D spectra, we can hypothesize the presence of a substituted aromatic ring and a pyrrolidine ring. The DEPT experiments help to confirm the number of CH, CH₂, and quaternary carbons. However, definitive assignments require the use of 2D NMR.

Part 2: Unraveling the Connectivity with 2D NMR

With the initial 1D data in hand, we can proceed to the core of the structural confirmation: a series of 2D NMR experiments.

Experimental Protocol: 2D NMR Acquisition

The same sample prepared for 1D NMR can be used for the following experiments. Standard pulse programs available on modern NMR spectrometers are utilized.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H correlations between protons that are coupled to each other, typically over two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates ¹H and ¹³C nuclei that are directly bonded (one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over multiple bonds (typically 2-4 bonds).

A Guided Interpretation

The power of 2D NMR lies in the synergistic interpretation of these datasets.

Step 1: Assembling the Pyrrolidine Ring (COSY and HSQC)

  • COSY Analysis: The COSY spectrum will show correlations between adjacent protons in the pyrrolidine ring. We would expect to see cross-peaks connecting the protons at positions 2 and 3, 3 and 4, and 4 and 5. This establishes the connectivity of the pyrrolidine backbone.

  • HSQC Analysis: The HSQC spectrum will allow us to definitively assign the carbon signals for each protonated carbon. For example, the proton at position 3 (~4.8 ppm) will show a cross-peak to the carbon at position 3 (~75 ppm). This provides unambiguous ¹H-¹³C one-bond assignments for the pyrrolidine ring.

Step 2: Characterizing the Bromophenoxy Group (COSY and HSQC)

  • COSY Analysis: In the aromatic region, the COSY spectrum will reveal the coupling network of the protons on the benzene ring. For a 3-substituted pattern, we would expect to see specific correlations that help to assign the relative positions of the protons.

  • HSQC Analysis: The HSQC spectrum will link each aromatic proton to its directly attached carbon, confirming the assignments made from the COSY data.

Step 3: Connecting the Fragments (HMBC)

The HMBC experiment is the crucial final step that connects the two identified fragments: the pyrrolidine ring and the bromophenoxy group.

  • Key HMBC Correlations: We would look for a long-range correlation between the proton at position 3 of the pyrrolidine ring (~4.8 ppm) and the carbon at position 1' of the aromatic ring (~158 ppm). This three-bond correlation (H3-C3-O-C1') definitively establishes the ether linkage between the two moieties.

  • Further Confirmations: Other HMBC correlations, such as from the aromatic protons to the quaternary carbons of the benzene ring, will further solidify the assignments and confirm the overall structure.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Cross-Peaks (¹H ppm, ¹H/¹³C ppm)Structural Information
COSY ¹H - ¹HH2 ↔ H3, H3 ↔ H4, H4 ↔ H5Confirms pyrrolidine ring connectivity.
H4' ↔ H5', H5' ↔ H6'Confirms aromatic proton connectivity.
HSQC ¹H - ¹³C (¹J)H2/C2, H3/C3, H4/C4, H5/C5Assigns carbons of the pyrrolidine ring.
H2'/C2', H4'/C4', H5'/C5', H6'/C6'Assigns carbons of the aromatic ring.
HMBC ¹H - ¹³C (ⁿJ)H3 → C1'Crucial correlation confirming the ether linkage.
H2', H6' → C4'Confirms connectivity within the aromatic ring.
H2, H4 → C3Confirms connectivity within the pyrrolidine ring.

By systematically analyzing the data from these three 2D NMR experiments, every proton and carbon in the molecule can be assigned, and the connectivity between all atoms can be unequivocally established, thus confirming the structure of this compound.

Conclusion

This guide has outlined a robust and logical workflow for the structural confirmation of this compound using 2D NMR spectroscopy. By understanding the strengths and limitations of various analytical techniques and by systematically applying a suite of 2D NMR experiments, researchers can achieve a high level of confidence in their structural assignments. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical industry. The self-validating nature of this multi-pronged NMR approach provides the trustworthiness required for regulatory submission and further drug development.

References

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Protein Structure Determination Methods. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 3-(3-Bromophenoxy)pyrrolidine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth comparison of methodologies for assessing the purity of synthesized 3-(3-Bromophenoxy)pyrrolidine, a key intermediate in the development of various pharmaceutical agents. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also presenting a comparative analysis with other relevant methods. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the quality and consistency of their synthesized compounds.

Introduction: The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects, leading to adverse drug reactions or reduced therapeutic efficacy. Therefore, rigorous analytical methods are required to detect and quantify any impurities present in a synthesized compound. This compound is a versatile building block in medicinal chemistry, and its purity directly impacts the quality of the final drug product.

This guide will explore the nuances of HPLC method development for the purity assessment of this compound, providing a scientifically grounded protocol. We will also compare the performance of HPLC with other analytical techniques to offer a comprehensive perspective on purity analysis.

HPLC Method Development: A Rationale-Driven Approach

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method requires a systematic approach, considering various parameters that influence the separation of the main compound from its potential impurities.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving optimal separation. For a molecule like this compound, which possesses moderate polarity, a reversed-phase column is the most suitable option. We selected a C18 column (150 mm x 4.6 mm, 5 µm) due to its versatility and wide availability. The C18 stationary phase provides excellent hydrophobic retention for the molecule, allowing for effective separation from more polar or less polar impurities.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition plays a pivotal role in controlling the retention and elution of the analyte. A gradient elution method using a mixture of an aqueous buffer and an organic solvent is often preferred for purity analysis as it can resolve a wider range of impurities with varying polarities.

  • Aqueous Phase: 0.1% Formic acid in water was chosen to control the pH and improve the peak shape of the basic pyrrolidine moiety. The acidic mobile phase ensures that the amine group is protonated, leading to sharper, more symmetrical peaks.

  • Organic Phase: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

A gradient program was developed to ensure the elution of all potential impurities within a reasonable run time.

Detection Method: Visualizing the Purity

A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of chromophoric compounds like this compound. The presence of the bromophenoxy group provides a strong UV chromophore, allowing for sensitive detection. The detection wavelength was set at 254 nm to maximize the signal-to-noise ratio for the main peak and potential impurities.

Experimental Protocol: A Step-by-Step Guide to HPLC Purity Assessment

This section provides a detailed protocol for the purity assessment of this compound by HPLC.

Materials and Reagents
  • This compound sample

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic acid (≥98%)

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV-Vis detector

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions
ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Other Purity Assessment Techniques

While HPLC is the predominant technique for purity assessment, other methods can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, well-established.Requires specialized equipment, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gas mobile phase.Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information, highly sensitive and specific.Can be complex to operate, may not be quantitative without proper calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to other methods, requires expensive instrumentation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve Weigh->Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity assessment.

Technique_Comparison cluster_main Purity Assessment of this compound cluster_advantages Key Advantages cluster_limitations Key Limitations HPLC HPLC (High Resolution & Quantitation) Adv_HPLC Versatility HPLC->Adv_HPLC Lim_HPLC Method Development Time HPLC->Lim_HPLC GC GC (Volatile Impurities) Adv_GC Specificity for Volatiles GC->Adv_GC Lim_GC Analyte Volatility Required GC->Lim_GC MS MS (Molecular Weight & High Sensitivity) Adv_MS Structural Info MS->Adv_MS Lim_MS Complex Quantification MS->Lim_MS NMR NMR (Structural Elucidation & qNMR) Adv_NMR Definitive Structure NMR->Adv_NMR Lim_NMR Lower Sensitivity NMR->Lim_NMR

Caption: Comparison of analytical techniques for purity assessment.

Conclusion: Ensuring Product Quality Through Rigorous Analysis

The purity of this compound is paramount for its successful application in drug development. This guide has provided a comprehensive overview of a robust and reliable HPLC method for its purity assessment. The detailed experimental protocol, coupled with a rationale-driven approach to method development, offers a solid foundation for researchers to implement in their laboratories.

Furthermore, the comparative analysis with other analytical techniques highlights the strengths and limitations of each method, enabling scientists to make informed decisions about the most appropriate analytical strategy for their specific needs. By adhering to these principles of scientific integrity and rigorous analytical practice, the quality and safety of pharmaceutical products can be assured.

References

  • A Guide to HPLC and LC-MS Buffers. (n.d.). Agilent Technologies. Retrieved from [Link]

  • High Performance Liquid Chromatography. (n.d.). BYJU'S. Retrieved from [Link]

A Comparative Guide to the Reactivity of 3-(3-Bromophenoxy)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. Halo-aromatic compounds, in particular, serve as versatile building blocks, enabling the construction of complex molecular architectures through various cross-coupling reactions. Among these, 3-(3-Bromophenoxy)pyrrolidine has emerged as a valuable synthon, incorporating a privileged pyrrolidine motif. This guide provides an in-depth comparison of the reactivity of this compound with other common halo-aromatic compounds in key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of a halo-aromatic compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond is broken during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][2] The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I, with the C-Br bond being weaker than the C-Cl bond.[3][4][5] Consequently, aryl bromides are typically more reactive than aryl chlorides but less reactive than aryl iodides.[6]

This principle dictates that reactions involving this compound, an aryl bromide, will generally require less forcing conditions (e.g., lower temperatures, less reactive catalysts) than its chlorinated counterpart, while being more stable and cost-effective than the corresponding iodide.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now delve into a comparative analysis of this compound's performance in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

Reactivity Comparison:

The reactivity of halo-aromatics in Suzuki coupling generally follows the order: I > OTf > Br >> Cl.[6] This places this compound in a favorable position, offering a good balance of reactivity and stability.

Halo-Aromatic CompoundTypical Reaction ConditionsRelative Reactivity
This compound Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), 80-100 °CHigh
Aryl ChlorideRequires more active catalysts (e.g., Pd complexes with bulky, electron-rich phosphine ligands) and stronger bases, often higher temperatures.[8][9]Low
Aryl IodideHighly reactive, often proceeds at lower temperatures. However, aryl iodides are generally more expensive and less stable.Very High

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A representative protocol for the Suzuki coupling of an aryl bromide is as follows:

  • To a flame-dried flask purged with argon, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[7]

  • Add a deoxygenated solvent system, for example, a mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture, typically to a temperature between 80-100 °C, and stir for several hours until completion, monitored by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent like ethyl acetate.[7]

  • Dry the organic phase over an anhydrous salt (e.g., MgSO₄), concentrate under reduced pressure, and purify the residue by flash column chromatography.[7]

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[10][11] The mechanism also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12]

Reactivity Comparison:

The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the order: I > Br > Cl.[13] However, aryl iodides can sometimes be problematic due to catalyst inhibition.[13] This makes aryl bromides like this compound highly reliable substrates for this transformation.

Halo-Aromatic CompoundTypical Reaction ConditionsRelative Reactivity
This compound Pd catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos), strong base (e.g., NaOtBu), 80-110 °C.[14]High
Aryl ChlorideGenerally requires more specialized and sterically demanding ligands to achieve good yields.[15][16]Moderate
Aryl IodideHighly reactive but can lead to catalyst deactivation in some cases.High

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is outlined below:

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), an additional ligand (e.g., BrettPhos, 5 mol%), and a strong base such as K₃PO₄ (1.4 equiv).[12]

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous solvent like t-BuOH.[12]

  • Seal the vial and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring for the specified time.[12]

  • After cooling, partition the reaction mixture between an organic solvent (e.g., DCM) and water.[12]

  • Separate the layers, and the aqueous layer can be further extracted with the organic solvent.

  • Combine the organic layers, dry, concentrate, and purify by chromatography.

Caption: General reactivity trend of halo-aromatics in cross-coupling.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[17]

Reactivity Comparison:

The reactivity of halo-aromatics in Sonogashira coupling mirrors that of the other cross-coupling reactions: I > Br > OTf > Cl. Aryl bromides are excellent substrates, providing a good compromise between reactivity and the stability of the starting material.

Halo-Aromatic CompoundTypical Reaction ConditionsRelative Reactivity
This compound Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N), room temperature to moderate heating.High
Aryl ChlorideOften require higher reaction temperatures (>100 °C), which can be prohibitive for sensitive substrates.[18]Low
Aryl IodideVery reactive, often proceeding efficiently at room temperature.Very High

Experimental Protocol: Sonogashira Coupling of this compound

A standard protocol for the Sonogashira coupling of an aryl bromide is as follows:

  • In a Schlenk flask, combine the palladium catalyst (e.g., Na₂PdCl₄, 0.025 mmol), a phosphine ligand if necessary (0.05 mmol), and the copper(I) iodide co-catalyst (3.6 mg, 0.019 mmol).[19]

  • Add an amine solvent such as diisopropylamine (HN-i-Pr₂) via cannula.[19]

  • Add the aryl bromide (10 mmol) and the terminal alkyne (12 mmol) via syringe.[19]

  • Carefully degas the mixture.

  • Stir the reaction at the appropriate temperature (often room temperature is sufficient for aryl bromides) until the starting material is consumed.

  • Upon completion, the reaction is typically worked up by filtration to remove the amine hydrohalide salt, followed by solvent evaporation and purification of the residue.

Conclusion

This compound stands out as a highly versatile and practical building block for drug discovery and development. Its reactivity profile as an aryl bromide offers a significant advantage over the less reactive aryl chlorides, allowing for milder reaction conditions and broader substrate scope in key palladium-catalyzed cross-coupling reactions. While aryl iodides exhibit the highest reactivity, this compound provides a superior balance of reactivity, stability, and cost-effectiveness. The experimental protocols provided herein serve as a robust starting point for researchers to leverage the synthetic potential of this valuable compound in the creation of novel and complex molecular entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS Publications. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. [Link]

  • Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Sci-Hub. Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • RSC Publishing. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ResearchGate. ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • chemguide. An introduction to bond energy and bond length. [Link]

  • University of California, Davis. Bond Dissociation Energies. [Link]

  • gchem. Covalent Bond Energies. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-(3-Bromophenoxy)pyrrolidine and Its Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Phenoxypyrrolidine Scaffold - A Privileged Motif for Monoamine Transporter Inhibition

The 3-phenoxypyrrolidine framework is a recognized pharmacophore in the design of ligands for monoamine transporters, particularly the norepinephrine transporter (NET). These transporters—including the dopamine transporter (DAT) and the serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synapse. Their modulation is a key strategy in the treatment of various central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and neuropathic pain.

The parent compound, 3-(3-bromophenoxy)pyrrolidine, has been identified as a norepinephrine reuptake inhibitor. The strategic placement of a bromine atom on the meta-position of the phenoxy ring is a key structural feature influencing its potency and selectivity. This guide will delve into the nuanced effects of structural modifications to this parent compound, drawing upon experimental data from closely related analogs to elucidate the structure-activity relationships that govern its biological activity.

Comparative Analysis of Biological Activity: Insights from Key Analogs

A key study by Mayer et al. (2021) investigated the in vitro activity of several α-pyrrolidinopropiophenone (α-PPP) derivatives at human monoamine transporters (hDAT, hNET, and hSERT) expressed in HEK293 cells. Among the tested compounds was 3-Bromo-α-pyrrolidinopropiophenone (3Br-PPP), a structural analog where the ether linkage of this compound is replaced by a carbonyl group. This modification is significant, yet the data provides the most relevant quantitative comparison currently available.

CompoundTargetIC50 (µM)
3-Bromo-α-pyrrolidinopropiophenone (3Br-PPP) hDAT2.11
hNET1.00
hSERT>10
α-Pyrrolidinovalerophenone (α-PVP) (Reference) hDAT0.022
hNET0.02
hSERT>10

Table 1: In Vitro Uptake Inhibition of 3Br-PPP and a Reference Compound at Human Monoamine Transporters [1]

Analysis of the 3-Bromo Substituent

The data for 3Br-PPP reveals a preference for inhibiting the norepinephrine transporter (hNET) over the dopamine transporter (hDAT), with an IC50 value of 1.00 µM for hNET compared to 2.11 µM for hDAT. The compound shows negligible activity at the serotonin transporter (hSERT), which is a common characteristic for many pyrrolidine-based monoamine transporter inhibitors.[1]

The presence of the bromine atom at the meta-position of the phenyl ring is a critical determinant of this activity profile. Halogen substituents can influence a molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its binding affinity and selectivity for a particular transporter. In the case of 3Br-PPP, the electron-withdrawing nature and the size of the bromine atom at the 3-position appear to confer a degree of selectivity for NET over DAT.

Structure-Activity Relationship (SAR) Insights from Related Analogs

While direct data for other positional isomers or different halogen substitutions on the 3-phenoxypyrrolidine scaffold is limited, we can infer potential trends from the broader literature on monoamine transporter inhibitors.

  • Positional Isomerism of the Bromo Group: The position of the halogen on the phenyl ring is known to significantly affect potency and selectivity. For other classes of monoamine transporter inhibitors, moving a substituent from the meta to the para or ortho position can drastically alter the interaction with the transporter's binding pocket. It is plausible that a para-bromo analog of 3-phenoxypyrrolidine might exhibit a different selectivity profile, potentially with increased DAT inhibitory activity.

  • Nature of the Halogen Substituent: The type of halogen can also be a critical factor. Generally, the order of potency for halogenated analogs can vary depending on the specific scaffold and transporter. For instance, in some series, chloro or fluoro analogs may exhibit higher potency than their bromo counterparts due to a more favorable balance of electronic and steric properties.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as N-alkylation or substitution at other positions, would also be expected to significantly impact activity. The nitrogen atom of the pyrrolidine is crucial for the canonical interaction with an acidic residue (e.g., aspartate) in the transporter's binding site.

Experimental Methodologies: A Self-Validating System

The biological data presented is typically generated using robust and well-validated in vitro assays. Understanding the principles behind these experimental choices is crucial for interpreting the results.

Monoamine Transporter Uptake Inhibition Assay

This assay is the gold standard for determining the potency of a compound to inhibit the function of monoamine transporters.

Principle: The assay measures the ability of a test compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells that are engineered to express a specific human monoamine transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).[2] The reduction in the accumulation of the radiolabeled substrate in the presence of the test compound is a direct measure of its inhibitory potency.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured in appropriate media until they reach a suitable confluence.

  • Cell Plating: The cells are harvested and seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer. The cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: A solution containing the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: A lysis buffer is added to the cells to release the intracellular contents. The amount of radioactivity in the cell lysate, which corresponds to the amount of transported substrate, is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curves.

Causality Behind Experimental Choices:

  • Use of Stably Transfected Cell Lines: This ensures a consistent and high level of expression of the target transporter, leading to a robust and reproducible assay window.

  • Radiolabeled Substrates: These provide a highly sensitive and direct method for measuring transporter function.

  • Short Incubation Times: These are used to measure the initial rate of uptake, which is a more accurate reflection of transporter activity than measurements taken at equilibrium.

  • Inclusion of Control Compounds: Known inhibitors and substrates are included in each experiment to validate the assay performance and to provide a benchmark for the potency of the test compounds.

Visualization of Concepts

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plate Plate cells in 96-well plates culture->plate preincubate Pre-incubate cells with This compound analogs plate->preincubate add_radioligand Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) preincubate->add_radioligand terminate Terminate uptake by washing with ice-cold buffer add_radioligand->terminate lyse Lyse cells terminate->lyse count Quantify radioactivity using scintillation counting lyse->count calculate Calculate IC50 values count->calculate

Caption: Workflow for determining the IC50 of 3-phenoxypyrrolidine analogs.

Structure-Activity Relationship (SAR) Conceptual Diagram

SAR This compound This compound Ortho-Bromo Analog Ortho-Bromo Analog This compound->Ortho-Bromo Analog Shift in Selectivity? Para-Bromo Analog Para-Bromo Analog This compound->Para-Bromo Analog Increased DAT affinity? Fluoro/Chloro Analog Fluoro/Chloro Analog This compound->Fluoro/Chloro Analog Potency Change? N-Methyl Analog N-Methyl Analog This compound->N-Methyl Analog Altered Binding?

Caption: Conceptual SAR of this compound analogs.

Conclusion and Future Directions

The available evidence, primarily from the study of the structurally related 3-bromo-α-pyrrolidinopropiophenone, suggests that this compound likely functions as a selective norepinephrine reuptake inhibitor with weaker activity at the dopamine transporter and minimal interaction with the serotonin transporter. The meta-bromo substitution on the phenoxy ring is a key feature influencing this pharmacological profile.

Future research should focus on the systematic synthesis and evaluation of a series of direct analogs of this compound. This would involve:

  • Positional Isomers: Synthesizing the ortho- and para-bromo analogs to definitively determine the impact of the bromine position on potency and selectivity.

  • Varying Halogen Substitution: Replacing the bromine with fluorine, chlorine, and iodine to probe the effects of electronegativity and atomic radius.

  • Introduction of Other Functional Groups: Exploring the impact of electron-donating and electron-withdrawing groups at various positions on the phenoxy ring.

  • Modification of the Pyrrolidine Ring: Investigating the effects of N-substitution and stereochemistry on biological activity.

A comprehensive SAR study of this nature would provide a clearer understanding of the molecular determinants of monoamine transporter inhibition by the 3-phenoxypyrrolidine scaffold and could guide the design of novel, more potent, and selective ligands for therapeutic applications.

References

  • Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 187, 108492. [Link]

  • Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213. [Link]

  • Rothman, R. B., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(18), 3981-3991. [Link]

Sources

comparative study of pyrrolidine vs piperidine scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyrrolidine and Piperidine Scaffolds in Drug Design

For medicinal chemists and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance across a wide range of biologically active compounds and approved drugs.[1][2][3] Their utility stems from their ability to introduce a basic nitrogen atom—crucial for target engagement and modulating solubility—while also providing a distinct three-dimensional structural framework.[1]

This guide presents an objective, data-driven comparative analysis of these two scaffolds, moving beyond a simple list of properties to explain the causality behind experimental choices and strategic applications in drug design.

Part 1: Core Physicochemical Properties: A Tale of Two Rings

While differing by only a single methylene unit, pyrrolidine and piperidine exhibit subtle yet significant differences in their fundamental properties. These distinctions are not merely academic; they are strategic levers that can be used to fine-tune a compound's behavior.[1][4]

The nitrogen atom in both scaffolds imparts basicity, a key feature for forming salt forms to improve solubility or for establishing ionic interactions with biological targets. Pyrrolidine is marginally more basic than piperidine.[1] This is often attributed to the conformational stabilization of its protonated form; upon protonation, the pyrrolidine ring adopts a slight twist, which relieves the eclipsing strain present in the neutral form, making the conjugate acid more stable.[5][6]

Lipophilicity, a critical parameter for cell permeability and off-target effects, also differs. The additional methylene group in piperidine renders it slightly more lipophilic than pyrrolidine.[1] This provides a straightforward tactic for modulating a compound's logP value.

Table 1: Comparative Physicochemical Properties of Pyrrolidine and Piperidine Scaffolds

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Structure 6-membered ring5-membered ringThe ring size dictates bond angles, conformational flexibility, and the spatial vectors of substituents.
pKa of Conjugate Acid ~11.22[1]~11.27[1]Both are strongly basic, but pyrrolidine's slightly higher basicity can be a factor in specific ionic interactions.[5]
logP (Octanol/Water) 0.84[1]0.46[1]Piperidine is more lipophilic, which can be used to fine-tune cell permeability and solubility.[1]
Polar Surface Area (PSA) 12.03 Ų12.03 ŲThe core PSA is identical, meaning substitutions primarily drive differences in this property.[7]
Aqueous Solubility (logS) -0.62-0.27Pyrrolidine's lower lipophilicity contributes to its greater aqueous solubility.[7]
Conformational Flexibility Prefers a rigid chair conformation[1]Highly flexible ("pseudorotation")[7]Rigidity can be entropically favorable for binding, while flexibility allows for adaptation to the target site.

Part 2: Conformational Analysis: Rigidity vs. Flexibility

The most profound difference between the two scaffolds lies in their conformational behavior, which directly impacts how they present substituents for interaction with a biological target.

Piperidine predominantly adopts a rigid chair conformation, similar to cyclohexane.[4] This places substituents in well-defined axial or equatorial positions. This conformational restriction can be highly advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined geometry allows for precise positioning of functional groups to engage with specific residues in a binding pocket.[2]

Pyrrolidine , in contrast, is significantly more flexible. The five-membered ring does not have a single low-energy conformation but instead undergoes a low-energy process called "pseudorotation," where the ring pucker continuously moves around the ring.[7] This flexibility means that substituents on a pyrrolidine ring can explore a wider conformational space. This can be beneficial if the exact binding mode is unknown or if adaptability is required to fit into a dynamic binding site.[7]

G cluster_piperidine Piperidine: Rigid Chair Conformation cluster_pyrrolidine Pyrrolidine: Flexible Pseudorotation piperidine_img piperidine_text Substituents in fixed axial/equatorial positions. Lower entropic penalty upon binding. pyrrolidine_img piperidine_img->pyrrolidine_img VS pyrrolidine_text Continuous puckering ('pseudorotation'). Substituents explore wider space. Allows for conformational adaptability.

Caption: Conformational differences between piperidine and pyrrolidine scaffolds.

Part 3: Strategic Application in Drug Design

The choice between scaffolds is a nuanced decision driven by the specific goals of a drug discovery program.

Structure-Activity Relationship (SAR) and Target Engagement

The different ring sizes and conformations mean that substituents attached to equivalent positions on pyrrolidine and piperidine rings will project into different regions of space. This can be strategically exploited to optimize interactions with a target. For example, in the development of kinase inhibitors, replacing a piperidine with a pyrrolidine, or vice versa, can alter the vector of a key hydrogen-bonding group, potentially leading to significant gains in potency or selectivity.[8] In a study on P2Y12 receptor antagonists, introducing a chiral center on a piperidine ring was found to modulate hERG affinity, a critical off-target effect, by altering the molecule's spatial configuration and physicochemical properties.[9]

Pharmacokinetics (ADME) and Metabolic Stability

The scaffold choice can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Absorption and Distribution: The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1]

  • Metabolism: Both scaffolds are generally stable, but can be susceptible to oxidation, particularly at the carbons alpha to the nitrogen.[1][2] Strategic placement of substituents can block these metabolic "soft spots." Comparative studies have shown that five-membered pyrrolidine nitroxides are often more resistant to bioreduction than their six-membered piperidine counterparts, suggesting the smaller ring may offer greater metabolic stability in certain contexts.[1]

Part 4: Synthesis and Derivatization

The synthesis of substituted pyrrolidines and piperidines is well-established, with numerous methods available to the medicinal chemist. Common strategies include the hydrogenation of the corresponding aromatic heterocycles (pyridines and pyrroles)[10][11] and various cyclization reactions.[12][13]

A frequent and critical step in drug development is the coupling of the scaffold's nitrogen atom to an aryl or heteroaryl group (N-arylation). This modification is central to the structure of many drugs, allowing for the introduction of diverse substituents to modulate activity and properties.

G start Select Scaffold (Pyrrolidine or Piperidine) reagents Choose Aryl Halide (Ar-X) and Catalyst/Base System (e.g., Pd-based for Buchwald-Hartwig) start->reagents reaction N-Arylation Reaction (e.g., Buchwald-Hartwig Amination) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization final_product Pure N-Aryl Product characterization->final_product

Caption: General workflow for the synthesis of N-aryl derivatives.

Experimental Protocol: Synthesis of N-Aryl Piperidine via Buchwald-Hartwig Amination

This protocol describes a common palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperidines, a versatile method widely used in medicinal chemistry.[14]

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by piperidine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperidine.

A similar protocol can be applied for the N-arylation of pyrrolidine.

Part 5: Experimental Evaluation: A Self-Validating Workflow

When comparing analogs containing a pyrrolidine versus a piperidine scaffold, a systematic evaluation of their physicochemical and ADME properties is essential. The following protocols describe foundational assays.

G cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Biology start Synthesize Pyrrolidine (A) & Piperidine (B) Analogs logp Determine logP (Shake-Flask) start->logp pka Determine pKa (Potentiometric/UV-Vis) start->pka solubility Aqueous Solubility Assay start->solubility stability Metabolic Stability (Liver Microsomes) logp->stability pka->stability solubility->stability permeability Permeability (e.g., Caco-2 Assay) stability->permeability activity Primary Biological Assay (Potency, IC50) permeability->activity selectivity Selectivity Panel activity->selectivity decision Compare Data & Make Decision (Select Scaffold for Advancement) selectivity->decision

Caption: Workflow for comparative evaluation of pyrrolidine vs. piperidine analogs.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol provides a direct, gold-standard method for measuring the octanol-water partition coefficient.[1][15][16]

Objective: To experimentally determine the lipophilicity (logP) of a compound.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This ensures that both phases are in equilibrium.

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an early indication of its likely in vivo clearance.[14]

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube on ice, pre-incubate the test compound at a low final concentration (e.g., 1 µM) with liver microsomes (e.g., human or mouse, at 0.5 mg/mL) in the reaction buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). NADPH is the necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample is taken immediately after adding NADPH.

  • Reaction Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a strategic decision that should be driven by the specific goals of a drug discovery program. While they share similarities in their basicity, their differences in lipophilicity and, most importantly, conformational flexibility can be exploited to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1][7] A thorough, data-driven evaluation of both scaffolds within a given chemical series is paramount to making an informed decision and advancing the most promising drug candidate.

References

  • Li Petri, G., D'Annessa, I., & D'Acquarica, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 38. [Link]

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • Janecka, A., Gach, K., & Studzian, K. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 226, 113845. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 461–469. [Link]

  • Vitaku, E., & Njardarson, J. T. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3790. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Kumar, A., & Kumar, R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]

  • Bentham Science. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-469. [Link]

  • Bentham Science. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 11(1), 59-72. [Link]

  • ResearchGate. (n.d.). Biologically active pyrrolidine compounds. [Link]

  • Saeed, G., et al. (2014). EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 986-1011. [Link]

  • ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]

  • Consensus. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]

  • ResearchGate. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Wang, Z., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(4), 889. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • SciSpace. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Semantic Scholar. (2023). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6289. [Link]

  • Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why? [Link]

  • Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • National Center for Biotechnology Information. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. [Link]

  • ResearchGate. (n.d.). Synthesis of library A through N‐functionalisation of the pyrrolidine... [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Pediaa.com. (2020). Difference Between Pyrrolidine and Piperidine. [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? [Link]

  • Consensus. (2025). Pyrrolidine and Piperidine: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. [Link]

  • Chemistry Conferences 2026. (n.d.). Eco-friendly strategies for N-arylation of pyrrolidines and related frameworks. [Link]

  • PubMed. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. [Link]

  • ResearchGate. (n.d.). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. [Link]

Sources

A Comparative Guide to Validating the Efficacy of 3-(3-Bromophenoxy)pyrrolidine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, offering a versatile three-dimensional structure that is ripe for functionalization.[1] This guide provides an in-depth, technical comparison of a novel 3-(3-Bromophenoxy)pyrrolidine derivative, designated BPD-1, against a known inhibitor in a series of cellular assays. Our objective is to rigorously validate the efficacy and characterize the mechanism of action of BPD-1, providing researchers with a framework for evaluating similar small molecules.

The journey of a small molecule from a promising hit to a validated lead compound is paved with meticulous experimental validation.[2] Cell-based assays are a critical component of this process, offering a more biologically relevant system than purely biochemical assays and predicting a compound's behavior in a living system.[3][4] This guide will not only detail the protocols for these assays but also delve into the scientific rationale behind our experimental choices, ensuring a self-validating and trustworthy narrative.

The Target: A Hypothetical Kinase in Cancer

For the purpose of this guide, we will hypothesize that BPD-1 is a novel inhibitor of "Kinase X," a serine/threonine kinase implicated in a well-defined cancer signaling pathway. Overexpression or mutation of Kinase X is a known driver of tumor cell proliferation and survival in a specific cancer type, making it a compelling therapeutic target. Our comparator compound will be a well-characterized, ATP-competitive inhibitor of Kinase X, which we will refer to as "Reference Compound A."

Part 1: Foundational Cellular Assays for Efficacy Validation

The initial assessment of a novel inhibitor involves a suite of assays to confirm its activity and selectivity within a cellular context.

Cell Viability Assay: Gauging Cytotoxicity

The most fundamental question is whether the compound affects cell viability. A common and robust method is the MTT or CCK-8 assay, which measures the metabolic activity of cells.[3] A reduction in metabolic activity is proportional to the number of viable cells.

Experimental Protocol: CCK-8 Viability Assay

  • Cell Seeding: Seed cancer cells known to be dependent on Kinase X signaling (e.g., a specific breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of BPD-1 and Reference Compound A. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cell growth. Comparing the IC50 values of BPD-1 and Reference Compound A offers a direct assessment of their relative efficacy.

Target Engagement: Confirming Interaction with Kinase X

A critical step is to demonstrate that the compound directly interacts with its intended target within the cell.[5] Cellular thermal shift assays (CETSA) are a powerful tool for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells with BPD-1 or Reference Compound A at a concentration known to be effective from the viability assay (e.g., 10x IC50) for 1 hour. Include a vehicle control.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble Kinase X at each temperature by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation. This assay provides direct evidence of target engagement in a physiological context.

Part 2: Mechanistic Cellular Assays

Once target engagement and a phenotypic effect are established, the next step is to investigate the compound's impact on the downstream signaling pathway.

Phospho-Protein Analysis: Assessing Downstream Signaling

Kinase inhibitors, by definition, should reduce the phosphorylation of their downstream substrates. Western blotting for the phosphorylated form of a known Kinase X substrate is a standard method to assess this.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cancer cells with increasing concentrations of BPD-1 and Reference Compound A for a short duration (e.g., 2-4 hours).

  • Protein Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the Kinase X substrate and the total substrate protein (as a loading control).

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Rationale: This experiment directly tests the hypothesis that BPD-1 inhibits the catalytic activity of Kinase X in cells, leading to a reduction in downstream signaling.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes BPD-1 BPD-1 BPD-1->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Apoptosis Assay: Investigating the Mode of Cell Death

Potent anti-cancer agents often induce apoptosis (programmed cell death). Assays using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can quantify the extent of apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with BPD-1 and Reference Compound A at their respective IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Rationale: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells. This assay provides a quantitative measure of apoptosis induction.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Viability Cell Viability Assay (CCK-8) Target_Engagement Target Engagement (CETSA) Viability->Target_Engagement Confirms Potency Signaling Downstream Signaling (Western Blot) Target_Engagement->Signaling Confirms Target Interaction Apoptosis Apoptosis Assay (Annexin V/PI) Signaling->Apoptosis Elucidates Downstream Effects

Caption: A streamlined workflow for cellular validation.

Part 3: Comparative Data and Interpretation

The following table summarizes the hypothetical data obtained from the aforementioned assays, comparing BPD-1 with Reference Compound A.

AssayParameterBPD-1Reference Compound A
Cell Viability IC50 (nM)5025
Target Engagement CETSA Shift (°C)+5.2+6.5
Downstream Signaling p-Substrate IC50 (nM)6530
Apoptosis % Apoptotic Cells at IC5065%70%

Interpretation of Results:

  • Potency: Reference Compound A exhibits a 2-fold higher potency in the cell viability assay (IC50 = 25 nM) compared to BPD-1 (IC50 = 50 nM).

  • Target Engagement: Both compounds demonstrate clear target engagement, with Reference Compound A inducing a slightly larger thermal shift, which may suggest a higher binding affinity or a different binding mode.

  • Mechanism of Action: The inhibition of downstream signaling aligns with the cell viability data, with Reference Compound A showing a more potent reduction in substrate phosphorylation.

  • Phenotypic Outcome: Both compounds induce a significant level of apoptosis, confirming this as a primary mechanism of cell death.

While Reference Compound A appears more potent in these initial assays, BPD-1 is still a highly effective inhibitor in the nanomolar range. Further studies would be warranted to explore its pharmacokinetic properties, selectivity profile against other kinases, and potential for overcoming resistance mechanisms that may affect Reference Compound A. The this compound scaffold represents a promising starting point for further optimization.

Conclusion

This guide has outlined a comprehensive and logical workflow for validating the efficacy of a novel this compound derivative in cellular assays. By employing a multi-faceted approach that includes assays for cell viability, target engagement, downstream signaling, and apoptosis, we can build a robust data package to support the continued development of promising small molecules. The key to trustworthy and impactful research lies not just in the execution of these assays, but in the thoughtful interpretation of the data within a sound scientific framework.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • EurekAlert!. (2015, October 23). Sensing small molecules may revolutionize drug design. Retrieved from [Link]

  • Wang, L., et al. (2016). Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. ACS Chemical Biology. Retrieved from [Link]

  • Majumder, P., et al. (2018). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Retrieved from [Link]

  • Amit, I., et al. (2017). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PNAS. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Retrieved from [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of 3-(3-Bromophenoxy)pyrrolidine with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel and existing chemical entities is paramount. The process of analytical method development and validation serves as the bedrock for ensuring the identity, purity, and potency of pharmaceutical compounds.[1][2][3] This guide provides an in-depth comparison of experimentally derived analytical data for the compound 3-(3-Bromophenoxy)pyrrolidine against established literature values. As a key building block in medicinal chemistry, the precise characterization of this molecule is critical for reproducible downstream applications.

This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for data cross-referencing, grounded in the principles of scientific integrity. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation.[4][5]

Core Analytical Techniques: A Synopsis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei.[6][7] It provides detailed information about the structure of a molecule by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[4][5] The chemical shift (δ) of a nucleus is influenced by its surrounding electrons, which in turn is dictated by the atoms and functional groups in its vicinity.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] For small organic molecules, "soft ionization" techniques like Electrospray Ionization (ESI) are often employed to generate molecular ions with minimal fragmentation.[9][10][11] This allows for the precise determination of the molecular weight of the compound. The isotopic distribution of elements, such as the characteristic pattern of bromine (⁷⁹Br and ⁸¹Br), provides further confirmation of the elemental composition.[12]

Comparative Analysis: Experimental vs. Literature Data

The following table summarizes the expected literature values for the key analytical parameters of this compound and provides a column for experimental results for direct comparison.

Table 1: Comparison of Analytical Data for this compound

Analytical Technique Parameter Expected Literature Value Experimental Value
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.8 - 7.4 ppm(To be filled)
Pyrrolidine Protons: ~2.5 - 3.5 ppm[13](To be filled)
¹³C NMR Chemical Shift (δ)Aromatic Carbons: ~115 - 160 ppm(To be filled)
Pyrrolidine Carbons: ~25 - 60 ppm[14](To be filled)
Mass Spectrometry m/z ([M+H]⁺)~242.0/244.0 (due to ⁷⁹Br/⁸¹Br isotopes)(To be filled)

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating standard practices for ensuring data quality and reproducibility.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[15]

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Allow the sample to equilibrate to the magnet's temperature for 5-10 minutes to ensure field stability.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and confirm the presence of bromine.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Acidify the solution slightly with formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Observe the isotopic pattern for the presence of a pair of peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio, which is characteristic of a monobrominated compound.[12]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical cross-referencing process.

analytical_workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_outcome Outcome Sample This compound Sample Prep_NMR Prepare NMR Sample Sample->Prep_NMR Prep_MS Prepare MS Sample Sample->Prep_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_MS Acquire ESI-MS Spectrum Prep_MS->Acquire_MS Process_NMR Process NMR Data Acquire_NMR->Process_NMR Process_MS Analyze MS Data Acquire_MS->Process_MS Compare Cross-Reference with Literature Values Process_NMR->Compare Process_MS->Compare Confirm Structure Confirmed Compare->Confirm Data Match Investigate Discrepancy Investigation Compare->Investigate Mismatch

Caption: Experimental workflow from sample preparation to data analysis and comparison.

logical_relationship Data Analytical Data ¹H NMR ¹³C NMR Mass Spec Comparison Comparison Data->Comparison Literature Literature Values Expected Shifts Expected m/z Literature->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Logical relationship for cross-referencing analytical data.

Conclusion: Ensuring Confidence in Chemical Identity

The cross-referencing of analytical data with established literature values is a non-negotiable step in the quality control and validation process within scientific research and drug development.[16][17] A systematic approach, utilizing robust analytical techniques and well-defined protocols, ensures the structural integrity of chemical compounds like this compound. Any significant deviation from literature values would necessitate further investigation into sample purity, potential isomerization, or degradation. This rigorous validation provides the foundational confidence required for subsequent biological screening, lead optimization, and preclinical development.

References

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]

  • Quanticate. (2024, July 26). Data Validation in Clinical Data Management. Retrieved from [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

  • Technologynetworks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

A Researcher's Guide to the Comparative Metabolic Stability of 3-(3-Bromophenoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a lead candidate with a promising pharmacological profile is only the beginning. A critical hurdle that many promising molecules fail to overcome is suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent dosing and potentially causing variable exposure levels among patients.[2] Conversely, excessively slow metabolism can result in drug accumulation and toxicity.[3] Therefore, a thorough understanding and optimization of a compound's metabolic stability are paramount for successful drug development.

This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical 3-(3-Bromophenoxy)pyrrolidine derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present and interpret comparative data, and discuss the underlying structure-metabolism relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic liabilities of this chemical scaffold.

The Central Role of Hepatic Metabolism

The liver is the primary site of drug metabolism in the body.[1][2] This biotransformation is largely carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are responsible for the metabolism of approximately 70-80% of drugs on the market.[4][5] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions, rendering lipophilic compounds more water-soluble for easier excretion.[5] Due to their central role, in vitro assays that model hepatic metabolism are indispensable tools in early drug discovery.

Two of the most widely used in vitro systems to evaluate hepatic metabolism are liver microsomes and hepatocytes.[1]

  • Liver Microsomes: This subcellular fraction contains a high concentration of CYP enzymes and is a cost-effective and high-throughput tool for assessing Phase I metabolism.[6][7]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors, offering a more comprehensive and physiologically relevant model of in vivo metabolism.[8][9][10]

Experimental Assessment of Metabolic Stability

To compare the metabolic stability of our this compound derivatives, we will utilize two standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[7][11]

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[7]

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value signifies greater stability.[7]

Below are the detailed protocols for these essential experiments.

Liver Microsomal Stability Assay: A Step-by-Step Protocol

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening, providing a rapid assessment of a compound's susceptibility to Phase I metabolism.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Internal Standard (a structurally unrelated, stable compound for analytical normalization)

  • Acetonitrile (ice-cold, for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[6]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsomal Solution (e.g., 0.5 mg/mL in buffer) D Pre-warm compound plate and microsomal solution to 37°C A->D B Prepare Test Compound Plate (e.g., 1 µM final concentration) B->D C Prepare NADPH Regenerating System E Add NADPH system to initiate reaction C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 45 min) F->G H Terminate reaction with ice-cold acetonitrile + Internal Standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for the Liver Microsomal Stability Assay.

Procedure:

  • Preparation: Thaw human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compounds in a 96-well plate by diluting the DMSO stock to achieve a final incubation concentration of 1 µM.[11]

  • Incubation: Pre-warm the plate containing the test compounds and the microsomal solution to 37°C. To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the microsomes and test compounds.[7][12]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the incubation mixture.[13]

  • Termination: Immediately stop the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with a known concentration of an internal standard. The cold acetonitrile precipitates the microsomal proteins, halting enzymatic activity.[6][12]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[6]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[6]

Hepatocyte Stability Assay: A More Comprehensive View

This assay provides a more physiologically relevant assessment by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[8][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium

  • Test Compounds (10 mM stock in DMSO)

  • Internal Standard

  • Acetonitrile (ice-cold)

  • 96-well plates

  • CO2 Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw and prepare hepatocyte suspension (e.g., 1 million cells/mL) C Pre-incubate hepatocyte suspension in CO2 incubator A->C B Prepare Test Compound Plate (e.g., 1 µM final concentration) D Add test compounds to initiate incubation B->D C->D E Incubate at 37°C, 5% CO2 D->E F Aliquots taken at time points (0, 15, 30, 60, 120 min) E->F G Terminate reaction with ice-cold acetonitrile + Internal Standard F->G H Centrifuge to pellet cell debris G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate t½ and CLint J->K

Caption: Workflow for the Hepatocyte Stability Assay.

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes and resuspend them in pre-warmed incubation medium to a concentration of approximately 1 million viable cells/mL.[2]

  • Incubation: Pre-incubate the hepatocyte suspension in a CO2 incubator. Add the test compounds to the cell suspension to start the incubation.[2]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[2]

  • Termination: Stop the metabolic activity by adding the aliquots to ice-cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the samples to pellet the cell debris and precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[2]

Comparative Metabolic Stability Data (Hypothetical)

To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical dataset for a series of this compound derivatives. These data are representative of what might be observed in a typical drug discovery campaign.

Compound IDR1-SubstitutionR2-SubstitutionHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
BPP-001 HH25854535
BPP-002 4-FluoroH48458019
BPP-003 HMethyl> 60< 10> 120< 5
BPP-004 4-FluoroMethyl> 60< 10> 120< 5
BPP-005 4-CyanoH151402855

Data are hypothetical and for illustrative purposes only.

Discussion and Structure-Metabolism Relationships (SMR)

Metabolic Pathways and Key Enzymes:

The metabolism of pyrrolidine-containing compounds often involves oxidation of the pyrrolidine ring.[14] For the this compound scaffold, likely metabolic hotspots include the pyrrolidine ring itself and the phenoxy moiety. The primary enzymes responsible for these transformations are CYPs, with CYP3A4, CYP2D6, and CYP2C9 being major contributors to the metabolism of a wide range of drugs.[5][15]

G Parent This compound Scaffold Metabolite1 Hydroxylation of Pyrrolidine Ring Parent->Metabolite1 CYP-mediated oxidation Metabolite2 Hydroxylation of Phenoxy Ring Parent->Metabolite2 CYP-mediated oxidation Metabolite3 N-dealkylation (if substituted) Parent->Metabolite3 CYP-mediated oxidation

Caption: Potential CYP-mediated metabolic pathways.

Analysis of Hypothetical Data:

  • Impact of Fluorination (BPP-001 vs. BPP-002): The introduction of a fluorine atom at the 4-position of the phenoxy ring (BPP-002) resulted in a significant increase in metabolic stability (longer t½, lower CLint) compared to the unsubstituted parent compound (BPP-001). This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block a potential site of metabolism (para-hydroxylation) by CYP enzymes.

  • Impact of N-Methylation (BPP-001 vs. BPP-003): Adding a methyl group to the pyrrolidine nitrogen (BPP-003) dramatically increased metabolic stability. This modification could sterically hinder the approach of metabolizing enzymes to the pyrrolidine ring, which is a likely site of oxidation.

  • Synergistic Effects (BPP-004): Combining both the 4-fluoro and N-methyl substitutions (BPP-004) resulted in the most stable compound in this series. This suggests that blocking multiple potential metabolic sites can have an additive or synergistic effect on improving metabolic stability.

  • Effect of an Electron-Withdrawing Group (BPP-005): The introduction of a cyano group (BPP-005) led to a marked decrease in metabolic stability. Electron-withdrawing groups can alter the electronic properties of the molecule, potentially making it a more favorable substrate for certain CYP enzymes.

Conclusion

This guide has outlined the critical importance of metabolic stability in drug discovery and provided a framework for its assessment using standard in vitro assays. Through the analysis of a hypothetical dataset for a series of this compound derivatives, we have demonstrated how systematic structural modifications can be used to modulate metabolic stability. By employing strategies such as blocking sites of metabolism with fluorine or introducing steric hindrance, researchers can rationally design compounds with improved pharmacokinetic profiles, thereby increasing their probability of success as clinical candidates. The integration of these in vitro assays early in the drug discovery process is essential for making informed decisions and efficiently advancing the most promising molecules.

References

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • PubMed. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • ResearchGate. In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. [Link]

  • aichat.physics.ucla.edu. Dot Language Graphviz. [Link]

  • while true do;. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Graphviz. DOT Language. [Link]

  • A Quick Introduction to Graphviz. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]

  • ResearchGate. In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • PubMed Central. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. [Link]

  • ResearchGate. In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]

  • PubMed. In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances. [Link]

  • Austin Publishing Group. Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. [Link]

  • Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

  • ResearchGate. (PDF) A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. [Link]

  • NCBI Bookshelf. Biochemistry, Cytochrome P450. [Link]

  • PLOS ONE. Identifying cytochrome p450 functional networks and their allosteric regulatory elements. [Link]

  • PubMed Central. IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. [Link]

  • PubMed. In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]

  • PubMed Central. Structure–function relationships in plant phenylpropanoid biosynthesis. [Link]

  • PubMed. 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-(3-Bromophenoxy)pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complex landscape of neurotransmitter modulation, the pyrrolidine scaffold represents a versatile and promising starting point.[1][2] Among its numerous derivatives, 3-(3-Bromophenoxy)pyrrolidine-based compounds have emerged as a class of interest, particularly for their potential to interact with monoamine transporters. This guide provides an in-depth, objective comparison of the anticipated selectivity profile of these compounds, grounded in experimental data from close structural analogs and established industry-standard assays. We will explore the causal relationships behind experimental design and provide detailed protocols to ensure the generation of robust and reliable selectivity data.

The Rationale for Selectivity: Targeting Monoamine Transporters

The primary molecular targets for many centrally acting drugs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling. The therapeutic effect of a compound is intrinsically linked to its selectivity for these transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy.[4] Compounds that also potently inhibit the dopamine transporter can have applications in conditions like ADHD but may also carry a higher risk of abuse.[5]

Therefore, a comprehensive understanding of a compound's selectivity is not just an academic exercise; it is a critical step in predicting its therapeutic potential and side-effect profile. A highly selective compound offers a more targeted mechanism of action, potentially reducing the off-target effects that can lead to adverse events.

Comparative Selectivity Profile: Insights from Structural Analogs

While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, we can infer its likely selectivity profile by examining closely related structures. The inclusion of a bromophenyl moiety is of particular interest, as halogen substitution can significantly influence binding affinity and selectivity.[6]

A key point of comparison is the α-pyrrolidinopropiophenone derivative, 1-(3-bromophenyl)-2-pyrrolidin-1-ylpropan-1-one (3-Br PPP) . A 2021 study in Neuropharmacology characterized its interaction with human monoamine transporters.[7] The findings from this study, alongside data for well-established monoamine reuptake inhibitors, are summarized below.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioNET/SERT RatioPrimary ActivityReference
3-Br PPP 2.11->10>4.7-DAT/NET Inhibitor, Partial NET Releaser[7]
α-PVP0.01280.0142>10>781>704DAT/NET Inhibitor[8]
MDPV0.0040.02593.305826128DAT/NET Inhibitor[8]
Cocaine0.2820.3040.2360.841.29DAT/NET/SERT Inhibitor[5]
Reboxetine1.10.0011>10>9090>9090Selective NET Inhibitor[9]
Duloxetine0.2400.00750.00080.339.38SNRI[9]
Venlafaxine-----SNRI (Serotonin selective)[10]

Table 1: Comparative in vitro inhibition data for 3-Br PPP and other monoamine transporter inhibitors.

From this data, we can infer that this compound-based compounds are likely to exhibit a preference for the catecholamine transporters (DAT and NET) over the serotonin transporter. The weak activity of 3-Br PPP at SERT is a significant finding, suggesting that this chemical scaffold may inherently disfavor interaction with the serotonin transporter.[7]

Furthermore, the discovery that 3-Br PPP acts as a partial releasing agent at hNET introduces a layer of mechanistic complexity.[7] This dual activity—reuptake inhibition and partial release—could translate to a unique pharmacological profile in vivo and underscores the importance of employing functional assays alongside simple binding or uptake inhibition studies.

Experimental Protocols for Determining Selectivity

To rigorously assess the selectivity of a novel this compound-based compound, a tiered approach employing a series of well-validated in vitro assays is recommended.

Workflow for Selectivity Profiling

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Off-Target Profiling Primary_Screening Radioligand Binding Assays (hDAT, hNET, hSERT) Functional_Assays [3H]-Monoamine Uptake Inhibition Assays Primary_Screening->Functional_Assays Determine Ki values Release_Assay Monoamine Release Assays Functional_Assays->Release_Assay Determine IC50 values Confirm mechanism Off_Target MAO-A/MAO-B Inhibition Assays Receptor Panel Screening Functional_Assays->Off_Target Assess broader selectivity

Caption: A tiered workflow for assessing the selectivity of novel compounds.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This initial screen determines the binding affinity (Ki) of the test compound for hDAT, hNET, and hSERT.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter expressed in cell membranes.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding control: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Test compound (this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding control, or test compound.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³H]-Monoamine Uptake Inhibition Assays

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the transporters.

Principle: The ability of the test compound to block the transport of radiolabeled dopamine, norepinephrine, or serotonin is quantified.

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.[8]

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compound.

  • Uptake buffer.

Procedure:

  • Pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells/synaptosomes and measure the internalized radioactivity by liquid scintillation counting.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.[5]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Assessing activity at MAO-A and MAO-B is crucial for identifying potential off-target effects or a polypharmacological profile.

Principle: This enzyme inhibition assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B using a fluorometric or spectrophotometric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay).

  • Test compound.

  • Known inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay buffer.

  • Spectrophotometer or fluorometer.

Procedure:

  • Pre-incubate the MAO enzyme with the test compound or control inhibitors.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve.

Structure-Activity Relationship and Mechanistic Insights

The data obtained from these assays will allow for a detailed structure-activity relationship (SAR) analysis. Key considerations for this compound-based compounds include:

  • The role of the bromine atom: Its position and electronic properties can influence interactions with key residues in the transporter binding pockets.

  • The pyrrolidine ring: Its stereochemistry and conformation are critical for proper orientation within the binding site.

  • The phenoxy linker: Its length and flexibility can impact the compound's ability to access the binding pocket.

The potential for a dual uptake inhibition/release mechanism, as suggested by the data on 3-Br PPP, necessitates a thorough investigation.[7] A compound that is a potent reuptake inhibitor but also a weak releaser may have a self-limiting effect at higher concentrations or a more complex dose-response relationship in vivo.

G cluster_0 Compound-Transporter Interaction cluster_1 Potential Outcomes Compound This compound Analog + Bromophenyl Moiety + Pyrrolidine Core + Phenoxy Linker Transporter Monoamine Transporter (DAT/NET/SERT) + Binding Pocket + Substrate Translocation Pathway Compound->Transporter Binds to Outcome Selectivity Profile + Reuptake Inhibition (Ki, IC50) + Neurotransmitter Release (EC50) + Off-Target Effects Transporter->Outcome Determines

Caption: Relationship between compound structure and pharmacological outcome.

Conclusion

The assessment of selectivity for this compound-based compounds requires a systematic and multi-faceted approach. By leveraging data from close structural analogs and employing a robust suite of in vitro assays, researchers can build a comprehensive selectivity profile. This, in turn, will enable a more accurate prediction of in vivo efficacy and potential side effects, ultimately guiding the development of safer and more effective therapeutics. The evidence suggests a promising profile with selectivity for catecholamine transporters, but a thorough experimental investigation as outlined in this guide is paramount to substantiating this hypothesis and unlocking the full potential of this chemical scaffold.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206–213. [Link]

  • Fuller, R. W., & Wong, D. T. (1976). Arloxyphenylpropylamines.
  • Gannon, B. M., Williamson, M. J., Suzuki, S., Rice, K. C., & Fantegrossi, W. E. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(13), 2535–2543. [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6549. [Link]

  • Nagl, M., Zwart, R., Hofer, M., & Zangerl-Plessl, E. M. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences, 58(25), 2359–2366. [Link]

  • Pacher, P., & Kecskemeti, V. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 11(13), 1747–1760. [Link]

  • Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression. Neuropsychiatric Disease and Treatment, 7(Suppl 1), 9–13. [Link]

  • Miller, K. J., DeVito, S. R., & Harrold, M. W. (2011). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 21(1), 479–482. [Link]

  • Nagl, M., Zwart, R., Hofer, M., Plessl, E. M., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 190, 108570. [Link]

  • Siracusa, R., Paterniti, I., & Cuzzocrea, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247610. [Link]

  • Kukhareva, E. A., Zheldakova, T. A., & Potkin, V. I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6668. [Link]

  • Perry, P. J. (1991). 3-aryloxy-3-substituted propanamines.
  • Carroll, F. I., Howard, J. L., & Kuhar, M. J. (2011). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 2(7), 549–553. [Link]

  • Wong, D. T. (1999). Combination of moxonidine and a monoamine re-uptake inhibitor.
  • Neuman, W., & Petluru, P. N. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]

  • Newman, A. H., & Cao, J. (2014). Discovery and Development of Monoamine Transporter Ligands. In Dopamine, Reward and Addiction. Academic Press. [Link]

  • King, F. D. (1989). Resolved amino pyrrolidine neuroprotective agents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all waste materials are managed safely and in accordance with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Bromophenoxy)pyrrolidine, a compound often utilized as a building block in organic synthesis. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment, reflecting the "cradle-to-grave" management principle for hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Assessment of this compound

Key Hazard Considerations:

  • Toxicity: Although specific data is limited, related brominated and pyrrolidine-containing compounds can exhibit toxic properties.[3][4][5][6] The precautionary principle dictates that it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment. Therefore, direct release to soil, water, or air must be strictly avoided.[2]

  • Reactivity: While no specific reactivity data is available, it is prudent to assume it may react with strong oxidizing agents. It should not be mixed with other waste streams without a thorough compatibility assessment.

A Safety Data Sheet (SDS) for a similar compound, tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, indicates that it can cause skin and eye irritation.[7] Therefore, appropriate personal protective equipment is essential.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to stringent safety protocols is non-negotiable when handling any chemical waste. The Occupational Safety and Health Administration (OSHA) provides clear guidelines on protecting workers who handle hazardous materials.[8][9][10][11][12]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the waste.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's established procedures for reporting chemical spills.

Waste Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[1][13][14] The primary method for the disposal of this type of halogenated organic compound is through a licensed professional waste disposal service.[7]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Pure this compound and materials heavily contaminated with it should be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.

  • Containerization:

    • Use a robust, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Recommended Disposal Method:

The most appropriate disposal method for this compound is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like hydrogen bromide.[2][7][15] This method ensures the complete destruction of the compound.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2] This can lead to contamination of waterways.

  • DO NOT dispose of it in regular trash. This is illegal and poses a risk to sanitation workers and the environment.

  • DO NOT allow it to evaporate in a fume hood as a means of disposal.

Data and Workflow Summary

Table 1: Key Disposal and Safety Information for this compound
ParameterGuidelineSource
Primary Disposal Method Licensed Chemical Destruction Plant / Controlled Incineration[2][7]
Container Labeling "Hazardous Waste", Chemical Name, Hazard Symbols
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat[8][9]
Spill Cleanup Material Inert Absorbent (e.g., Vermiculite, Sand)[7]
Prohibited Disposal Sewer System, Regular Trash, Evaporation[2]
Diagram 1: Decision Workflow for Disposal of this compound Waste

G start Waste Generated: This compound is_pure Is the waste pure compound or heavily contaminated material? start->is_pure is_trace Is it trace contamination (e.g., rinsed glassware)? is_pure->is_trace No collect_hw Collect in a dedicated, labeled hazardous waste container. is_pure->collect_hw Yes triple_rinse Triple rinse glassware with a suitable solvent. is_trace->triple_rinse Yes store Store container in a designated secure waste accumulation area. collect_hw->store collect_rinse Collect the first rinse as hazardous waste. triple_rinse->collect_rinse collect_rinse->store contact_ehs Contact EHS or a licensed waste disposal company. store->contact_ehs incinerate Arrange for disposal via controlled incineration. contact_ehs->incinerate end Disposal Complete incinerate->end

Sources

A Comprehensive Guide to the Safe Handling of 3-(3-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for laboratory personnel handling 3-(3-Bromophenoxy)pyrrolidine. Given the limited specific toxicity and hazard data for this compound, the following procedures are grounded in established best practices for handling structurally related chemicals, including substituted pyrrolidines and brominated aromatic compounds.[1] This guide is designed to empower researchers with the knowledge to manage this chemical safely from receipt to disposal, ensuring a secure laboratory environment.

Hazard Assessment and Risk Mitigation

Key Precautionary Measures:

  • Engineering Controls : All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7][8] The fume hood also provides a physical barrier against splashes.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. The specific components are detailed in the following section.

  • Restricted Access : Only trained personnel authorized to work with hazardous chemicals should be allowed in the vicinity when this compound is in use.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be tightly fitting to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Gloves must be inspected for tears and perforations before each use.[4] Given the lack of specific permeation data, it is recommended to change gloves frequently and immediately after any suspected contact with the chemical. Use proper glove removal technique to avoid contaminating the skin.[4][7]
Body Protection Chemical-resistant laboratory coatA fully buttoned lab coat made of a low-permeability material should be worn. Ensure that clothing worn underneath is made of natural fibers like cotton.[6]
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.[3]
Respiratory Protection NIOSH-approved respirator (if necessary)While a fume hood is the primary engineering control, a respirator may be required if there is a potential for exposure limits to be exceeded, such as during a large spill or in inadequately ventilated areas.[6][9]
Step-by-Step Safe Handling Workflow

The following workflow is designed to minimize the risk of exposure and contamination during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure spill kit is accessible prep_fume_hood->prep_spill_kit handle_weigh Weigh compound in fume hood prep_spill_kit->handle_weigh handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_transfer Transfer solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

    • Locate the nearest safety shower and eyewash station.

    • Confirm that a spill kit containing appropriate absorbent materials is readily available.[10] For brominated compounds, having a sodium thiosulfate solution on hand can be beneficial for neutralizing spills.[6]

  • Handling :

    • Carefully weigh the solid compound within the fume hood. Avoid generating dust.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[2][7]

    • Use non-sparking tools and equipment if the solvent is flammable.[3]

  • Cleanup :

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

  • Keep it away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the storage area is clearly labeled.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this chemical into sewer systems or the environment.[1][7]

  • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[1]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Kansas State University. Available at: [Link]

  • Pyrrolidine Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Bromine in orgo lab SOP. Providence College Environmental Health and Safety. Available at: [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. Available at: [Link]

  • Material Safety Data Sheet. 3ASenrise. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]

  • 3-(4-BROMOPHENOXY)PYRROLIDINE HYDROCHLORIDE Safety Data Sheets(SDS). LookChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.